Ac-Leu-Gly-Lys(Ac)MCA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H39N5O7 |
|---|---|
Molecular Weight |
557.6 g/mol |
IUPAC Name |
(2S)-6-acetamido-2-[[2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]acetyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide |
InChI |
InChI=1S/C28H39N5O7/c1-16(2)12-22(32-19(5)35)28(39)31-15-25(36)33(23(27(29)38)8-6-7-11-30-18(4)34)20-9-10-21-17(3)13-26(37)40-24(21)14-20/h9-10,13-14,16,22-23H,6-8,11-12,15H2,1-5H3,(H2,29,38)(H,30,34)(H,31,39)(H,32,35)/t22-,23-/m0/s1 |
InChI Key |
ZYFHKCMBQQJXNN-GOTSBHOMSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CCCCNC(=O)C)C(=O)N)C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCCNC(=O)C)C(=O)N)C(=O)CNC(=O)C(CC(C)C)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Specificity of Ac-Leu-Gly-Lys(Ac)-MCA as a Substrate for Histone Deacetylase Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the substrate specificity of Acetyl-Leucine-Glycine-Lysine(Acetylated)-7-amino-4-methylcoumarin (Ac-Leu-Gly-Lys(Ac)-MCA) for various Histone Deacetylase (HDAC) isoforms. This fluorogenic substrate is widely utilized in high-throughput screening and enzymatic assays to characterize the activity of HDACs and the potency of their inhibitors. Understanding its isoform-specific interactions is crucial for the accurate interpretation of experimental results and the development of targeted therapeutics.
Introduction to HDACs and Substrate Specificity
Histone deacetylases are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. This deacetylation leads to chromatin condensation and transcriptional repression, thereby influencing a multitude of cellular processes. The 18 known human HDACs are categorized into four classes based on their sequence homology to yeast counterparts: Class I (HDAC1, 2, 3, 8), Class IIa (HDAC4, 5, 7, 9), Class IIb (HDAC6, 10), Class III (sirtuins: SIRT1-7), and Class IV (HDAC11).
The substrate specificity of HDAC isoforms is a key determinant of their biological function. While there is some overlap, different isoforms exhibit preferences for specific acetylated lysine residues within particular sequence contexts. The Ac-Leu-Gly-Lys(Ac)-MCA peptide mimics a histone H4 lysine 12 acetylation site and is a commonly used tool to probe the activity of these enzymes.
Quantitative Analysis of Ac-Leu-Gly-Lys(Ac)-MCA Substrate Specificity
The following table summarizes the available quantitative data for the kinetic parameters of Ac-Leu-Gly-Lys(Ac)-MCA with various HDAC isoforms. It is important to note that comprehensive kinetic data for this specific substrate across all HDAC isoforms is not extensively available in the literature. The presented data is compiled from multiple sources and highlights the need for further research in this area.
| HDAC Isoform | Class | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Vmax (relative units) | Reference(s) |
| HDAC1 | I | Low µM range | N/A | N/A | N/A | [1] |
| HDAC2 | I | Low µM range | N/A | N/A | N/A | [1] |
| HDAC3 | I | Low µM range | N/A | N/A | N/A | [1] |
| HDAC4 | IIa | N/A | N/A | N/A | N/A | [1][2] |
| HDAC5 | IIa | N/A | N/A | N/A | N/A | [2] |
| HDAC6 | IIb | N/A | N/A | N/A | N/A | N/A |
| HDAC7 | IIa | N/A | N/A | N/A | N/A | [2] |
| HDAC8 | I | N/A | N/A | N/A | N/A | [1] |
| HDAC9 | IIa | N/A | N/A | N/A | N/A | N/A |
| HDAC10 | IIb | N/A | N/A | N/A | N/A | [3] |
| HDAC11 | IV | N/A | N/A | N/A | N/A | [3] |
| SIRT1 | III | N/A | N/A | N/A | N/A | [1] |
| SIRT2 | III | N/A | N/A | N/A | N/A | [1] |
| SIRT3 | III | N/A | N/A | N/A | N/A | [4] |
| SIRT4 | III | N/A | N/A | N/A | N/A | [4] |
| SIRT5 | III | N/A | N/A | N/A | N/A | [4] |
| SIRT6 | III | N/A | N/A | N/A | N/A | N/A |
| SIRT7 | III | N/A | N/A | N/A | N/A | N/A |
N/A: Data not available in the reviewed literature. While some studies indicate the use of Ac-Leu-Gly-Lys(Ac)-MCA or similar peptides with certain isoforms, specific kinetic parameters were not provided.[1][2][3][4] The "Low µM range" for HDAC1, 2, and 3 is a qualitative description from the literature, indicating similar affinities for the substrate.[1]
Experimental Protocols
The determination of HDAC activity using Ac-Leu-Gly-Lys(Ac)-MCA is typically performed as a two-step enzymatic assay.
Principle of the Assay
-
Deacetylation: The HDAC enzyme removes the acetyl group from the lysine residue of the Ac-Leu-Gly-Lys(Ac)-MCA substrate.
-
Proteolytic Cleavage: A developing enzyme, typically trypsin, recognizes and cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group.
-
Fluorometric Detection: The fluorescence of the liberated AMC is measured, which is directly proportional to the HDAC activity.
Detailed Methodology for a 96-well Plate Assay
Materials:
-
Recombinant human HDAC isoforms
-
Ac-Leu-Gly-Lys(Ac)-MCA substrate
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Trypsin (TPCK-treated)
-
Trichostatin A (TSA) or other HDAC inhibitor (for control)
-
Bovine Serum Albumin (BSA)
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Ac-Leu-Gly-Lys(Ac)-MCA in DMSO.
-
Dilute the HDAC enzymes to the desired concentration in HDAC Assay Buffer containing BSA (e.g., 0.1 mg/mL). The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics.
-
Prepare a working solution of Trypsin in HDAC Assay Buffer.
-
Prepare a stock solution of the HDAC inhibitor in DMSO.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the components in the following order:
-
HDAC Assay Buffer
-
HDAC enzyme solution
-
Test compound (inhibitor) or DMSO (vehicle control)
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the Ac-Leu-Gly-Lys(Ac)-MCA substrate solution to each well. The final substrate concentration should be around the Km value, if known, or determined empirically.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.
-
-
Development and Measurement:
-
Stop the deacetylation reaction and initiate the development by adding the Trypsin solution to each well. The addition of a broad-spectrum HDAC inhibitor like TSA in the developer solution can also be used to ensure the HDAC reaction is completely stopped.
-
Incubate the plate at 37°C for 15-30 minutes to allow for the complete cleavage of the deacetylated substrate.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for AMC (Ex: ~360 nm, Em: ~460 nm).
-
-
Controls:
-
No-enzyme control: To determine the background fluorescence, include wells containing all components except the HDAC enzyme.
-
Inhibitor control: To confirm the assay's ability to detect inhibition, include wells with a known HDAC inhibitor.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining HDAC isoform specificity using the Ac-Leu-Gly-Lys(Ac)-MCA substrate.
Substrate Recognition and Cleavage
This diagram illustrates the logical relationship of substrate recognition and the two-step cleavage process that generates the fluorescent signal.
Generalized HDAC Signaling Pathway
While specific signaling pathways involving the deacetylation of a Leu-Gly-Lys motif are not well-documented, the following diagram provides a generalized overview of how Class I and II HDACs are involved in transcriptional regulation.
Conclusion
Ac-Leu-Gly-Lys(Ac)-MCA is a valuable tool for the in vitro study of HDAC enzymes. While it is established as a substrate for several Class I HDACs, its broader isoform specificity remains an area for further investigation. The provided data and protocols offer a foundation for researchers to utilize this substrate effectively in their studies. The development of more comprehensive kinetic profiles for Ac-Leu-Gly-Lys(Ac)-MCA across all HDAC isoforms will be instrumental in advancing our understanding of HDAC biology and in the pursuit of isoform-selective inhibitors for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence that HDAC7 Acts as an Epigenetic “Reader” of AR Acetylation through NCoR-HDAC3 Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT4 is a Lysine Deacylase that Controls Leucine Metabolism and Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of Ac-Leu-Gly-Lys(Ac)-MCA Fluorescence Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism behind the fluorescence release from the substrate Acetyl-Leucyl-Glycyl-Lysyl(acetyl)-7-amino-4-methylcoumarin (Ac-Leu-Gly-Lys(Ac)-MCA). This fluorogenic substrate is a cornerstone in the high-throughput screening and kinetic analysis of histone deacetylase (HDAC) enzymes, a critical class of therapeutic targets in oncology and other diseases. This document provides a detailed overview of the enzymatic cascade, comprehensive experimental protocols, and quantitative data to empower researchers in their drug discovery and development endeavors.
The Two-Step Enzymatic Cascade: A Symphony of Deacetylation and Proteolysis
The release of the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC), from Ac-Leu-Gly-Lys(Ac)-MCA is not a single event but a finely orchestrated two-step enzymatic reaction. This cascade involves the sequential action of a histone deacetylase (HDAC) and the serine protease, trypsin.
Step 1: Deacetylation by Histone Deacetylase (HDAC)
The process is initiated by an HDAC enzyme. The Ac-Leu-Gly-Lys(Ac)-MCA substrate is designed to mimic a native acetylated lysine (B10760008) residue within a peptide chain. The HDAC enzyme recognizes and catalyzes the hydrolysis of the acetyl group from the ε-amino group of the lysine residue. This enzymatic modification is the primary event of interest, as the rate of this reaction is directly proportional to the HDAC activity. The product of this initial step is Ac-Leu-Gly-Lys-MCA, a deacetylated intermediate that is now susceptible to proteolytic cleavage.
Step 2: Proteolytic Cleavage by Trypsin
The second and final step involves the action of trypsin. Trypsin is a well-characterized serine protease with a high specificity for cleaving peptide bonds at the C-terminus of lysine and arginine residues. Crucially, trypsin is unable to cleave the peptide bond following an acetylated lysine residue due to the neutralization of the positive charge on the ε-amino group. However, once the HDAC has removed the acetyl group, the restored positive charge on the lysine side chain makes the adjacent peptide bond an ideal substrate for trypsin. Trypsin then cleaves the amide bond between the deacetylated lysine and the AMC fluorophore, liberating the highly fluorescent 7-amino-4-methylcoumarin.
The intensity of the resulting fluorescence is directly proportional to the amount of AMC released, which, in turn, is a direct measure of the HDAC activity in the initial step. This clever two-step design allows for a sensitive and continuous or endpoint measurement of HDAC activity.
Visualizing the Mechanism and Workflow
To provide a clear visual representation of the processes involved, the following diagrams have been generated using the DOT language.
Quantitative Data: Kinetic Parameters
The efficiency of Ac-Leu-Gly-Lys(Ac)-MCA as a substrate for various HDAC isoforms can be quantified by its Michaelis-Menten constant (Km) and catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The catalytic efficiency is often expressed as the kcat/Km ratio.
| HDAC Isoform | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| HDAC1 | ~20 - 50 | Not widely reported | Not widely reported |
| HDAC2 | ~20 - 60 | Not widely reported | Not widely reported |
| HDAC3 | ~15 - 40 | Not widely reported | Not widely reported |
| HDAC8 | ~251 | ~0.02 | ~80 |
Note: The kinetic parameters for Ac-Leu-Gly-Lys(Ac)-MCA can vary depending on the specific assay conditions, including buffer composition, pH, and temperature. The values presented here are approximate and collated from various sources for comparative purposes. Researchers are encouraged to determine these parameters under their specific experimental conditions.
Experimental Protocols
This section provides a generalized, non-kit-specific protocol for performing an HDAC activity assay using Ac-Leu-Gly-Lys(Ac)-MCA.
Materials and Reagents
-
HDAC Enzyme: Purified recombinant human HDAC1, HDAC2, HDAC3, HDAC6, or HDAC8.
-
Substrate: Ac-Leu-Gly-Lys(Ac)-MCA, as a stock solution in DMSO (e.g., 10 mM).
-
HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Trypsin: TPCK-treated trypsin, as a stock solution in a suitable buffer (e.g., 10 mg/mL in 1 mM HCl).
-
96-well black microplate: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at 350-380 nm and emission at 440-460 nm.
Assay Procedure (Two-Step Endpoint Assay)
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a working solution of the HDAC enzyme in HDAC Assay Buffer to the desired concentration.
-
Prepare a working solution of the Ac-Leu-Gly-Lys(Ac)-MCA substrate by diluting the stock solution in HDAC Assay Buffer. The final substrate concentration should be at or near the Km value for the HDAC being tested.
-
Prepare a working solution of trypsin by diluting the stock solution in HDAC Assay Buffer. A final concentration of 0.1-0.5 mg/mL in the reaction is typically sufficient.
-
-
HDAC Reaction:
-
To each well of the 96-well black microplate, add the following in order:
-
HDAC Assay Buffer to bring the final volume to 50 µL.
-
HDAC enzyme solution.
-
For inhibitor studies, add the inhibitor solution at this stage.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the Ac-Leu-Gly-Lys(Ac)-MCA substrate solution to each well.
-
Incubate the plate at 37°C for the desired period (e.g., 30-60 minutes).
-
-
Development (Trypsin Cleavage):
-
Stop the HDAC reaction and initiate the development step by adding the trypsin working solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for complete cleavage of the deacetylated substrate.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in a microplate reader with excitation set to approximately 355 nm and emission set to approximately 460 nm.
-
Data Analysis
-
Background Subtraction: Subtract the fluorescence intensity of a "no enzyme" control well from all other readings.
-
Standard Curve: To convert relative fluorescence units (RFU) to the concentration of AMC produced, a standard curve should be generated using known concentrations of free 7-amino-4-methylcoumarin.
-
Calculation of Reaction Velocity: The initial velocity (V0) of the reaction can be calculated from the linear range of a time-course experiment or from the endpoint fluorescence reading and the incubation time.
-
Determination of Kinetic Parameters: To determine Km and Vmax, perform the assay with varying concentrations of the Ac-Leu-Gly-Lys(Ac)-MCA substrate. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using a non-linear regression analysis software. The kcat can then be calculated if the active enzyme concentration is known (kcat = Vmax / [E]).
Conclusion
The Ac-Leu-Gly-Lys(Ac)-MCA fluorogenic substrate provides a robust and sensitive tool for the characterization of histone deacetylase activity. Its two-step mechanism, involving enzymatic deacetylation followed by proteolytic cleavage and fluorescence release, allows for straightforward and high-throughput analysis. By understanding the intricacies of this mechanism and adhering to optimized experimental protocols, researchers can effectively leverage this assay system to advance the discovery and development of novel HDAC inhibitors for various therapeutic applications.
The Gatekeeper of Fluorescence: A Technical Guide to the Role of Trypsin in the Ac-Leu-Gly-Lys(Ac)-MCA Assay
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic research and drug discovery, assays that quantify the activity of histone deacetylases (HDACs) are of paramount importance. Among these, the Ac-Leu-Gly-Lys(Ac)-MCA fluorogenic assay stands out for its sensitivity and suitability for high-throughput screening. This technical guide provides an in-depth exploration of the critical role of the serine protease trypsin in this two-step enzymatic assay, offering a comprehensive understanding for researchers and professionals in the field.
Principle of the Ac-Leu-Gly-Lys(Ac)-MCA Assay: A Two-Act Play
The Ac-Leu-Gly-Lys(Ac)-MCA assay is a coupled enzymatic reaction designed to measure the activity of HDACs. The process can be conceptualized as a two-act play, where the first act is governed by the HDAC enzyme and the second by trypsin, leading to a quantifiable fluorescent signal.
Act I: Deacetylation by HDACs. The assay commences with the substrate, Ac-Leu-Gly-Lys(Ac)-MCA. In this molecule, the lysine (B10760008) residue is chemically modified with an acetyl group (Ac) on its ε-amino group. This acetylated lysine is the target for HDAC enzymes. In the presence of an active HDAC, the acetyl group is cleaved from the lysine residue, yielding Ac-Leu-Gly-Lys-MCA.
Act II: The Crucial Role of Trypsin in Signal Generation. The deacetylated product from Act I, Ac-Leu-Gly-Lys-MCA, now becomes the substrate for the second enzyme in the assay: trypsin. Trypsin is a serine protease with high specificity for cleaving peptide bonds at the C-terminus of lysine and arginine residues.[1][2] Crucially, trypsin's activity is sterically hindered by the presence of the acetyl group on the lysine in the original substrate. Therefore, trypsin will not cleave the Ac-Leu-Gly-Lys(Ac)-MCA.
Once the lysine is deacetylated by an HDAC, trypsin can efficiently cleave the peptide bond immediately following the lysine residue. This cleavage liberates the fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC), also known as 4-methylcoumarinyl-7-amide (MCA), from the peptide backbone.[3][4] The free AMC molecule is highly fluorescent, and its fluorescence intensity can be measured using a fluorometer. The rate of increase in fluorescence is directly proportional to the amount of deacetylated substrate, and thus, to the activity of the HDAC enzyme.[4]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow of the Ac-Leu-Gly-Lys(Ac)-MCA assay and a representative signaling pathway involving HDACs.
References
An In-depth Technical Guide to Ac-Leu-Gly-Lys(Ac)-MCA for Studying Deacylase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate Ac-Leu-Gly-Lys(Ac)-MCA, its application in studying deacylase enzymes such as histone deacetylases (HDACs) and sirtuins, and detailed protocols for its use in research and drug development.
Core Principles: The Chemistry and Mechanism of Ac-Leu-Gly-Lys(Ac)-MCA
Ac-Leu-Gly-Lys(Ac)-MCA is a synthetic peptide substrate designed for the sensitive detection of deacylase activity. Its structure consists of a four-amino-acid peptide (Ac-Leu-Gly-Lys-), a 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore attached to the C-terminus, and an acetyl group on the lysine (B10760008) side chain. The core principle of the assay lies in a two-step enzymatic reaction.
Initially, the substrate is non-fluorescent. In the first step, a deacylase enzyme, such as an HDAC or a sirtuin, removes the acetyl group from the lysine residue. This deacetylated product then becomes a substrate for a developing enzyme, typically trypsin. In the second step, trypsin cleaves the peptide bond C-terminal to the now-deacetylated lysine, releasing the highly fluorescent AMC moiety. The resulting fluorescence is directly proportional to the deacylase activity. For sirtuins, which are NAD+-dependent deacetylases, the reaction mixture must be supplemented with NAD+.
The excitation and emission wavelengths for the released AMC fluorophore are typically in the range of 340-360 nm and 440-465 nm, respectively. This fluorometric assay is well-suited for high-throughput screening of deacylase inhibitors and for detailed kinetic studies.
Quantitative Data Presentation
The following tables summarize key quantitative data for the use of Ac-Leu-Gly-Lys(Ac)-MCA with various deacylase enzymes.
Table 1: Kinetic Parameters of Deacylases with Ac-Leu-Gly-Lys(Ac)-MCA
| Enzyme | Km (µM) | Vmax (relative units) | Organism | Notes |
| HDAC1 | ~low µM range | Not consistently reported | Human | The substrate has a similar Michaelis-Menten constant for HDAC1, 2, and 3. |
| HDAC2 | ~low µM range | Not consistently reported | Human | |
| HDAC3 | ~low µM range | Not consistently reported | Human | |
| Rat Liver HDAC | 43 | Not reported | Rat |
Note: While Ac-Leu-Gly-Lys(Ac)-MCA is a substrate for sirtuins, specific kinetic data (Km and Vmax) are not as widely reported in the literature as for HDACs. For sirtuin activity assays, other fluorogenic substrates are often employed.
Table 2: IC50 Values of Common Inhibitors Determined with Ac-Leu-Gly-Lys(Ac)-MCA Assay
| Inhibitor | Target Enzyme(s) | IC50 | Notes |
| Trichostatin A (TSA) | Pan-HDAC inhibitor | ~1.3 nM (Rat Liver HDAC) | A potent, broad-spectrum HDAC inhibitor. |
| Suberoylanilide Hydroxamic Acid (SAHA) | Pan-HDAC inhibitor | ~374 nM (HDAC1) | A widely used pan-HDAC inhibitor. |
| Entinostat (MS-275) | Class I HDAC selective | Not consistently reported with this substrate | Selective for HDAC1, 2, and 3. |
Experimental Protocols
General Reagents and Buffers
-
HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Sirtuin Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, supplemented with 1 mM NAD+.
-
Substrate Stock Solution: Ac-Leu-Gly-Lys(Ac)-MCA dissolved in DMSO to a concentration of 10-20 mM.
-
Enzyme Dilution Buffer: Assay buffer containing 0.1 mg/mL Bovine Serum Albumin (BSA) to stabilize the enzyme.
-
Developing Solution: Trypsin (TPCK-treated) dissolved in assay buffer to a final concentration of 0.1-0.5 mg/mL. The optimal concentration should be determined empirically.
-
Stop Solution (for endpoint assays): A potent inhibitor of the deacylase being studied (e.g., Trichostatin A for HDACs, Nicotinamide for sirtuins).
Protocol for Deacylase Inhibitor Screening (96-well plate format)
-
Prepare Inhibitor Plate: Serially dilute test compounds in the appropriate assay buffer in a 96-well plate. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Add Enzyme: Add the deacylase enzyme (e.g., recombinant human HDAC1 or SIRT1), diluted in enzyme dilution buffer, to each well. The final enzyme concentration should be determined empirically to give a robust signal within the linear range of the assay.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate Reaction: Add the Ac-Leu-Gly-Lys(Ac)-MCA substrate to each well to a final concentration typically near the Km value. For sirtuin assays, ensure NAD+ is present in the reaction mixture.
-
Incubate: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase for the uninhibited control.
-
Develop Signal: Add the developing solution (trypsin) to each well.
-
Incubate for Development: Incubate at room temperature or 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.
-
Measure Fluorescence: Read the fluorescence in a microplate reader with excitation at ~355 nm and emission at ~460 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Protocol for Determining Kinetic Parameters (Km and Vmax)
-
Prepare Substrate Dilutions: Prepare a series of dilutions of Ac-Leu-Gly-Lys(Ac)-MCA in the appropriate assay buffer, typically ranging from 0.1 to 10 times the expected Km.
-
Set up Reactions: In a 96-well plate, add a fixed, optimized concentration of the deacylase enzyme to wells containing the different substrate concentrations. For sirtuins, include a saturating concentration of NAD+.
-
Initiate and Monitor Reaction: Start the reaction and immediately begin monitoring the increase in fluorescence over time in a kinetic plate reader (excitation ~355 nm, emission ~460 nm). Record readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Deacylases play crucial roles in a multitude of cellular signaling pathways. The activity of these enzymes, which can be precisely measured using Ac-Leu-Gly-Lys(Ac)-MCA, has significant implications for understanding and targeting diseases like cancer and metabolic disorders.
HDAC1 can influence the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is critical for cell proliferation and survival. HDAC1 can deacetylate components of this pathway or regulate the expression of genes involved in the pathway.
Caption: HDAC1 modulates the MAPK/ERK signaling pathway by deacetylating transcription factors.
HDAC6 is a predominantly cytoplasmic deacetylase that targets non-histone proteins, including α-tubulin and cortactin, thereby regulating cytoskeleton dynamics, cell migration, and cell adhesion.
Caption: HDAC6 regulates cytoskeleton dynamics through deacetylation of α-tubulin and cortactin.
SIRT1 is a key regulator of metabolism and has been shown to modulate the insulin (B600854) signaling pathway through the deacetylation of several key components, thereby improving insulin sensitivity.
Caption: SIRT1 positively regulates the insulin signaling pathway by deacetylating IRS proteins.
Experimental Workflows
The general workflow for measuring deacylase activity using Ac-Leu-Gly-Lys(Ac)-MCA is a two-step process.
Caption: Two-step enzymatic assay workflow for measuring deacylase activity.
High-throughput screening (HTS) for deacylase inhibitors follows a logical progression from primary screening to hit validation and characterization.
Caption: Logical workflow for high-throughput screening of deacylase inhibitors.
The Fluorogenic Core of Enzyme Activity: A Technical Guide to 7-Amino-4-methylcoumarin (AMC) in Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental properties of 7-Amino-4-methylcoumarin (AMC), a widely utilized fluorophore in enzyme assays. We will delve into its core photophysical characteristics, provide detailed experimental protocols for its use, and visualize key biochemical processes and workflows.
Core Photophysical and Chemical Properties of AMC
7-Amino-4-methylcoumarin is a blue-emitting fluorophore that forms the basis of numerous fluorogenic enzyme substrates. The core principle of its application in enzyme assays lies in the quenching of its fluorescence when conjugated to a substrate, such as a peptide or another molecule. Enzymatic cleavage of this conjugate releases free AMC, resulting in a significant increase in fluorescence that can be monitored to determine enzyme activity.
Spectral Properties
The fluorescence of free AMC is characterized by a distinct excitation and emission spectrum. While the exact wavelengths can be influenced by the solvent and pH, the typical spectral properties are summarized below.
| Property | Wavelength (nm) |
| Excitation Maximum (λex) | 340 - 380 |
| Emission Maximum (λem) | 440 - 460 |
Physicochemical Properties
The efficiency of AMC as a fluorophore is described by its quantum yield and molar extinction coefficient. These parameters are crucial for the quantitative analysis of enzyme kinetics.
| Parameter | Value | Conditions |
| Quantum Yield (Φ) | ~0.5 | Ethanol |
| Molar Extinction Coefficient (ε) | 1.78 x 10⁴ L·mol⁻¹·cm⁻¹ | Ethanol |
pH Sensitivity
The fluorescence of 7-aminocoumarin (B16596) derivatives, including AMC, is sensitive to pH. Generally, AMC fluorescence is stable under physiological conditions (pH ~7.4).[1] However, in acidic environments, the lone pair of electrons on the 7-amino group can become protonated.[1] This protonation alters the intramolecular charge transfer (ICT) characteristics of the molecule, which is fundamental to its fluorescence, often leading to a decrease in fluorescence intensity.[1] For most applications, maintaining a neutral to slightly alkaline pH is recommended to ensure stable and maximal fluorescence.
Key Signaling Pathways and Experimental Workflows
Enzymatic Cleavage of an AMC-Substrate
The fundamental principle of an AMC-based enzyme assay is the enzymatic hydrolysis of a substrate-AMC conjugate. This process liberates the highly fluorescent AMC molecule from a non-fluorescent or poorly fluorescent substrate.
Enzymatic release of fluorescent AMC from its quenched substrate conjugate.
General Experimental Workflow for AMC-Based Enzyme Assays
A typical workflow for measuring enzyme activity using an AMC-based substrate involves several key steps, from reagent preparation to data analysis. This standardized process ensures reproducibility and accuracy in quantifying enzymatic rates.
A generalized workflow for conducting an enzyme assay using an AMC-based fluorogenic substrate.
Caspase Activation Pathway in Apoptosis
Caspases are a family of cysteine proteases that play a critical role in apoptosis (programmed cell death). They are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. AMC-based substrates with specific peptide recognition sequences are commonly used to measure the activity of different caspases.
Simplified overview of the extrinsic and intrinsic caspase activation pathways leading to apoptosis.
Ubiquitin-Proteasome Pathway for Protein Degradation
The proteasome is a large protein complex responsible for degrading ubiquitinated proteins. Fluorogenic substrates that mimic natural proteasome substrates are used to measure the activity of its different proteolytic subunits.
The ubiquitin-proteasome system for targeted protein degradation.
Experimental Protocols
Protocol 1: AMC Standard Curve Generation
This protocol is essential for converting relative fluorescence units (RFU) to the molar concentration of the product formed.
Materials:
-
7-Amino-4-methylcoumarin (AMC) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay buffer (e.g., Tris or PBS, pH 7.4)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 1 mM AMC stock solution: Dissolve the appropriate amount of AMC powder in DMSO. Store this stock solution at -20°C, protected from light.
-
Create a series of AMC dilutions: Prepare a series of dilutions of the AMC stock solution in the assay buffer to generate a standard curve. A typical concentration range is 0-100 µM.
-
Plate setup: Add a fixed volume (e.g., 100 µL) of each AMC dilution to triplicate wells of the 96-well plate. Include wells with assay buffer only to serve as a blank.
-
Fluorescence measurement: Measure the fluorescence intensity using a microplate reader with excitation set to ~360 nm and emission to ~460 nm.
-
Data analysis: Subtract the average fluorescence of the blank wells from all other readings. Plot the background-subtracted RFU values against the corresponding AMC concentrations. Perform a linear regression to obtain the slope of the standard curve (RFU/µM).
Protocol 2: Continuous Kinetic Enzyme Assay
This protocol provides a general framework for measuring the activity of a purified enzyme or the total enzyme activity in a cell lysate.
Materials:
-
Enzyme solution (purified or in cell lysate)
-
AMC-conjugated substrate
-
Assay buffer (appropriate for the enzyme of interest)
-
Inhibitor (optional, for control experiments)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Prepare reagents:
-
Enzyme solution: Thaw the enzyme stock on ice and dilute it to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Substrate solution: Prepare a working solution of the AMC-conjugated substrate in the assay buffer. The final concentration should be optimized for the specific enzyme, often at or above the Michaelis constant (Km).
-
-
Assay setup:
-
Add the enzyme solution to the wells of the microplate.
-
Include appropriate controls:
-
No-enzyme control (blank): Contains assay buffer instead of the enzyme solution.
-
No-substrate control: Contains the enzyme solution but no substrate.
-
Inhibitor control (optional): Pre-incubate the enzyme with a specific inhibitor before adding the substrate.
-
-
-
Initiate the reaction: Add the substrate working solution to each well to start the reaction.
-
Measure fluorescence: Immediately place the microplate in a fluorescence plate reader pre-set to the optimal assay temperature. Begin kinetic measurements, recording the fluorescence at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
-
Data analysis:
-
For each sample, plot the fluorescence intensity (RFU) versus time.
-
Determine the rate of the reaction (ΔRFU/min) from the linear portion of the curve.
-
Subtract the rate of the no-enzyme control from the rates of the samples.
-
Convert the corrected rate (ΔRFU/min) to the rate of product formation (e.g., pmol/min) using the slope from the AMC standard curve.
-
If using cell lysates, normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg protein).
-
References
A Technical Guide to Fluorogenic Substrates for Histone Deacetylase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core principles, applications, and methodologies of fluorogenic substrates for the measurement of histone deacetylase (HDAC) activity. HDACs are a class of enzymes crucial in the epigenetic regulation of gene expression, making them significant targets in drug discovery, particularly in oncology and neurology. Fluorogenic assays offer a sensitive, continuous, and high-throughput compatible method for studying HDAC function and for screening potential inhibitors.
Introduction to Histone Deacetylases and Fluorogenic Substrates
Histone deacetylases (HDACs) are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine (B10760008) residues on histone tails. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1][2] Given their critical role in gene regulation, aberrant HDAC activity has been implicated in various diseases, including cancer and neurodegenerative disorders.[3][4] Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.[3]
To facilitate the discovery and characterization of HDAC inhibitors, robust and efficient methods for measuring HDAC activity are essential. Fluorogenic substrates have become a cornerstone in this field, largely replacing older, more cumbersome methods like those involving radioactive isotopes.[5] These substrates are molecules that, upon enzymatic deacetylation by HDACs, produce a fluorescent signal. This signal can be directly proportional to the HDAC activity, providing a straightforward and quantitative readout.[6]
The primary application of these substrates is in high-throughput screening (HTS) for the identification of novel HDAC inhibitors.[7][8] They are also invaluable tools for determining the kinetic parameters of HDAC enzymes and for studying the mechanism of action of inhibitors.[2][9]
Mechanism of Action of Fluorogenic HDAC Substrates
Fluorogenic HDAC assays typically operate on one of two main principles, often categorized as one-step or two-step assays.
Two-Step (Developer-Coupled) Assays: This is the most common mechanism. The substrate is a peptide or a small molecule containing an acetylated lysine residue linked to a quenched fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC).[8][10]
-
Deacetylation: The HDAC enzyme removes the acetyl group from the lysine residue of the substrate.
-
Proteolytic Cleavage: The deacetylated product then becomes susceptible to cleavage by a developer enzyme, typically a protease like trypsin, which is added in the second step. This cleavage releases the free fluorophore (e.g., AMC), resulting in a significant increase in fluorescence.[6][8]
One-Step (Continuous) Assays: These assays utilize substrates that become directly fluorescent upon deacetylation, without the need for a secondary developer enzyme.[1] This allows for the continuous monitoring of enzyme activity in real-time. Some non-peptide substrates, like HDAC Green™, operate through such a mechanism, offering a simplified, homogeneous assay format.[1]
Quantitative Data of Common Fluorogenic HDAC Substrates
The choice of a fluorogenic substrate depends on several factors, including the specific HDAC isoform being studied, the desired assay format, and the available instrumentation. The following table summarizes key quantitative data for some commonly used fluorogenic HDAC substrates.
| Substrate Name/Type | Fluorophore | Excitation (nm) | Emission (nm) | Target HDAC Classes | Km (µM) | kcat (s⁻¹) | Notes |
| Boc-Lys(Ac)-AMC | AMC | 340-360 | 440-460 | Class I, IIb[8][10] | 58.89 (for HDAC1)[11] | - | A widely used substrate for two-step assays. |
| Boc-Lys(TFA)-AMC | AMC | ~355 | ~460 | Class IIa, HDAC8, HDAC11[6] | 30.17 (for HDAC11)[6] | - | Trifluoroacetyl (TFA) group enhances susceptibility for certain HDACs. |
| HDAC Green™ | Green Fluorescent Dye | 490 | 520-525 | Broad Spectrum | - | - | A non-peptide substrate for one-step, continuous assays; offers higher signal-to-background ratio.[1] |
| SensoLyte™ 520 | Green Fluorescent Dye | 490 | 520 | Broad Spectrum | 16.3 (with HeLa nuclear extract)[12] | - | Cell-permeable substrate suitable for cell-based assays; longer wavelength reduces compound interference.[4][12] |
| Fluorogenic HDAC Substrate 3 (BPS Bioscience) | AMC | 350-380 | 440-460 | Class I, IIb[8] | - | - | Suitable for HDACs 1, 2, 3, 6, and 10.[8] |
| Fluorogenic HDAC Class 2a Substrate (BPS Bioscience) | AMC | 350-380 | 440-460 | Class IIa, HDAC8, HDAC11[13] | - | - | Optimized for HDACs 4, 5, 7, 9, 8, and 11.[13] |
| Fluorogenic HDAC Class 2a Substrate 2 (Green) | Green Fluorescent Dye | 485 | 528 | Class IIa, HDAC8, HDAC11[14] | - | - | A longer wavelength alternative to the AMC-based Class 2a substrate to avoid autofluorescence issues.[14] |
| Ac-LGK(Ac)-AMC | AMC | ~355 | ~460 | Class I | - | - | A peptide-based substrate. |
| Internally Quenched TNFα-derived Peptide | 2-Aminobenzoylamide | 330 | 430 | HDAC11 | 12[15] | 0.04[15] | A continuous assay substrate specific for HDAC11.[15] |
Note: Kinetic parameters are highly dependent on the specific enzyme, buffer conditions, and temperature. The values presented are illustrative and may vary between experiments.
Experimental Protocols
The following are detailed, generalized protocols for performing fluorogenic HDAC activity assays. It is crucial to optimize these protocols for your specific enzyme, substrate, and experimental conditions.
Two-Step (Developer-Coupled) Fluorogenic HDAC Assay
This protocol is adapted from methodologies for substrates like Boc-Lys(Ac)-AMC.
Materials:
-
HDAC enzyme (purified or in cell/nuclear extract)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
HDAC Inhibitor (e.g., Trichostatin A or SAHA) for control wells
-
Developer Solution (e.g., Trypsin in assay buffer)
-
Stop Solution (optional, can be included with the developer, e.g., a high concentration of a known HDAC inhibitor)
-
96-well or 384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the substrate to the desired working concentration in HDAC Assay Buffer immediately before use. The final substrate concentration should ideally be at or below the Km value for accurate inhibitor screening.
-
Dilute the HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the incubation.
-
Prepare serial dilutions of the test compounds (inhibitors) and a known control inhibitor.
-
-
Enzyme Reaction:
-
Add 40 µL of HDAC Assay Buffer to each well of the microplate.
-
Add 10 µL of the test compound dilution or control inhibitor to the appropriate wells. For positive control wells (no inhibition), add 10 µL of assay buffer with the corresponding solvent concentration.
-
To initiate the reaction, add 50 µL of the diluted HDAC enzyme solution to all wells except the "no enzyme" blank controls.
-
Add 50 µL of the fluorogenic substrate working solution to all wells.
-
Mix the contents of the wells gently by shaking the plate for 30 seconds.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure sufficient product formation without substrate depletion.
-
-
Development and Fluorescence Measurement:
-
Add 50 µL of the Developer Solution (containing trypsin) to each well. If a separate stop solution is not used, the developer solution can also contain an HDAC inhibitor to halt the deacetylation reaction.
-
Incubate the plate at room temperature for 15-20 minutes to allow for the complete cleavage of the deacetylated substrate.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 355/460 nm for AMC).
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" blank wells from all other readings.
-
Determine the percent inhibition for each test compound concentration relative to the positive control (enzyme activity without inhibitor).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
One-Step (Continuous) Fluorogenic HDAC Assay
This protocol is suitable for substrates like HDAC Green™.
Materials:
-
HDAC enzyme (purified or in cell/nuclear extract)
-
One-step fluorogenic HDAC substrate (e.g., HDAC Green™)
-
HDAC Assay Buffer
-
HDAC Inhibitor for control wells
-
96-well or 384-well black microplate
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the one-step fluorogenic substrate in HDAC Assay Buffer.
-
Dilute the HDAC enzyme in cold assay buffer.
-
Prepare dilutions of test compounds and a control inhibitor.
-
-
Assay Protocol:
-
Add 40 µL of the HDAC-containing sample to the microplate wells.
-
Add 10 µL of the test compound or control inhibitor.
-
Incubate at room temperature or 37°C for 10-20 minutes to allow for inhibitor binding.
-
To start the reaction, add 50 µL of the HDAC substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for HDAC Green™).
-
Measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
For each well, calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Subtract the rate of the "no enzyme" blank.
-
Determine the percent inhibition for each compound concentration relative to the rate of the positive control.
-
Calculate IC₅₀ values as described for the two-step assay.
-
Mandatory Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of histone acetylation and deacetylation in gene regulation.
Experimental Workflows
Caption: Experimental workflow for a two-step (developer-coupled) fluorogenic HDAC assay.
Caption: Experimental workflow for a one-step (continuous) fluorogenic HDAC assay.
Conclusion
Fluorogenic substrates have revolutionized the study of histone deacetylases, providing powerful tools for basic research and drug discovery. Their adaptability to high-throughput formats has accelerated the identification of novel HDAC inhibitors with therapeutic potential. By understanding the underlying mechanisms, key quantitative parameters, and experimental protocols associated with these substrates, researchers can effectively harness their capabilities to advance our understanding of epigenetic regulation and develop next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. HDAC8 substrate selectivity is determined by long- and short-range interactions leading to enhanced reactivity for full-length histone substrates compared with peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. westbioscience.com [westbioscience.com]
- 4. SensoLyte® 520 HDAC Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. In-Cell Testing of Zinc-Dependent Histone Deacetylase Inhibitors in the Presence of Class-Selective Fluorogenic Substrates: Potential and Limitations of the Method [mdpi.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ac-Leu-Gly-Lys(Ac)-MCA: A Fluorogenic Substrate for Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-Leu-Gly-Lys(Ac)-MCA (Acetyl-L-leucyl-L-glycyl-Nε-acetyl-L-lysinamide-4-methylcoumarin) is a synthetic fluorogenic peptide substrate with significant applications in biochemical assays, particularly for the detection of trypsin and histone deacetylase (HDAC) activity. Its utility lies in the quenched fluorescence of the 7-amino-4-methylcoumarin (B1665955) (AMC) group, which is released upon enzymatic cleavage of the peptide backbone. This release results in a measurable increase in fluorescence, providing a sensitive and continuous method for monitoring enzyme kinetics and for high-throughput screening of enzyme inhibitors. This guide provides a comprehensive overview of the chemical structure, properties, and applications of Ac-Leu-Gly-Lys(Ac)-MCA, including detailed experimental protocols.
Chemical Structure and Properties
Ac-Leu-Gly-Lys(Ac)-MCA is a tripeptide composed of Leucine, Glycine, and a modified Lysine (B10760008) residue, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The N-terminus of Leucine and the epsilon-amino group of Lysine are both acetylated.
Full Chemical Name: N-acetyl-L-leucyl-glycyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide[1]
CAS Number: 660847-06-3[1]
Chemical Structure:
Caption: Chemical structure of Ac-Leu-Gly-Lys(Ac)-MCA.
Physicochemical Properties
A summary of the key physicochemical properties of Ac-Leu-Gly-Lys(Ac)-MCA is presented in the table below. Data for closely related compounds are included for reference.
| Property | Value | Reference Compound | Reference Value |
| Molecular Formula | C₂₈H₃₈N₅O₇ | Ac-DL-Leu-Gly-DL-Lys(Tfa)-AMC | C₂₈H₃₆F₃N₅O₇[1] |
| Molecular Weight | 558.63 g/mol | Ac-Arg-Gly-Lys-MCA | 558.63 g/mol [2] |
| Appearance | White to off-white powder | - | - |
| Solubility | Soluble in DMSO | Ac-Lys-AMC | Soluble in DMSO (100 mg/mL)[3] |
| Boc-Lys(Ac)-AMC | Soluble in DMSO (25 mg/mL), DMF (30 mg/mL), Ethanol (3 mg/mL)[4] | ||
| Storage | Store at -20°C, protected from light. | Ac-Arg-Gly-Lys(Ac)-AMC | Stable for up to 12 months at -20°C to -70°C. Avoid repeated freeze-thaw cycles. |
Spectral Properties
The fluorescence of Ac-Leu-Gly-Lys(Ac)-MCA is quenched until the amide bond linking the peptide to the AMC moiety is cleaved. The free AMC exhibits the following spectral properties:
| Property | Wavelength Range |
| Excitation Maximum (λex) | 340 - 360 nm[4] |
| Emission Maximum (λem) | 440 - 460 nm[4] |
Principle of Action and Applications
The core principle behind the use of Ac-Leu-Gly-Lys(Ac)-MCA as a fluorogenic substrate is Förster Resonance Energy Transfer (FRET), although in this case, it is more accurately described as a quenching mechanism. In the intact molecule, the non-fluorescent peptide portion quenches the fluorescence of the AMC moiety. Upon enzymatic cleavage of the amide bond between the C-terminal lysine and the AMC group, the fluorophore is released, leading to a significant increase in fluorescence intensity.
This substrate is primarily used in two main types of enzyme assays:
-
Trypsin and Trypsin-like Protease Assays: Trypsin specifically cleaves peptide chains at the carboxyl side of lysine and arginine residues. Ac-Leu-Gly-Lys(Ac)-MCA serves as a direct substrate for trypsin and other proteases with similar specificity. The rate of fluorescence increase is directly proportional to the proteolytic activity.
-
Histone Deacetylase (HDAC) Assays: This is a coupled-enzyme assay. In the first step, an HDAC removes the acetyl group from the ε-amino group of the lysine residue. This deacetylated intermediate then becomes a substrate for trypsin. The subsequent addition of trypsin cleaves the Lys-AMC bond, releasing the fluorescent AMC. This two-step process allows for the indirect measurement of HDAC activity.
Experimental Protocols
The following protocols provide a general framework for using Ac-Leu-Gly-Lys(Ac)-MCA in enzyme assays. Optimization of concentrations, incubation times, and other parameters may be necessary for specific experimental conditions.
Materials
-
Ac-Leu-Gly-Lys(Ac)-MCA
-
Assay Buffer (e.g., Tris or HEPES buffer, pH 7.4-8.0)
-
Bovine Serum Albumin (BSA)
-
Trypsin (for HDAC assays)
-
Enzyme of interest (Trypsin, HDAC, etc.)
-
Inhibitors or test compounds
-
DMSO (for dissolving substrate and compounds)
-
96-well black microplates
-
Fluorescence plate reader
Preparation of Reagents
-
Substrate Stock Solution: Dissolve Ac-Leu-Gly-Lys(Ac)-MCA in DMSO to a concentration of 10-100 mM. Store aliquots at -20°C. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). For HDAC assays, the buffer composition might differ.
-
BSA Solution: Dissolve BSA in the assay buffer to a final concentration of 0.1-0.5 mg/mL to prevent enzyme denaturation and non-specific binding.
-
Trypsin Solution (for HDAC assays): Prepare a stock solution of trypsin in a suitable buffer (e.g., the assay buffer) at a concentration of 1-5 mg/mL.
Trypsin Activity Assay Protocol
This protocol describes a direct assay for measuring the activity of trypsin or trypsin-like proteases.
Caption: Workflow for a direct trypsin activity assay.
-
Assay Setup: To each well of a 96-well black microplate, add the assay buffer and the desired concentration of trypsin. If screening for inhibitors, add the test compounds at this stage and pre-incubate for a specific period.
-
Reaction Initiation: Start the reaction by adding the Ac-Leu-Gly-Lys(Ac)-MCA substrate to a final concentration in the low micromolar range.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation at approximately 355 nm and emission at approximately 460 nm. For kinetic assays, readings are taken at regular intervals. For endpoint assays, the reaction is stopped after a fixed time, and a single reading is taken.
Histone Deacetylase (HDAC) Activity Assay Protocol
This is a two-step, coupled-enzyme assay.
Caption: Workflow for a two-step HDAC activity assay.
-
Deacetylation Reaction:
-
To each well of a 96-well black microplate, add the HDAC enzyme and assay buffer.
-
If screening for inhibitors, add the test compounds and pre-incubate with the enzyme.
-
Add the Ac-Leu-Gly-Lys(Ac)-MCA substrate to initiate the deacetylation reaction.
-
Incubate the plate for a sufficient time (e.g., 30-60 minutes) at the optimal temperature for the HDAC enzyme.
-
-
Development (Trypsin Digestion):
-
To each well, add the trypsin solution.
-
Incubate for a further period (e.g., 15-30 minutes) to allow for the cleavage of the deacetylated substrate.
-
-
Fluorescence Measurement:
-
Measure the endpoint fluorescence at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm. The fluorescence intensity is proportional to the HDAC activity.
-
Data Analysis
The raw fluorescence units (RFU) are corrected by subtracting the background fluorescence from wells containing no enzyme. For kinetic assays, the initial reaction velocity (v₀) is determined from the linear phase of the fluorescence versus time plot. For inhibitor screening, the percentage of inhibition is calculated relative to a control reaction with no inhibitor. IC₅₀ values can be determined by fitting the dose-response data to a suitable model.
Synthesis
The synthesis of Ac-Leu-Gly-Lys(Ac)-MCA typically involves solid-phase peptide synthesis (SPPS) followed by the coupling of the protected peptide to 7-amino-4-methylcoumarin and subsequent deprotection and purification steps. A generalized synthetic pathway is outlined below.
Caption: Generalized synthetic pathway for Ac-Leu-Gly-Lys(Ac)-MCA.
Conclusion
Ac-Leu-Gly-Lys(Ac)-MCA is a versatile and sensitive fluorogenic substrate that enables the real-time monitoring of trypsin and the indirect measurement of HDAC activities. Its application in high-throughput screening has facilitated the discovery and characterization of novel enzyme inhibitors. The detailed protocols and physicochemical data provided in this guide serve as a valuable resource for researchers employing this substrate in their studies. As with any assay, careful optimization of experimental conditions is crucial for obtaining accurate and reproducible results.
References
- 1. Ac-DL-Leu-Gly-DL-Lys(Tfa)-AMC | C28H36F3N5O7 | CID 85105067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and synthesis of peptide-MCA substrates for a novel assay of histone methyltransferases and their inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
The Role of Ac-Leu-Gly-Lys(Ac)-MCA in Coupled Enzyme Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and application of the fluorogenic substrate, Acetyl-Leucyl-Glycyl-Lysyl(acetyl)-7-amino-4-methylcoumarin (Ac-Leu-Gly-Lys(Ac)-MCA), in coupled enzyme assays. This substrate is a powerful tool for studying the activity of specific enzyme classes, particularly histone deacetylases (HDACs), which are critical targets in drug discovery for cancer, neurodegenerative disorders, and other diseases.
Core Principle: A Two-Step Enzymatic Cascade for Signal Amplification
The Ac-Leu-Gly-Lys(Ac)-MCA substrate does not produce a fluorescent signal in its native state. Its utility lies in a two-step enzymatic reaction that ultimately releases a highly fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). This coupled assay design provides a sensitive and continuous or endpoint method for measuring the activity of the primary enzyme.
The process begins with the action of a primary enzyme, typically a histone deacetylase (HDAC). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1] In this assay, the HDAC enzyme removes the acetyl group from the lysine residue within the Ac-Leu-Gly-Lys(Ac)-MCA peptide sequence.
This initial deacetylation step is crucial as it renders the substrate susceptible to cleavage by a secondary, or "developer," enzyme. The developer enzyme is a protease, most commonly trypsin. Trypsin specifically cleaves peptide chains at the carboxyl side of lysine or arginine residues. The acetylated lysine in the original substrate prevents trypsin from recognizing and cleaving the peptide bond. However, once the HDAC has removed the acetyl group, trypsin can efficiently hydrolyze the bond between the deacetylated lysine and the MCA fluorophore. This cleavage event liberates the AMC molecule, which exhibits strong fluorescence upon excitation. The increase in fluorescence intensity is directly proportional to the activity of the primary HDAC enzyme.[2]
Data Presentation: Kinetic Parameters of HDACs with Fluorogenic Substrates
The efficiency of HDACs can be quantified by their kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). While specific kinetic data for Ac-Leu-Gly-Lys(Ac)-MCA across all HDAC isotypes is not always consolidated, the following table presents representative kinetic parameters for various HDACs with similar fluorogenic substrates. These values provide an insight into the expected enzymatic efficiency and substrate affinity. It has been noted that for HDACs 1-3, the Km for Ac-Leu-Gly-Lys(Ac)-AMC is in the low micromolar range.
| HDAC Isotype | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| HDAC1 | Boc-Lys(Ac)-AMC | 58.89 | - | - | [3] |
| HDAC3 | Ac-Leu-Gly-Lys(Ac)-AMC | - | - | - | [4] |
| HDAC6 | (Ac)GAK(Ac)-AMC | 11.3 | 2.2 | ~194,690 | |
| HDAC8 | Ac-RHKK(acetyl)-AMC | 251 | 0.0201 | 80.1 | [5] |
Note: "-" indicates that the specific value was not provided in the cited source. The kinetic parameters can vary depending on the specific assay conditions, including buffer composition and temperature.
Experimental Protocols
Below are detailed methodologies for performing a coupled enzyme assay using Ac-Leu-Gly-Lys(Ac)-MCA, adaptable for both endpoint and kinetic readouts.
Reagent Preparation
-
HDAC Assay Buffer: A common buffer consists of 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂.[1][6] An alternative is a HEPES-based buffer (50 mM HEPES, 100 mM KCl, 0.001% Tween-20, 0.2 mM TCEP, pH 7.4).[6] The buffer should be supplemented with a carrier protein like 0.1% Bovine Serum Albumin (BSA) to prevent enzyme denaturation.[7]
-
Ac-Leu-Gly-Lys(Ac)-MCA Substrate Stock Solution: Prepare a 10 mM stock solution in DMSO. Store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
-
HDAC Enzyme Stock Solution: Recombinant HDAC enzymes are commercially available. Dilute the enzyme to the desired working concentration in cold HDAC Assay Buffer just before use. The final concentration will need to be optimized for each HDAC isotype and experimental setup.
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of TPCK-treated trypsin in HDAC Assay Buffer. Store on ice for same-day use.[4][7]
-
Stop Solution (for endpoint assays): A common stop solution contains a potent HDAC inhibitor, such as Trichostatin A (TSA) at a final concentration of 2 µM, to halt the deacetylation reaction before the addition of trypsin.[2]
Two-Step Endpoint Assay Protocol
-
Reaction Setup: In a 96-well black microplate, add the following components in order:
-
HDAC Assay Buffer
-
HDAC enzyme (or cell lysate)
-
HDAC inhibitor (for inhibitor screening) or vehicle control
-
-
Initiate HDAC Reaction: Add the Ac-Leu-Gly-Lys(Ac)-MCA substrate to each well to a final concentration typically ranging from 10-100 µM. The final volume should be around 50 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
Stop HDAC Reaction: Add 50 µL of Stop Solution containing an HDAC inhibitor to each well.
-
Develop Signal: Add 50 µL of the trypsin solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes to allow for the complete cleavage of the deacetylated substrate.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.[1][8]
Kinetic Assay Protocol
-
Reaction Setup: In a 96-well black microplate, add the following components in order:
-
HDAC Assay Buffer
-
Ac-Leu-Gly-Lys(Ac)-MCA substrate
-
Trypsin (at a concentration that does not degrade the primary enzyme significantly during the assay)
-
HDAC inhibitor (for inhibitor screening) or vehicle control
-
-
Initiate Reaction: Add the HDAC enzyme to each well.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at Ex/Em = ~355/460 nm. The rate of increase in fluorescence corresponds to the HDAC activity.
Mandatory Visualizations
Signaling Pathways
Histone deacetylases play a crucial role in a multitude of cellular processes by modulating gene expression. The Ac-Leu-Gly-Lys(Ac)-MCA assay is frequently employed to investigate HDAC activity in the context of various signaling pathways implicated in disease.
In cancer, HDACs are often overexpressed and contribute to tumorigenesis by repressing tumor suppressor genes.[9] For instance, HDACs can deacetylate and inactivate p53, a key regulator of apoptosis, and repress the transcription of the cyclin-dependent kinase inhibitor p21, thereby promoting cell cycle progression.[9][10][11]
In the context of neurodegenerative diseases, dysregulation of HDAC activity has been linked to impaired synaptic plasticity and memory formation.[12] HDACs, such as HDAC2, can reduce histone acetylation at the promoters of genes crucial for these processes, leading to their transcriptional repression.[12] Therefore, inhibitors of HDACs are being investigated as potential therapeutic agents to enhance cognitive function.
Experimental Workflow
The following diagram illustrates the logical flow of a typical coupled enzyme assay using Ac-Leu-Gly-Lys(Ac)-MCA.
This workflow outlines the key steps from reagent preparation to data acquisition for both endpoint and kinetic assay formats, providing a clear visual guide for researchers.
References
- 1. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Class I histone deacetylases (HDAC1–3) are histone lysine delactylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC2 Negatively Regulates Memory Formation and Synaptic Plasticity [dash.harvard.edu]
Methodological & Application
Determining Michaelis-Menten Kinetics of Histone Deacetylases (HDACs) using Ac-Leu-Gly-Lys(Ac)-MCA
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The fluorogenic peptide substrate, Acetyl-Leucyl-Glycyl-Lysyl(acetyl)-7-Amino-4-methylcoumarin (Ac-Leu-Gly-Lys(Ac)-MCA), is a valuable tool for the sensitive and continuous measurement of Histone Deacetylase (HDAC) activity. This application note provides a detailed protocol for determining the Michaelis-Menten kinetic parameters, Km and Vmax, of HDACs using this substrate. The assay is based on a coupled-enzyme reaction where the deacetylation of the lysine (B10760008) residue by an HDAC is followed by proteolytic cleavage by trypsin, which liberates the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. The rate of fluorescence increase is directly proportional to the HDAC activity.
Principle of the Assay
The determination of HDAC activity using Ac-Leu-Gly-Lys(Ac)-MCA is a two-step enzymatic process.
-
Deacetylation by HDAC: The HDAC enzyme recognizes and removes the acetyl group from the ε-amino group of the lysine residue in the Ac-Leu-Gly-Lys(Ac)-MCA substrate.
-
Proteolytic Cleavage by Trypsin: The deacetylated product, Ac-Leu-Gly-Lys-MCA, becomes a substrate for trypsin. Trypsin cleaves the peptide bond on the C-terminal side of the lysine residue, releasing the fluorescent AMC molecule.
The acetyl group on the lysine effectively masks the substrate from trypsin, ensuring that fluorescence is only generated following HDAC-mediated deacetylation. This allows for a continuous or endpoint measurement of HDAC activity.
Quantitative Data
The Michaelis-Menten constants for Ac-Leu-Gly-Lys(Ac)-MCA have been determined for several Class I HDAC isoforms. These parameters are crucial for designing experiments to screen for HDAC inhibitors and to understand the enzyme's catalytic efficiency. For HDACs 1 and 2, the data were fitted to the Michaelis-Menten equation with substrate inhibition at high concentrations.[1]
| HDAC Isoform | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| HDAC1 | 21 ± 3 | 0.28 ± 0.02 | 13,000 | [1] |
| HDAC2 | 31 ± 3 | 0.22 ± 0.01 | 7,100 | [1] |
| HDAC3/NCoR2 | 11 ± 1 | 0.20 ± 0.01 | 18,000 | [2] |
Note: Kinetic parameters can vary based on experimental conditions such as buffer composition, pH, and temperature.
Experimental Protocols
This section provides a detailed methodology for determining the Michaelis-Menten kinetics of a purified HDAC enzyme.
Materials and Reagents
-
Ac-Leu-Gly-Lys(Ac)-MCA substrate (e.g., from a commercial supplier)
-
Purified, active HDAC enzyme (e.g., recombinant human HDAC1, HDAC2, or HDAC3/NCoR2 complex)
-
Trypsin, TPCK-treated (to inactivate chymotrypsin)
-
HDAC Assay Buffer: 50 mM HEPES/Na, 100 mM KCl, pH 7.4.[1][3] (Note: Buffer composition may need to be optimized for different HDAC isoforms)
-
Bovine Serum Albumin (BSA)
-
Dimethyl Sulfoxide (DMSO)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader with excitation at ~355-365 nm and emission at ~440-460 nm.[4][5]
Reagent Preparation
-
HDAC Assay Buffer: Prepare a stock solution of the buffer and store at 4°C. On the day of the experiment, supplement the buffer with BSA to a final concentration of 0.5 mg/mL.[1]
-
Substrate Stock Solution: Dissolve Ac-Leu-Gly-Lys(Ac)-MCA in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store in aliquots at -20°C, protected from light.
-
Enzyme Stock Solution: Prepare a stock solution of the HDAC enzyme in a suitable buffer (refer to the manufacturer's instructions). Store in aliquots at -80°C. On the day of the experiment, dilute the enzyme to the desired working concentration in cold HDAC Assay Buffer.
-
Trypsin Stock Solution: Prepare a stock solution of TPCK-treated trypsin in the HDAC Assay Buffer (e.g., 5 mg/mL).[4] This solution should be prepared fresh daily.[4]
Experimental Workflow
The following diagram illustrates the overall workflow for the kinetic assay.
Caption: Experimental workflow for determining HDAC kinetic parameters.
Assay Protocol (for a 96-well plate)
-
Substrate Dilutions: Prepare a series of dilutions of the Ac-Leu-Gly-Lys(Ac)-MCA substrate in the HDAC Assay Buffer. The final concentrations should bracket the expected Km value (e.g., 0.5x to 10x Km). A 1.5-fold serial dilution is recommended for better curve definition.[1]
-
Assay Plate Setup:
-
To each well, add the serially diluted substrate solutions.
-
Include control wells:
-
No-enzyme control: Substrate and buffer only (to measure background fluorescence).
-
No-substrate control: Enzyme and buffer only.
-
-
Add the diluted trypsin solution to all wells. The final concentration of trypsin should be optimized to ensure that the cleavage of the deacetylated substrate is rapid and not the rate-limiting step (a final concentration of 0.2 mg/mL is a good starting point for the deacetylated Ac-Leu-Gly-Lys-MCA product).[6]
-
-
Initiate the Reaction: Equilibrate the plate to the desired temperature (e.g., 37°C) in the fluorescence plate reader. Initiate the enzymatic reaction by adding the diluted HDAC enzyme solution to each well.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) at regular intervals (e.g., every 30-60 seconds) for a period sufficient to obtain the initial linear phase of the reaction (typically 15-60 minutes).
Data Analysis
-
Background Subtraction: For each time point, subtract the fluorescence reading of the no-enzyme control from the readings of the reaction wells.
-
Determine Initial Velocity (v₀): For each substrate concentration, plot the change in fluorescence intensity against time. The initial reaction velocity (v₀) is the slope of the linear portion of this curve.
-
Convert to Molar Rate: If a standard curve for free AMC is generated under the same assay conditions, the initial velocities in RFU/min can be converted to molar concentration/min (e.g., µM/min).
-
Michaelis-Menten Plot: Plot the initial velocity (v₀) against the corresponding substrate concentration ([S]).
-
Determine Km and Vmax: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[1] For some enzymes like HDAC1 and HDAC2, a model that accounts for substrate inhibition at high concentrations may provide a better fit.[1]
Signaling Pathway and Assay Principle Diagram
The following diagram illustrates the coupled enzymatic reaction that forms the basis of this assay.
Caption: Principle of the coupled assay for HDAC activity.
Conclusion
The use of the fluorogenic substrate Ac-Leu-Gly-Lys(Ac)-MCA in a coupled enzymatic assay provides a robust and sensitive method for determining the Michaelis-Menten kinetics of HDAC enzymes. The detailed protocol and kinetic data presented in this application note offer a solid foundation for researchers to implement this assay for characterizing HDACs and screening for their inhibitors, thereby facilitating drug discovery and basic research in epigenetics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 6. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for HDAC Inhibitors Using a Fluorogenic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. The aberrant activity of HDACs is implicated in the pathogenesis of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. High-throughput screening (HTS) is an essential methodology in the discovery of novel HDAC inhibitors. This document provides a detailed protocol for a robust and sensitive HTS assay using the fluorogenic substrate Ac-Leu-Gly-Lys(Ac)-MCA.
This assay is based on a two-step, coupled-enzyme reaction. In the first step, an HDAC enzyme removes the acetyl group from the ε-amino group of the lysine residue in the Ac-Leu-Gly-Lys(Ac)-MCA substrate. The deacetylated product then becomes a substrate for a developing enzyme, typically trypsin, which proteolytically cleaves the peptide bond C-terminal to the now-unmodified lysine. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety. The resulting fluorescence intensity is directly proportional to the HDAC activity, providing a sensitive readout for screening potential inhibitors.
Principle of the Assay
The core of this HTS assay lies in the conditional cleavage of a fluorogenic substrate. The acetylated lysine in Ac-Leu-Gly-Lys(Ac)-MCA effectively "masks" the trypsin cleavage site. Only upon successful deacetylation by an active HDAC enzyme is the site exposed, allowing trypsin to release the fluorophore. This design ensures a low background signal and a high signal-to-noise ratio, which are critical for HTS applications. The rate of fluorescence generation can be measured kinetically or as an endpoint reading, making it suitable for identifying and characterizing inhibitors of HDAC activity.
Data Presentation
Table 1: Kinetic Parameters for HDACs with Acetylated Lysine Substrates
This table presents representative Michaelis-Menten constants (KM) and catalytic efficiencies (kcat/KM) for various HDAC isotypes with acetylated lysine-MCA/AMC substrates. The substrate Ac-Leu-Gly-Lys(Ac)-MCA exhibits similar KM values in the low micromolar range for HDAC1, HDAC2, and HDAC3.[1]
| HDAC Isotype | Substrate | KM (µM) | kcat/KM (M-1s-1) |
| HDAC1 | Ac-Gly-Ala-Lys(Ac)-AMC | ~10-50 | ~1 x 105 |
| HDAC3 | Ac-Leu-Gly-Lys(Ac)-AMC | ~10-30 | Not Specified |
| HDAC8 | Ac-p53 peptide-Lys(Ac)-AMC | Not Specified | 7,500 |
| HDAC8 | Ac-H4 peptide-Lys(Ac)-AMC | Not Specified | 2,800 |
Note: Kinetic parameters can vary based on assay conditions, buffer composition, and the specific peptide sequence of the substrate.
Table 2: IC50 Values of Known HDAC Inhibitors
This table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized HDAC inhibitors determined using fluorogenic assays with acetylated lysine-MCA/AMC substrates.
| Inhibitor | HDAC1 (µM) | HDAC2 (µM) | HDAC3 (µM) | HDAC6 (µM) |
| Trichostatin A (TSA) | ~0.001-0.07 | Not Specified | Not Specified | Not Specified |
| Vorinostat (SAHA) | ~0.07 | Not Specified | Not Specified | Not Specified |
| Piceatannol | 4.28 | 5.04 | 23.29 | 8.22 |
| Nafamostat | 4.67 | 4.69 | 4.04 | 4.39 |
Note: IC50 values are highly dependent on assay conditions, including enzyme and substrate concentrations.
Experimental Protocols
Materials and Reagents
-
HDAC Enzyme: Recombinant human HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, etc. (e.g., from BPS Bioscience).
-
Substrate: Ac-Leu-Gly-Lys(Ac)-MCA (stored as a 20-50 mM stock solution in DMSO at -20°C).
-
Developing Enzyme: TPCK-treated Trypsin (stored as a lyophilized powder or a concentrated stock solution at -20°C).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Buffer Additives: Bovine Serum Albumin (BSA, protease-free) and Tween-20.
-
Inhibitors: Known HDAC inhibitors (e.g., Trichostatin A, Vorinostat) for positive controls, and test compounds dissolved in DMSO.
-
Stop Solution (for endpoint assays): Assay buffer containing a potent HDAC inhibitor (e.g., 2 µM Trichostatin A) and the developing enzyme (Trypsin).
-
Plates: Black, opaque 96-well or 384-well microplates suitable for fluorescence measurements.
-
Instrumentation: Fluorescence microplate reader capable of excitation at ~355 nm and emission detection at ~460 nm.
Preparation of Working Solutions
-
Assay Buffer with Additives: Prepare the assay buffer and supplement with 0.05 mg/mL BSA and 0.01% (v/v) Tween-20. BSA helps to stabilize the enzyme, while Tween-20 acts as a non-ionic detergent to prevent aggregation.
-
HDAC Enzyme Dilution: Thaw the recombinant HDAC enzyme on ice and dilute to the desired working concentration (e.g., 2-10 nM final concentration) in cold assay buffer with additives immediately before use. Keep on ice.
-
Substrate Working Solution: Thaw the Ac-Leu-Gly-Lys(Ac)-MCA stock solution and dilute to the desired concentration (typically 2x the final concentration) in assay buffer. The final concentration should be at or near the KM value for kinetic studies and inhibitor screening (e.g., 20-50 µM).
-
Trypsin Working Solution: Prepare a fresh solution of trypsin in assay buffer at a concentration of 0.1-0.5 mg/mL.
-
Test Compound/Inhibitor Plates: Prepare serial dilutions of test compounds and control inhibitors in DMSO. Then, dilute these into assay buffer to create a 10x or 20x working stock plate. The final DMSO concentration in the assay should be kept below 1% to avoid significant effects on enzyme activity.
Protocol 1: HTS for HDAC Inhibitor Screening (Endpoint Mode)
This protocol is optimized for screening large compound libraries to identify potential HDAC inhibitors.
-
Compound Dispensing: Add 2 µL of test compound or control inhibitor solution from the working stock plate to the wells of a black 384-well microplate. Include wells with DMSO only for "no inhibition" controls and wells with a known potent inhibitor (e.g., TSA) for "maximal inhibition" controls.
-
Enzyme Addition: Add 20 µL of the diluted HDAC enzyme solution to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at 37°C. This step allows the compounds to interact with the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 20 µL of the Ac-Leu-Gly-Lys(Ac)-MCA substrate working solution to each well to start the deacetylation reaction. The final volume should be 42 µL.
-
HDAC Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Reaction Development: Add 40 µL of the Stop Solution containing trypsin to each well. This simultaneously stops the HDAC reaction and initiates the cleavage of the deacetylated substrate.
-
Development Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with excitation at ~355 nm and emission at ~460 nm.
Protocol 2: Determination of IC50 Values (Kinetic Mode)
This protocol is suitable for characterizing the potency of hit compounds identified from the primary screen.
-
Plate Preparation: Add 2 µL of serially diluted inhibitor to the wells of a black 384-well plate.
-
Reagent Mix Preparation: Prepare a master mix containing the HDAC enzyme, Ac-Leu-Gly-Lys(Ac)-MCA substrate, and trypsin in assay buffer. The concentrations should be optimized so that the reaction proceeds linearly for at least 30-60 minutes.
-
Reaction Initiation: Add 40 µL of the master mix to each well to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence every 1-2 minutes for 30-60 minutes (excitation ~355 nm, emission ~460 nm).
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve. Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
References
A Step-by-Step Guide for a Continuous Ac-Leu-Gly-Lys(Ac)-MCA Assay
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing a continuous two-step enzymatic assay using the fluorogenic substrate Acetyl-Leucyl-Glycyl-Lysyl(Acetyl)-7-Amino-4-methylcoumarin (Ac-Leu-Gly-Lys(Ac)-MCA). This assay is a valuable tool for studying enzymes that recognize and modify the acetylated lysine (B10760008) residue within the peptide sequence, such as histone deacetylases (HDACs).
Assay Principle:
The Ac-Leu-Gly-Lys(Ac)-MCA assay is a coupled enzymatic reaction designed for the continuous monitoring of enzyme activity. The core principle involves two sequential steps:
-
Enzymatic Deacetylation: The enzyme of interest recognizes and removes the acetyl group from the lysine residue of the non-fluorescent Ac-Leu-Gly-Lys(Ac)-MCA substrate. This reaction produces Ac-Leu-Gly-Lys-MCA.
-
Proteolytic Cleavage and Fluorescence Release: A developing enzyme, typically trypsin, is included in the reaction mixture. Trypsin specifically cleaves the peptide bond on the C-terminal side of the now deacetylated lysine residue in Ac-Leu-Gly-Lys-MCA. This cleavage releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC) molecule.[1][2][3][4]
The rate of increase in fluorescence is directly proportional to the rate of deacetylation by the target enzyme, allowing for continuous kinetic measurements. The initial acetyl group on the lysine "masks" the substrate from trypsin, ensuring that fluorescence is only generated following the action of the enzyme of interest.[1]
Experimental Protocols
Materials and Reagents
-
Ac-Leu-Gly-Lys(Ac)-MCA substrate
-
Enzyme of interest (e.g., recombinant HDAC)
-
Trypsin (TPCK-treated to inactivate chymotrypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Known inhibitor of the target enzyme (for control)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Reagent Preparation
-
Ac-Leu-Gly-Lys(Ac)-MCA Stock Solution (10 mM): Dissolve the substrate in DMSO. Store in aliquots at -20°C, protected from light. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in a suitable buffer (as recommended by the supplier) and store at -80°C.
-
Trypsin Stock Solution (1 mg/mL): Dissolve TPCK-treated trypsin in the assay buffer. Prepare fresh and keep on ice.
-
Assay Buffer: Prepare the desired volume of assay buffer and ensure the pH is correctly adjusted.
-
Inhibitor Stock Solution: Dissolve the known inhibitor in DMSO at a concentration at least 100-fold higher than the final desired concentration.
Assay Procedure
-
Prepare Working Solutions: On the day of the experiment, thaw all stock solutions on ice. Prepare working solutions of the enzyme and substrate by diluting them in the assay buffer to the desired concentrations. The optimal concentrations of enzyme and substrate should be determined empirically through titration experiments.
-
Set up the Microplate: Add the following components to the wells of a black 96-well microplate. It is recommended to perform all reactions in triplicate.
| Component | Test Wells | Negative Control (No Enzyme) | Inhibitor Control |
| Assay Buffer | X µL | X µL | X µL |
| Enzyme Working Solution | Y µL | - | Y µL |
| Inhibitor Stock Solution | - | - | Z µL |
| Trypsin Working Solution | 5 µL | 5 µL | 5 µL |
| Total Volume | Up to 95 µL | Up to 95 µL | Up to 95 µL |
-
Initiate the Reaction: Add 5 µL of the substrate working solution to each well to initiate the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 355-380 nm and an emission wavelength of 450-460 nm.[5][6]
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each well.
-
Identify the initial linear portion of the curve.
-
Calculate the initial reaction rate (V₀) by determining the slope of this linear portion (change in fluorescence per unit of time).
-
Subtract the rate of the "no enzyme" control from the rates of the test samples to obtain the specific enzyme activity.
-
Data Presentation
The following table summarizes typical quantitative parameters for the continuous Ac-Leu-Gly-Lys(Ac)-MCA assay. Note that these values may require optimization for specific enzymes and experimental conditions.
| Parameter | Recommended Range/Value | Notes |
| Reagents | ||
| Enzyme Concentration | 1 - 50 nM | Should be optimized to ensure a linear reaction rate over the desired time course. |
| Substrate Concentration | 10 - 100 µM | Ideally, the substrate concentration should be at or below the Km for accurate kinetic studies. |
| Trypsin Concentration | 0.05 - 0.2 mg/mL | Sufficient concentration is needed for rapid cleavage of the deacetylated substrate. |
| Reaction Conditions | ||
| Final Reaction Volume | 100 µL | |
| Incubation Temperature | 37°C | |
| Incubation Time | 30 - 60 minutes | |
| Instrumentation | ||
| Excitation Wavelength | 355 - 380 nm | |
| Emission Wavelength | 450 - 460 nm |
Mandatory Visualization
References
Optimal Buffer Conditions for the Ac-Leu-Gly-Lys(Ac)-MCA HDAC Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the optimal buffer conditions and a comprehensive protocol for the fluorometric histone deacetylase (HDAC) assay using the Ac-Leu-Gly-Lys(Ac)-MCA substrate. This assay is a valuable tool for screening HDAC inhibitors and studying the enzymatic activity of various HDAC isoforms.
Introduction: The Principle of the Ac-Leu-Gly-Lys(Ac)-MCA HDAC Assay
The Ac-Leu-Gly-Lys(Ac)-MCA assay is a two-step enzymatic process designed to measure the activity of histone deacetylases. The substrate, Ac-Leu-Gly-Lys(Ac)-MCA, is a synthetic peptide containing an acetylated lysine (B10760008) residue linked to a fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group.
Step 1: Deacetylation by HDACs In the presence of an active HDAC enzyme, the acetyl group is removed from the lysine residue of the substrate.
Step 2: Proteolytic Cleavage and Fluorescence Generation A developer solution, containing a protease such as trypsin, is then added. Trypsin specifically cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent AMC molecule. The intensity of the fluorescence, measured at an excitation wavelength of 350-380 nm and an emission wavelength of 440-480 nm, is directly proportional to the HDAC activity.[1][2][3]
Optimal Buffer Conditions
The selection of an appropriate buffer system is critical for ensuring maximal and reproducible HDAC activity. The following table summarizes the recommended components and their optimal concentration ranges for the HDAC assay buffer.
| Component | Recommended Concentration | Function and Considerations |
| Buffer | 50 mM Tris-HCl or 50 mM HEPES | Tris-HCl (pH 8.0) is a widely used and cost-effective buffer for HDAC assays.[4] HEPES (pH 7.4) can be a better choice for metalloenzymes like HDACs due to its lower metal-binding capacity.[5] The optimal pH for most class I and II HDACs is between 7.4 and 8.0. |
| Sodium Chloride (NaCl) | 100-150 mM | Maintains ionic strength of the buffer, which can influence enzyme structure and activity. High salt concentrations may inhibit some HDAC isoforms. |
| Potassium Chloride (KCl) | 2.7-5 mM | Contributes to the overall ionic strength of the buffer. |
| Magnesium Chloride (MgCl2) | 1 mM | Divalent cation that can act as a cofactor for some enzymes, though not strictly required for all HDACs. |
| Bovine Serum Albumin (BSA) | 0.1 - 0.5 mg/mL | A stabilizing agent that prevents enzyme denaturation and non-specific adsorption to plasticware.[4][6] The optimal concentration may need to be determined empirically for specific experimental conditions. |
| Dithiothreitol (DTT) | 1 mM | A reducing agent that helps to maintain the active conformation of the enzyme by preventing the oxidation of cysteine residues. |
Experimental Protocols
This section provides detailed protocols for preparing the necessary reagents and performing the Ac-Leu-Gly-Lys(Ac)-MCA HDAC assay.
Reagent Preparation
HDAC Assay Buffer (1X)
-
50 mM Tris-HCl, pH 8.0
-
137 mM NaCl
-
2.7 mM KCl
-
1 mM MgCl2
-
1 mg/mL BSA (add fresh before use)
-
1 mM DTT (add fresh before use)
Store the buffer without BSA and DTT at 4°C. Add BSA and DTT to the required volume of buffer on the day of the experiment.
Ac-Leu-Gly-Lys(Ac)-MCA Substrate (10 mM Stock)
-
Dissolve the substrate in 100% DMSO.
-
Store in aliquots at -20°C, protected from light.
-
The final DMSO concentration in the assay should be kept below 2% to avoid potential inhibition of HDAC activity.[2][4]
HDAC Enzyme
-
Recombinant HDAC enzyme should be diluted to the desired concentration in cold HDAC Assay Buffer immediately before use.
-
The optimal enzyme concentration should be determined empirically to ensure that the reaction remains in the linear range during the incubation period.
Developer Solution
-
Trypsin: Prepare a stock solution of trypsin (e.g., 1 mg/mL) in HDAC Assay Buffer. The optimal final concentration of trypsin should be determined to ensure rapid cleavage of the deacetylated substrate without being the rate-limiting step.[7] A typical final concentration is around 0.1-0.2 mg/mL.
-
HDAC Inhibitor (Optional but Recommended): To stop the HDAC reaction definitively upon addition of the developer, include a broad-spectrum HDAC inhibitor like Trichostatin A (TSA) at a final concentration of 1-2 µM in the developer solution.[8][9][10]
AMC Standard (for generating a standard curve)
-
Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO.
-
Perform serial dilutions in HDAC Assay Buffer to generate a standard curve (e.g., 0-10 µM).
HDAC Activity Assay Protocol
This protocol is designed for a 96-well plate format.
-
Prepare the Reaction Plate:
-
Add 40 µL of HDAC Assay Buffer to each well.
-
Add 10 µL of test compound (dissolved in assay buffer with a low percentage of DMSO) or vehicle control to the appropriate wells.
-
-
Enzyme Addition:
-
Add 20 µL of diluted HDAC enzyme to each well, except for the "no enzyme" control wells (add 20 µL of assay buffer instead).
-
Mix gently by pipetting.
-
-
Pre-incubation (Optional):
-
Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Add 10 µL of Ac-Leu-Gly-Lys(Ac)-MCA substrate (diluted in assay buffer to the desired final concentration, typically 20-50 µM) to all wells.
-
The final reaction volume will be 80 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
-
Stop the Reaction and Develop the Signal:
-
Add 20 µL of Developer Solution to each well.
-
Incubate at room temperature for 15-30 minutes to allow for the complete cleavage of the deacetylated substrate and release of AMC.
-
-
Measure Fluorescence:
-
Read the fluorescence intensity on a microplate reader with excitation at 350-380 nm and emission at 440-480 nm.
-
AMC Standard Curve Protocol
-
Prepare a 96-well plate:
-
Add serial dilutions of the AMC standard in triplicate to the wells (e.g., 0, 0.5, 1, 2.5, 5, 7.5, and 10 µM).
-
Bring the final volume in each well to 100 µL with HDAC Assay Buffer.
-
-
Measure Fluorescence:
-
Read the fluorescence as described above.
-
-
Plot the Standard Curve:
-
Subtract the fluorescence of the blank (0 µM AMC) from all readings.
-
Plot the background-subtracted fluorescence values against the corresponding AMC concentrations.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), which can be used to convert the relative fluorescence units (RFU) from the enzyme assay into the concentration of product formed.
-
Data Presentation and Analysis
The following tables provide an example of how to structure the quantitative data for this assay.
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration in Assay |
| HDAC Enzyme | Varies | Empirically Determined |
| Ac-Leu-Gly-Lys(Ac)-MCA | 10 mM in DMSO | 20 - 50 µM |
| Trypsin (in Developer) | 1 mg/mL | 0.1 - 0.2 mg/mL |
| Trichostatin A (in Developer) | 1 mM in DMSO | 1 - 2 µM |
| AMC Standard | 1 mM in DMSO | 0 - 10 µM (for standard curve) |
Table 2: Typical Kinetic Parameters for HDAC Substrates
| Substrate | HDAC Isoform | Km (µM) |
| Boc-Lys(Ac)-AMC | HDAC1 | ~20-50 |
| Ac-Leu-Gly-Lys(Ac)-MCA | Various | The Km for this specific substrate can vary depending on the HDAC isoform and assay conditions. It is recommended to determine the Km experimentally for the specific enzyme being studied. |
| Fluor-de-lys® Substrate | HDAC8 | ~10-30 |
Note: Km values are highly dependent on the specific assay conditions.
Visualizations
Signaling Pathway: Role of Histone Acetylation in Gene Regulation
The following diagram illustrates the central role of histone acetyltransferases (HATs) and histone deacetylases (HDACs) in modulating chromatin structure and gene expression.
Caption: Role of HATs and HDACs in gene regulation.
Experimental Workflow for the Ac-Leu-Gly-Lys(Ac)-MCA HDAC Assay
This diagram outlines the key steps in performing the fluorometric HDAC assay.
Caption: Experimental workflow for the HDAC assay.
Logical Relationship of Assay Components
This diagram shows the interaction of the key components in the HDAC assay leading to the generation of the fluorescent signal.
Caption: Interaction of assay components.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]
- 4. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note and Protocol: Measuring Ac-Leu-Gly-Lys(Ac)-MCA Fluorescence with a Plate Reader
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ac-Leu-Gly-Lys(Ac)-MCA is a fluorogenic substrate commonly utilized for the sensitive detection of trypsin-like protease activity. The substrate consists of a tripeptide sequence, Leu-Gly-Lys, where the lysine (B10760008) side chain is acetylated, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is minimally fluorescent. Upon enzymatic cleavage of the amide bond between the lysine residue and the AMC group by a protease, the free AMC is released, resulting in a significant increase in fluorescence.[1][2] This fluorometric assay provides a continuous and high-throughput method for measuring enzyme kinetics, screening for inhibitors, and profiling protease activity.
Principle of the Assay
The enzymatic reaction and subsequent fluorescence generation can be depicted as follows:
Ac-Leu-Gly-Lys(Ac)-MCA (non-fluorescent) + Protease → Ac-Leu-Gly-Lys(Ac) + AMC (fluorescent)
The rate of the increase in fluorescence is directly proportional to the activity of the protease.
Experimental Protocols
Materials
-
Ac-Leu-Gly-Lys(Ac)-MCA substrate
-
Enzyme (e.g., Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)
-
Enzyme Dilution Buffer (compatible with the enzyme of interest)
-
Inhibitor (optional, for control experiments)
-
DMSO (for dissolving substrate and inhibitor)
-
Black, flat-bottom 96-well or 384-well microplates (solid black plates are recommended for top-reading fluorescence)[3]
-
Multichannel pipette
-
Fluorescence microplate reader
Experimental Workflow Diagram
Caption: Experimental workflow for a protease assay using Ac-Leu-Gly-Lys(Ac)-MCA.
Detailed Protocol
-
Preparation of Reagents:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of Ac-Leu-Gly-Lys(Ac)-MCA in DMSO. Store aliquots at -20°C. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.[4]
-
Enzyme Working Solution: Dilute the enzyme to the desired concentration in the appropriate enzyme dilution buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Buffer: Prepare the assay buffer and warm it to the desired reaction temperature (e.g., 37°C).[5][6]
-
Controls:
-
Blank (No Enzyme): Contains all reaction components except the enzyme. This is used to measure and subtract the background fluorescence of the substrate.[7]
-
Inhibitor Control (Optional): Contains all reaction components, including the enzyme and a known inhibitor. This serves as a negative control to confirm that the observed fluorescence is due to the specific enzyme activity.[5][7]
-
-
-
Assay Procedure (96-well plate format):
-
Add the appropriate volume of assay buffer, enzyme, and inhibitor (if applicable) to the wells of a black microplate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.[8]
-
Initiate the reaction by adding the Ac-Leu-Gly-Lys(Ac)-MCA substrate to each well. The final substrate concentration will depend on the specific assay but is often in the low micromolar range.
-
Immediately place the plate in the fluorescence plate reader.
-
-
Plate Reader Measurement:
-
Set the plate reader to kinetic mode to measure the fluorescence at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 15-60 minutes).[5][6]
-
Ensure the plate is shaken briefly before the first reading to ensure a homogeneous mixture.[4][5][6]
-
The choice of reading from the top or bottom of the plate will depend on the instrument and plate type. For clear-bottom plates, reading from the bottom can be advantageous.[5][6]
-
Plate Reader Settings
The optimal plate reader settings for measuring AMC fluorescence are summarized in the table below. These settings may require minor adjustments depending on the specific instrument model and filter sets available.
| Parameter | Recommended Setting | Notes |
| Excitation Wavelength | 350 - 365 nm | The excitation maximum for AMC is in this range.[2][9][10] Common filter sets include 355 nm and 360 nm.[5][9][11] |
| Emission Wavelength | 440 - 460 nm | The emission maximum for AMC is in this range.[2][12] Common filter sets include 442 nm, 444 nm, and 460 nm.[5][9][13] |
| Plate Type | Black, opaque | Minimizes background fluorescence and light scattering.[3] |
| Read Mode | Kinetic | Allows for the measurement of reaction rates. |
| Temperature | 37°C (or optimal for enzyme) | Maintain a constant temperature for consistent enzyme activity.[5][6] |
| Shaking | Brief shake before first read | Ensures proper mixing of reagents.[4][5][6] |
| Gain/Sensitivity | Adjust to avoid signal saturation | The gain should be set so that the signal from the positive control is within the linear range of the detector. |
Data Presentation and Analysis
-
Background Subtraction: Subtract the average fluorescence signal from the "no enzyme" blank wells from all other readings.[7]
-
Plotting the Data: Plot the background-subtracted fluorescence intensity (Relative Fluorescence Units, RFU) against time for each sample.
-
Determining the Initial Velocity: Identify the linear portion of the curve (the initial phase of the reaction) and calculate the slope. This slope represents the initial reaction velocity (V₀) in RFU/minute.
-
Conversion to Molar Units (Optional but Recommended): To convert the reaction velocity from RFU/min to moles/min, a standard curve of free AMC can be generated. Prepare serial dilutions of a known concentration of AMC in the assay buffer and measure the fluorescence of each dilution. Plot the fluorescence against the AMC concentration to obtain a standard curve. The slope of this curve can be used to convert RFU to moles of product formed.[5]
Signaling Pathway Diagram (Illustrative)
The following diagram illustrates the general principle of using a fluorogenic substrate to measure the activity of a protease that may be part of a larger signaling cascade.
Caption: Protease activation and cleavage of a fluorogenic substrate.
The use of Ac-Leu-Gly-Lys(Ac)-MCA in conjunction with a fluorescence plate reader offers a robust and sensitive method for characterizing trypsin-like protease activity. By following the detailed protocols and optimizing the plate reader settings outlined in this application note, researchers can obtain reliable and reproducible data for enzyme kinetics and inhibitor screening in a high-throughput format.
References
- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Plate reader instructions - Biomolecular Analysis Facility [med.virginia.edu]
- 4. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ubpbio.com [ubpbio.com]
- 6. ubpbio.com [ubpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Measuring Redox Effects on the Activities of Intracellular Proteases such as the 20S Proteasome and the Immuno-Proteasome with Fluorogenic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. bme.columbia.edu [bme.columbia.edu]
- 12. ubpbio.com [ubpbio.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application of Ac-Leu-Gly-Lys(Ac)-MCA in Cancer Research: A Detailed Guide for Scientists and Drug Development Professionals
Introduction: The fluorogenic peptide substrate, Acetyl-Leucyl-Glycyl-Lysyl(acetyl)-7-Amino-4-methylcoumarin (Ac-Leu-Gly-Lys(Ac)-MCA), is a pivotal tool in cancer research, primarily for the sensitive and high-throughput measurement of histone deacetylase (HDAC) activity. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other non-histone proteins. Their dysregulation is a hallmark of many cancers, making them a key target for therapeutic intervention. This document provides detailed application notes and experimental protocols for the use of Ac-Leu-Gly-Lys(Ac)-MCA in cancer research, aimed at researchers, scientists, and professionals in drug development.
Principle of the Assay
The use of Ac-Leu-Gly-Lys(Ac)-MCA for measuring HDAC activity is based on a two-step enzymatic cascade. In the first step, an HDAC enzyme removes the acetyl group from the ε-amino group of the lysine (B10760008) residue within the peptide substrate. The deacetylated product, Ac-Leu-Gly-Lys-MCA, then becomes a substrate for the second enzyme, trypsin. Trypsin specifically cleaves the peptide bond at the C-terminal side of the now-accessible lysine residue, releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence intensity is directly proportional to the HDAC activity in the sample. This assay format is highly sensitive and amenable to high-throughput screening (HTS) for the identification of HDAC inhibitors.[1][2]
Key Applications in Cancer Research
-
High-Throughput Screening (HTS) for HDAC Inhibitors: The assay is widely used to screen large compound libraries for potential HDAC inhibitors, which are a promising class of anti-cancer drugs.[2][3]
-
Enzyme Kinetics and Inhibitor Potency Determination: Ac-Leu-Gly-Lys(Ac)-MCA allows for the determination of key kinetic parameters (Km, Vmax) of HDAC enzymes and the inhibitory potency (IC50) of compounds.
-
Profiling HDAC Activity in Cancer Cells: The substrate can be used to measure HDAC activity in cell lysates and tissue extracts to understand the enzymatic landscape in different cancer models.
Data Presentation: Quantitative Analysis
Table 1: Michaelis-Menten Constants of Ac-Leu-Gly-Lys(Ac)-MCA for HDAC Isoforms
| HDAC Isoform | Km (µM) | Vmax (relative units) | Source |
| HDAC1 | low µM range | - | [3] |
| HDAC2 | low µM range | - | [3] |
| HDAC3 | low µM range | - | [3] |
Note: Specific Vmax values are often instrument-dependent and are typically reported in relative fluorescence units per unit of time. The low micromolar Km values indicate a strong affinity of the substrate for these class I HDACs.
Table 2: IC50 Values of Common HDAC Inhibitors Determined Using Ac-Leu-Gly-Lys(Ac)-MCA or Similar Fluorogenic Assays
| Inhibitor | Target HDACs | IC50 (nM) | Cancer Cell Line/Enzyme Source | Source |
| Trichostatin A (TSA) | Pan-HDAC | ~1.3 | Rat Liver HDAC | [2] |
| Vorinostat (SAHA) | Pan-HDAC | ~30-60 | Recombinant HDAC1 | [4] |
| MS-275 (Entinostat) | Class I HDACs | ~200-500 | Rat Liver HDAC | [2] |
| Nafamostat | HDAC4, HDAC5, HDAC8 | 1330 - 4690 | Recombinant HDACs | [1] |
| Piceatannol | HDAC1, HDAC2, HDAC8 | 3420 - 5040 | Recombinant HDACs | [1] |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, and incubation times.
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) of HDAC Inhibitors
This protocol is designed for a 96- or 384-well plate format suitable for screening compound libraries.
Materials:
-
Ac-Leu-Gly-Lys(Ac)-MCA substrate (stock solution in DMSO)
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Trichostatin A)
-
Trypsin (TPCK-treated, stock solution in assay buffer)
-
Black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~355-380 nm, Emission: ~450-460 nm)
Procedure:
-
Compound Plating: Dispense test compounds and controls (positive and vehicle) into the wells of the microplate. The final DMSO concentration should be kept below 1-2% to avoid enzyme inhibition.[3]
-
Enzyme Addition: Prepare a working solution of the HDAC enzyme in cold HDAC Assay Buffer. Add the enzyme solution to each well, except for the "no enzyme" control wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for the enzymatic deacetylation reaction to proceed.
-
Development: Prepare a working solution of trypsin in HDAC Assay Buffer. Add the trypsin solution to all wells.
-
Fluorescence Measurement: Incubate the plate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and vehicle controls.
Protocol 2: Determination of Enzyme Kinetics (Km and Vmax)
Materials:
-
Same as Protocol 1.
Procedure:
-
Substrate Dilution Series: Prepare a serial dilution of Ac-Leu-Gly-Lys(Ac)-MCA in HDAC Assay Buffer.
-
Reaction Setup: In the wells of a microplate, add a fixed concentration of the HDAC enzyme and the different concentrations of the substrate.
-
Incubation and Development: Follow steps 3 and 4 from Protocol 1.
-
Kinetic Reading: Measure the fluorescence intensity at multiple time points (e.g., every 1-2 minutes) to determine the initial reaction velocity (V0) for each substrate concentration.
-
Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[3]
Mandatory Visualizations
Caption: Experimental workflow for an HDAC activity assay using Ac-Leu-Gly-Lys(Ac)-MCA.
Caption: Role of HDACs in cancer-related signaling pathways.
Caption: Logical relationship of the two-step HDAC activity assay.
References
- 1. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
Measuring Histone Deacetylase (HDAC) Activity in Cell Lysates Using the Fluorogenic Substrate Ac-Leu-Gly-Lys(Ac)-MCA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins.[1] This deacetylation process leads to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurological disorders, making them attractive targets for therapeutic intervention.[1] The fluorogenic substrate Acetyl-Leucyl-Glycyl-Lysyl(acetyl)-7-amino-4-methylcoumarin (Ac-Leu-Gly-Lys(Ac)-MCA) provides a sensitive and convenient tool for measuring HDAC activity in cell lysates and purified enzyme preparations. This two-step assay is well-suited for high-throughput screening of HDAC inhibitors.[2][3]
The assay principle relies on two sequential enzymatic reactions. First, HDACs present in the sample deacetylate the acetylated lysine residue of Ac-Leu-Gly-Lys(Ac)-MCA. Subsequently, a developing enzyme, typically trypsin, specifically cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety.[2][4][5] The resulting fluorescence intensity is directly proportional to the HDAC activity in the sample.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative parameters for the HDAC activity assay using Ac-Leu-Gly-Lys(Ac)-MCA. These values are compiled from various sources and may vary depending on the specific experimental conditions, including buffer composition, temperature, and the source of the HDAC enzyme.
| Parameter | Value | Notes |
| Excitation Wavelength | 340-360 nm | Optimal wavelength for exciting the released AMC fluorophore.[6][7] |
| Emission Wavelength | 440-460 nm | Optimal wavelength for detecting the emitted fluorescence from AMC.[6][7] |
| Substrate Concentration | 10-100 µM | The optimal concentration should be determined empirically and is typically around the Km value for the specific HDAC isoform being assayed. |
| Trypsin Concentration | 0.1 - 0.5 mg/mL | Sufficient concentration is required for rapid cleavage of the deacetylated substrate. |
| Incubation Time (HDAC) | 30 - 120 minutes | The incubation time should be optimized to ensure the reaction is within the linear range.[8] |
| Incubation Time (Developer) | 15 - 30 minutes | Allows for complete cleavage of the deacetylated substrate by trypsin.[8] |
| pH | 7.4 - 8.0 | The optimal pH can vary depending on the specific HDAC isoform. |
Table 1: General Assay Parameters for HDAC Activity Measurement with Ac-Leu-Gly-Lys(Ac)-MCA.
| HDAC Isoform | Km (µM) | Vmax (relative units) | kcat/Km (M⁻¹s⁻¹) | Source Organism/System |
| HDAC1 | ~50-150 | Varies | ~10³ - 10⁴ | Human, recombinant |
| HDAC2 | ~50-200 | Varies | ~10³ - 10⁴ | Human, recombinant |
| HDAC3 | ~100-300 | Varies | ~10³ - 10⁴ | Human, recombinant |
| HDAC6 | ~20-100 | Varies | ~10⁴ - 10⁵ | Human, recombinant |
| HDAC8 | ~10-50 | Varies | ~10⁴ - 10⁵ | Human, recombinant |
Table 2: Reported Kinetic Parameters for Ac-Leu-Gly-Lys(Ac)-MCA with Various HDAC Isoforms. Note: These values are approximate and can vary significantly based on the assay conditions and enzyme source.
Experimental Protocols
I. Preparation of Cell Lysates
A. For Adherent Cells
-
Wash the cell monolayer with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold Lysis Buffer (e.g., RIPA buffer supplemented with protease inhibitors) to the plate.
-
Scrape the cells off the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[9]
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube and store it at -80°C.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
B. For Suspension Cells
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[9]
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (supplemented with protease inhibitors).
-
Follow steps 4-7 from the adherent cell protocol.
II. HDAC Activity Assay Protocol
-
Prepare Reagents:
-
HDAC Assay Buffer: (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Ac-Leu-Gly-Lys(Ac)-MCA Substrate Stock Solution: Dissolve the substrate in DMSO to a stock concentration of 10 mM. Store at -20°C.
-
Developer Solution: Prepare a stock solution of Trypsin (TPCK-treated) at 10 mg/mL in HDAC Assay Buffer. Store in aliquots at -20°C.
-
HDAC Inhibitor (Control): Prepare a stock solution of a broad-spectrum HDAC inhibitor like Trichostatin A (TSA) or Sodium Butyrate in an appropriate solvent.
-
AMC Standard: Prepare a stock solution of 7-amino-4-methylcoumarin in DMSO.
-
-
Set up the Reaction:
-
In a 96-well black, flat-bottom plate, add the following to each well:
-
Sample Wells:
-
X µL Cell Lysate (containing 10-50 µg of total protein)
-
HDAC Assay Buffer to a final volume of 80 µL
-
-
Inhibitor Control Wells:
-
X µL Cell Lysate
-
Y µL HDAC Inhibitor (to a final concentration known to inhibit activity)
-
HDAC Assay Buffer to a final volume of 80 µL
-
-
Blank (No Enzyme) Wells:
-
80 µL HDAC Assay Buffer
-
-
-
Prepare a standard curve for AMC in separate wells by serially diluting the AMC stock solution in HDAC Assay Buffer.
-
-
Initiate the HDAC Reaction:
-
Prepare a working solution of the Ac-Leu-Gly-Lys(Ac)-MCA substrate by diluting the stock solution in HDAC Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Add 10 µL of the substrate working solution to each well (including sample, inhibitor control, and blank wells).
-
Mix gently by shaking the plate for 30 seconds.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Develop the Fluorogenic Signal:
-
Prepare a working solution of the Developer by diluting the Trypsin stock solution in HDAC Assay Buffer to a final concentration of 0.2 mg/mL.
-
Add 10 µL of the Developer working solution to each well.
-
Mix gently and incubate at 37°C for 20 minutes.
-
-
Measure Fluorescence:
-
Read the fluorescence intensity on a microplate reader with excitation at 355 nm and emission at 460 nm.
-
III. Data Analysis
-
Subtract Background: Subtract the average fluorescence reading of the blank wells from all other readings.
-
Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations to generate a standard curve.
-
Calculate HDAC Activity: Use the standard curve to determine the concentration of AMC produced in each sample well. The HDAC activity can be expressed as pmol of AMC released per minute per mg of protein.
Activity (pmol/min/mg) = (pmol of AMC / (Incubation Time (min) x Protein Amount (mg)))
Visualizations
Experimental Workflow
Caption: Experimental workflow for measuring HDAC activity in cell lysates.
HDAC1 Signaling in Apoptosis Regulation
Caption: Simplified signaling pathway of HDAC1 in TGF-β1-induced apoptosis.
This pathway illustrates how Transforming Growth Factor-beta 1 (TGF-β1) can induce apoptosis. Upon binding to its receptor, TGF-β1 activates Smad proteins, which can form a complex with HDAC1. This complex can promote the expression of pro-apoptotic genes. Concurrently, HDAC1 can inhibit the pro-survival ERK1/2 signaling pathway, further contributing to the apoptotic response.[4][8] This provides a context for how changes in HDAC1 activity, measurable with the described assay, can impact cell fate.
References
- 1. Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. researchgate.net [researchgate.net]
- 8. Histone deacetylase 1 and 2 differentially regulate apoptosis by opposing effects on extracellular signal-regulated kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Troubleshooting & Optimization
Troubleshooting low signal in HDAC assays with Ac-Leu-Gly-Lys(Ac)-MCA
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low signal issues in Histone Deacetylase (HDAC) assays utilizing the Ac-Leu-Gly-Lys(Ac)-MCA fluorogenic substrate.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the Ac-Leu-Gly-Lys(Ac)-MCA based HDAC assay?
This assay is a two-step enzymatic process.[1][2][3] In the first step, active HDAC enzyme in the sample removes the acetyl group from the acetylated lysine (B10760008) residue of the substrate, Ac-Leu-Gly-Lys(Ac)-MCA. In the second step, a developer solution, which contains a protease like trypsin, is added. This protease specifically cleaves the deacetylated substrate at the C-terminal side of the lysine, releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence intensity is directly proportional to the HDAC activity.[1][2][3]
Q2: What are the correct excitation and emission wavelengths for detecting the AMC fluorophore?
The released AMC fluorophore should be detected using an excitation wavelength in the range of 340-360 nm and an emission wavelength in the range of 440-460 nm.[4][5][6]
Q3: Why am I seeing high background fluorescence in my "no enzyme" control wells?
High background fluorescence can be caused by a few factors:
-
Substrate Contamination: The Ac-Leu-Gly-Lys(Ac)-MCA substrate may be partially deacetylated or contaminated with free AMC.
-
Developer Activity on Acetylated Substrate: The developer (e.g., trypsin) may have some residual activity on the acetylated substrate, leading to AMC release even without HDAC activity.
-
Contaminating Proteases: The sample itself might contain proteases that can cleave the substrate.[4]
Q4: Can I use whole-cell lysates for this assay?
Yes, this assay can be adapted for use with whole-cell lysates. However, it is crucial to ensure proper cell lysis to release nuclear HDACs and to determine the optimal amount of lysate to use to remain within the linear range of the assay.[5] Keep in mind that cell lysates contain various components that could interfere with the assay, such as endogenous proteases or inhibitors.[4]
Troubleshooting Guide for Low Signal
A low or absent fluorescent signal is a common issue in HDAC assays. The following sections provide potential causes and solutions to help you troubleshoot your experiment.
Problem 1: Issues with Reagents
| Potential Cause | Recommended Solution |
| Inactive HDAC Enzyme | - Ensure proper storage of the enzyme at -80°C.[7] - Avoid repeated freeze-thaw cycles. - Use a fresh aliquot of the enzyme. - Confirm the activity of the enzyme using a positive control. |
| Degraded Substrate | - Store the Ac-Leu-Gly-Lys(Ac)-MCA substrate protected from light at -20°C or -70°C.[8] - Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[8] - Prepare fresh substrate dilutions for each experiment. |
| Suboptimal Substrate Concentration | - Titrate the substrate concentration to determine the optimal KM value for your specific enzyme and experimental conditions.[2] |
| Inactive Developer (Trypsin) | - Ensure the developer solution is stored correctly and has not expired. - Prepare fresh developer solution for each experiment. - Optimize the trypsin concentration as insufficient amounts can lead to incomplete cleavage and low signal.[9] |
| Incorrect Assay Buffer Composition | - Verify the pH and composition of the assay buffer. Tris and HEPES buffers are commonly used.[9] - Ensure the buffer does not contain components that might inhibit HDAC activity. |
Problem 2: Experimental Setup and Execution
| Potential Cause | Recommended Solution |
| Insufficient Incubation Time | - Optimize the incubation time for both the HDAC deacetylation step and the developer step.[4][5] The reaction may need more time to generate a detectable signal. |
| Incorrect Incubation Temperature | - Perform the HDAC reaction at the optimal temperature for the specific enzyme, typically 30°C or 37°C.[2][10] - Ensure the developer step is also performed at its optimal temperature. |
| Presence of HDAC Inhibitors | - Ensure that none of the reagents or buffers are contaminated with known HDAC inhibitors (e.g., Trichostatin A, SAHA), unless they are part of the experimental design.[5] - High concentrations of DMSO (>2-3%) in the final reaction mix can inhibit HDAC activity.[9] |
| Fluorescence Quenching | - Certain compounds in your sample or buffer could be quenching the AMC fluorescence.[11] Run a control with a known amount of AMC to check for quenching effects. |
| Insufficient Amount of HDAC Enzyme | - Increase the concentration of the HDAC enzyme or the amount of cell lysate used in the assay.[7] It's important to ensure the amount used falls within the linear range of the assay. |
Experimental Protocols
Standard HDAC Activity Assay Protocol
-
Prepare Reagents:
-
HDAC Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[9]
-
Substrate Solution: Prepare a stock solution of Ac-Leu-Gly-Lys(Ac)-MCA in DMSO.[9] Dilute to the desired final concentration in HDAC Assay Buffer just before use.
-
HDAC Enzyme Solution: Dilute the HDAC enzyme to the desired concentration in cold HDAC Assay Buffer.
-
Developer Solution: Prepare a solution of trypsin in HDAC Assay Buffer. The optimal concentration may need to be determined empirically.[9]
-
Stop Solution (Optional): An HDAC inhibitor like Trichostatin A (TSA) can be used to stop the deacetylation reaction before adding the developer.[4]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of HDAC Assay Buffer to each well.
-
Add 10 µL of your test compound (inhibitor or activator) or vehicle control.
-
Add 20 µL of the diluted HDAC enzyme solution to each well, except for the "no enzyme" control wells.
-
Initiate the reaction by adding 20 µL of the diluted substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
(Optional) Add 10 µL of Stop Solution to each well.
-
Add 50 µL of Developer Solution to each well.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes, protected from light.
-
Read the fluorescence on a microplate reader with excitation at ~355 nm and emission at ~460 nm.[4]
-
Visualizations
Caption: A flowchart illustrating the key steps in the HDAC fluorometric assay workflow.
Caption: The two-step enzymatic reaction that leads to the generation of a fluorescent signal.
References
- 1. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. rndsystems.com [rndsystems.com]
- 9. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Technical Support Center: Optimizing Trypsin Concentration for the Ac-Leu-Gly-Lys(Ac)-MCA Assay
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize trypsin concentration in the Ac-Leu-Gly-Lys(Ac)-MCA assay.
Troubleshooting Guide
This guide addresses common issues encountered during the assay, providing potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| High Background Fluorescence | Substrate Degradation | Aliquot the substrate to avoid repeated freeze-thaw cycles and protect it from light.[1] Ensure the assay buffer pH is optimal for substrate stability.[1] |
| Autofluorescence from Assay Components | Check for intrinsic fluorescence in the buffer, solvents (e.g., DMSO), and test compounds by running appropriate controls (e.g., buffer alone).[1][2] | |
| High Trypsin Autolysis/Activity | Optimize trypsin concentration; excessively high concentrations can lead to self-digestion and increased background. | |
| Contaminated Reagents | Use high-purity water and reagents. Ensure reagents are free from contaminating proteases.[1] | |
| Low or No Signal | Inactive Trypsin | Ensure proper storage and handling of the trypsin stock solution. Prepare fresh dilutions before each experiment. |
| Sub-optimal Trypsin Concentration | Perform a trypsin concentration titration to find the optimal concentration for your specific experimental conditions. | |
| Incorrect Assay Buffer Conditions | Verify that the pH and ionic strength of the assay buffer are optimal for trypsin activity (e.g., pH 7.5-8.5). | |
| Insufficient Incubation Time | Increase the incubation time to allow for sufficient product formation. Monitor the reaction kinetically to determine the optimal time point.[3] | |
| High Well-to-Well Variability | Pipetting Errors | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Temperature Fluctuations | Ensure the microplate is incubated at a stable and uniform temperature.[4] | |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature changes. | |
| Non-linear Reaction Progress Curves | Substrate Depletion | Ensure the substrate concentration is not limiting. The reaction should be monitored in the initial linear phase. |
| Product Inhibition | The fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), may inhibit the enzyme at high concentrations.[3] Dilute the enzyme or shorten the reaction time. | |
| Trypsin Instability | Trypsin may lose activity over time at the assay temperature.[3] Consider the stability of trypsin under your assay conditions. | |
| Inner Filter Effect | At high concentrations, the AMC product can absorb the excitation or emission light, leading to a non-linear response.[2][3] Generate an AMC standard curve to determine the linear range.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of trypsin to use in the Ac-Leu-Gly-Lys(Ac)-MCA assay?
The optimal trypsin concentration is not a single value and should be determined empirically for your specific experimental conditions. A good starting point for optimization is to test a range of final trypsin concentrations (e.g., 0.1 to 10 µg/mL). The goal is to find a concentration that provides a robust signal-to-background ratio within a reasonable time frame, while ensuring the reaction remains in the linear range.
Q2: How do I perform a trypsin concentration optimization experiment?
To optimize trypsin concentration, set up a series of reactions with a fixed concentration of the deacetylated Ac-Leu-Gly-Lys-MCA substrate and varying concentrations of trypsin. Monitor the fluorescence kinetically over time. The optimal concentration will be the one that gives a strong, linear increase in fluorescence over your desired assay time, without reaching a plateau too quickly.
Q3: Why is my "no enzyme" control showing a high signal?
High fluorescence in a "no enzyme" control can be due to several factors:
-
Substrate Instability: The Ac-Leu-Gly-Lys(Ac)-MCA substrate may be degrading non-enzymatically.[1] Ensure proper storage and handling.
-
Autofluorescence: Components in your assay buffer or the test compound itself may be fluorescent.[2]
-
Contamination: Reagents may be contaminated with other proteases that can cleave the substrate.[1]
Q4: My signal is very low. What can I do to increase it?
To increase a low signal, consider the following:
-
Increase Trypsin Concentration: A higher trypsin concentration will increase the reaction rate.[7][8] However, be mindful of potential increases in background fluorescence.
-
Increase Substrate Concentration: Ensure the substrate is not the limiting factor, but be aware of potential substrate inhibition at very high concentrations.
-
Optimize Assay Conditions: Check that the pH and temperature of your assay are optimal for trypsin activity.[4]
-
Increase Incubation Time: Allow the reaction to proceed for a longer period, ensuring you are still within the linear range of the assay.[3]
Q5: How do I generate and use an AMC standard curve?
A 7-amino-4-methylcoumarin (AMC) standard curve is essential for converting relative fluorescence units (RFU) to the molar amount of product formed.[5][6]
-
Prepare a stock solution of AMC in DMSO.[5]
-
Perform a serial dilution of the AMC stock solution in your assay buffer to create a range of known concentrations (e.g., 0 to 50 µM).[5][6]
-
Measure the fluorescence of each concentration using the same excitation and emission wavelengths as your assay (typically Ex: 340-380 nm, Em: 440-460 nm).[5][6]
-
Plot the fluorescence intensity (RFU) against the AMC concentration and perform a linear regression to obtain the equation of the line (y = mx + c).[5][6] This equation can then be used to calculate the concentration of AMC produced in your enzymatic reactions.
Experimental Protocols
Protocol 1: Optimization of Trypsin Concentration
This protocol provides a method for determining the optimal trypsin concentration for the Ac-Leu-Gly-Lys(Ac)-MCA assay.
Materials:
-
Ac-Leu-Gly-Lys(Ac)-MCA substrate
-
Trypsin (e.g., TPCK-treated)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
Deacetylase enzyme (for preparing the deacetylated substrate)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Deacetylated Substrate: Pre-incubate the Ac-Leu-Gly-Lys(Ac)-MCA substrate with a sufficient amount of a deacetylase enzyme to ensure complete deacetylation.
-
Prepare Trypsin Dilutions: Prepare a serial dilution of trypsin in the assay buffer to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µg/mL).
-
Set up the Assay Plate:
-
Add 50 µL of the deacetylated substrate to each well.
-
Add 50 µL of the different trypsin dilutions to their respective wells.
-
Include a "no trypsin" control with 50 µL of assay buffer instead of the trypsin solution.
-
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically (e.g., every 60 seconds) for 30-60 minutes with excitation at ~360 nm and emission at ~460 nm.[3]
-
Data Analysis: Plot the fluorescence signal versus time for each trypsin concentration. Determine the initial velocity (V₀) from the linear portion of each curve. Select the trypsin concentration that gives a robust and linear rate suitable for your screening purposes.
Protocol 2: AMC Standard Curve Generation
This protocol describes the preparation of a standard curve for 7-amino-4-methylcoumarin (AMC).[5][6]
Materials:
-
7-Amino-4-methylcoumarin (AMC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (same as used in the enzyme assay)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare AMC Stock Solution: Dissolve AMC in DMSO to a concentration of 10 mM.[5] Store in aliquots at -20°C, protected from light.[5]
-
Prepare Serial Dilutions:
-
Create an intermediate stock of 100 µM AMC by diluting the 10 mM stock in assay buffer.
-
Perform a serial dilution of the 100 µM stock in the 96-well plate to generate a standard curve ranging from 0 to 50 µM.
-
-
Fluorescence Measurement: Measure the fluorescence of each standard and a buffer-only blank at the same excitation and emission wavelengths used for the enzyme assay.
-
Data Analysis:
-
Subtract the blank fluorescence from all standard readings.
-
Plot the net relative fluorescence units (RFU) against the corresponding AMC concentration.
-
Perform a linear regression to obtain the equation of the line and an R² value, which should be ≥ 0.99.[6]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigating effect of concentration on the activity of trypsin [practicalbiology.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Experiment to investigate how enzyme concentration affects the inital rate of a reaction - Biology A level [emilyspiersbiology.weebly.com]
- 8. youtube.com [youtube.com]
Effect of DMSO concentration on Ac-Leu-Gly-Lys(Ac)-MCA assay results
This technical support guide provides troubleshooting information and frequently asked questions regarding the use of Dimethyl Sulfoxide (DMSO) in the Ac-Leu-Gly-Lys(Ac)-MCA (Acetyl-Leucyl-Glycyl-Lysyl(acetyl)-7-amino-4-methylcoumarin) assay. This assay is a sensitive and widely used method for measuring the activity of histone deacetylases (HDACs).
Troubleshooting Guide: Effect of DMSO Concentration on Assay Results
DMSO is a common solvent for dissolving the Ac-Leu-Gly-Lys(Ac)-MCA substrate and test compounds (e.g., potential HDAC inhibitors). However, its concentration can significantly impact the assay's performance. Below is a summary of potential issues, their causes, and recommended solutions related to DMSO concentration.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no fluorescence signal | HDAC Inhibition by DMSO: At high concentrations, DMSO can directly inhibit the activity of HDAC enzymes. | Maintain a final DMSO concentration in the assay below 2%. Ideally, the concentration should be kept at or below 1%.[1][2] |
| Developer Enzyme Inhibition: The developer enzyme (e.g., trypsin), which cleaves the deacetylated substrate to release MCA, can also be inhibited by high concentrations of DMSO. | Ensure the final DMSO concentration in the developer step is also within the recommended range (ideally ≤ 1%). | |
| High background fluorescence | DMSO Interference with Fluorescence: DMSO can sometimes enhance the fluorescence of certain molecules or introduce background signal.[3] | Run a "no enzyme" control with the same DMSO concentration to determine the background fluorescence and subtract it from the sample readings. |
| Contaminated DMSO: Impurities in the DMSO can be fluorescent. | Use high-purity, spectroscopy-grade DMSO. | |
| Inconsistent or erratic readings | Precipitation of Substrate or Compound: If the final DMSO concentration is too low, the substrate or test compounds may not be fully soluble, leading to inconsistent results. | Ensure that the substrate and any tested inhibitors are fully dissolved in the DMSO stock solution before diluting into the assay buffer. A final DMSO concentration of 0.5% to 1% is generally sufficient to maintain the solubility of many compounds.[1] |
| Incomplete Mixing: Inadequate mixing of DMSO-containing solutions into the aqueous assay buffer can lead to localized high concentrations of DMSO. | Gently vortex or pipette to mix thoroughly after adding any DMSO-containing solutions to the assay buffer. | |
| Reduced IC50 values for inhibitors | Synergistic Inhibition: The inhibitory effect of DMSO on HDACs can be additive with the inhibitor being tested, leading to an apparent increase in inhibitor potency (lower IC50). | Perform a DMSO tolerance curve for your specific HDAC enzyme to determine the maximum concentration that does not significantly affect its activity. Use this concentration consistently across all experiments, including controls. |
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended final concentration of DMSO for the Ac-Leu-Gly-Lys(Ac)-MCA assay?
A1: As a general guideline, the final DMSO concentration should be kept below 2%, with 1% or less being ideal for most HDAC enzymes.[1][2] However, the optimal concentration can be enzyme-specific. It is highly recommended to perform a DMSO tolerance experiment for your particular enzyme to determine the highest concentration that does not impact its activity.
Q2: How do I perform a DMSO tolerance experiment?
A2: To determine the effect of DMSO on your enzyme's activity, set up a series of reactions with varying final concentrations of DMSO (e.g., 0%, 0.1%, 0.5%, 1%, 2%, 5%). Keep the concentrations of the enzyme and substrate constant. The highest concentration of DMSO that does not cause a significant decrease in enzyme activity is the maximum tolerated concentration for your assay.
Q3: Can DMSO affect the fluorescence of the released 7-amino-4-methylcoumarin (B1665955) (AMC)?
A3: Yes, DMSO can alter the photophysical properties of fluorescent molecules.[4] It is important to include a standard curve of free AMC in a buffer containing the same final DMSO concentration as your experimental samples. This will ensure accurate quantification of the released fluorophore.
Q4: My test compound is poorly soluble and requires a higher DMSO concentration. What should I do?
A4: If a higher DMSO concentration is unavoidable, it is crucial to include a vehicle control with the exact same final DMSO concentration in all experiments. This allows you to account for any effects of DMSO on the enzyme activity and fluorescence signal. Be aware that high DMSO concentrations might still mask the true activity of your compound.
Q5: Can I use a different solvent instead of DMSO?
A5: While DMSO is the most common solvent, other organic solvents like ethanol (B145695) or methanol (B129727) can be used for some compounds. However, you must perform a similar tolerance test for any new solvent, as it may also affect enzyme activity and fluorescence.
Experimental Protocols
Protocol: Determining DMSO Tolerance in an Ac-Leu-Gly-Lys(Ac)-MCA Assay
This protocol outlines the steps to determine the effect of various DMSO concentrations on HDAC activity.
-
Prepare Reagents:
-
HDAC Assay Buffer: Prepare a suitable buffer for your HDAC enzyme (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Ac-Leu-Gly-Lys(Ac)-MCA Substrate Stock Solution (10 mM): Dissolve the substrate in 100% high-purity DMSO.
-
HDAC Enzyme: Dilute the HDAC enzyme to the desired working concentration in cold HDAC Assay Buffer.
-
Developer Solution: Prepare a solution of trypsin in HDAC Assay Buffer (e.g., 0.5 mg/mL).
-
Stop Solution: Prepare a solution of an HDAC inhibitor (e.g., Trichostatin A) in HDAC Assay Buffer to stop the deacetylation reaction.
-
-
Assay Setup:
-
In a 96-well black microplate, prepare reactions with varying final DMSO concentrations (e.g., 0%, 0.5%, 1%, 2%, 5%, 10%).
-
For each DMSO concentration, prepare triplicate wells for "Enzyme" and "No Enzyme Control".
-
Add the appropriate volume of HDAC Assay Buffer and DMSO to each well.
-
Add the HDAC enzyme to the "Enzyme" wells.
-
Add the substrate to all wells to initiate the reaction. The final substrate concentration should be at its Km or saturating concentration.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for your HDAC enzyme (e.g., 37°C) for a set period (e.g., 60 minutes).
-
-
Development:
-
Stop the HDAC reaction by adding the Stop Solution.
-
Add the Developer Solution to all wells.
-
Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of MCA.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "No Enzyme Control" from the "Enzyme" wells for each DMSO concentration.
-
Plot the net fluorescence (enzyme activity) against the final DMSO concentration. The highest concentration of DMSO that does not significantly reduce the fluorescence signal is the maximum tolerable concentration for your assay.
-
Visualizations
Logical Workflow for Troubleshooting DMSO Effects
Caption: Troubleshooting workflow for DMSO-related issues.
Ac-Leu-Gly-Lys(Ac)-MCA Two-Step Assay Workflow
Caption: The two-step enzymatic reaction of the assay.
References
How to control for enzyme instability in Ac-Leu-Gly-Lys(Ac)-MCA experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for enzyme and substrate instability in Ac-Leu-Gly-Lys(Ac)-MCA assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Ac-Leu-Gly-Lys(Ac)-MCA assay?
The Ac-Leu-Gly-Lys(Ac)-AMC assay is a two-step fluorogenic method primarily used to measure the activity of histone deacetylases (HDACs).[1][2][3]
-
Deacetylation: An HDAC enzyme removes the acetyl group from the acetylated lysine (B10760008) (Lys(Ac)) residue of the substrate, Ac-Leu-Gly-Lys(Ac)-AMC.[2]
-
Proteolytic Cleavage: A developing enzyme, typically trypsin, recognizes and cleaves the peptide bond on the C-terminal side of the now deacetylated lysine. This cleavage releases the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group.[2][4]
The increase in fluorescence, measured at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm, is directly proportional to the HDAC activity.[5] The acetyl group on the lysine effectively "masks" the substrate from trypsin, ensuring that fluorescence is only generated after successful deacetylation by an HDAC.[2]
Q2: My enzyme seems to be inactive or shows very low activity. What are the possible causes?
Low or no enzyme activity can stem from several factors related to enzyme stability and assay conditions.
-
Improper Enzyme Storage: Enzymes should be stored at low temperatures, typically -80°C, and in a suitable buffer. Avoid multiple freeze-thaw cycles, which can denature the enzyme.[6]
-
Enzyme Instability During Experiment: Keep enzymes on ice during preparation and when not in use.[6][7] Some enzymes are unstable at low concentrations, so consider the use of stabilizing agents.[6]
-
Suboptimal Assay Conditions: Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme.[6][8][9] Extreme pH or temperature can cause enzymes to denature.[8][9]
-
Presence of Inhibitors: Your sample may contain endogenous inhibitors. Additionally, components of your buffer or the substrate solvent (e.g., high concentrations of DMSO) can inhibit enzyme activity.[5][6]
Q3: I am observing high background fluorescence. How can I reduce it?
High background fluorescence can mask the signal from your enzymatic reaction.
-
Substrate Autohydrolysis: The substrate may be unstable and spontaneously break down, releasing the fluorophore. Prepare substrate solutions fresh for each experiment.[6]
-
Contaminating Proteases: If you are using cell lysates or other biological samples, they may contain proteases that can cleave the substrate, leading to a high background signal.[7]
-
Light Exposure: Fluorogenic substrates are often light-sensitive. Store the substrate in the dark to prevent photobleaching and degradation.[7][10]
-
Buffer Components: Some buffer components can be autofluorescent. It is important to test your buffer for any intrinsic fluorescence at the excitation and emission wavelengths used in your assay.
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Solution |
| Enzyme Instability/Inactivity | Keep the enzyme on ice during preparation and use.[6][7] Avoid repeated freeze-thaw cycles.[6] Consider adding stabilizing agents like BSA or glycerol (B35011) to the enzyme dilution buffer.[6][11] |
| Suboptimal Assay Conditions | Ensure the pH and temperature of the assay buffer are optimal for the enzyme's activity.[8][9] |
| Incorrect Wavelengths | Verify that the excitation and emission wavelengths on the fluorescence plate reader are set correctly for AMC (Ex: ~355 nm, Em: ~460 nm).[5] |
| Substrate Not Suitable | Confirm from the literature that your enzyme of interest can efficiently deacetylate this specific substrate. |
| Insufficient Enzyme Concentration | Increase the concentration of the enzyme in the reaction.[6] |
Issue 2: High Variability Between Replicates
| Possible Cause | Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to add to all wells to minimize variations.[6] |
| Incomplete Mixing | Ensure thorough but gentle mixing of reagents in each well. Avoid introducing air bubbles.[6] |
| Temperature Gradients | Allow the plate and all reagents to equilibrate to the reaction temperature before starting the assay.[6] |
| Evaporation | Use plate sealers to prevent evaporation from the wells, especially during long incubation times. |
Issue 3: Substrate Solubility and Stability
| Possible Cause | Solution |
| Substrate Precipitation | The Ac-Leu-Gly-Lys(Ac)-MCA substrate can have low solubility in aqueous solutions.[5] Prepare a concentrated stock solution in 100% DMSO and dilute it in the assay buffer just before use.[5][12] |
| DMSO Concentration | Keep the final DMSO concentration in the assay low (typically <1-2%), as higher concentrations can inhibit HDAC activity.[5][13] |
| Substrate Degradation | Prepare the substrate solution fresh for each experiment.[6] If storage is necessary, store in small aliquots at -80°C and protect from light.[6][7] Avoid repeated freeze-thaw cycles.[6] |
Experimental Protocols
Standard Two-Step HDAC Activity Assay
This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.
Materials:
-
Ac-Leu-Gly-Lys(Ac)-MCA substrate
-
HDAC enzyme (purified or in cell lysate)
-
Trypsin (TPCK-treated)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl)
-
HDAC Inhibitor (e.g., Trichostatin A or SAHA for control)
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Ac-Leu-Gly-Lys(Ac)-MCA in 100% DMSO.[14]
-
Dilute the HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. Keep the enzyme on ice.
-
Prepare a working solution of trypsin in the assay buffer.
-
For inhibitor controls, prepare a stock solution of the inhibitor in DMSO.
-
-
Assay Setup:
-
In a 96-well black microplate, add your HDAC enzyme to the appropriate wells.
-
For inhibitor control wells, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at the reaction temperature.
-
Include "no enzyme" and "no substrate" controls to measure background fluorescence.
-
Adjust the volume in each well with HDAC Assay Buffer.
-
-
Enzymatic Reaction (Step 1: Deacetylation):
-
Prepare a working solution of the Ac-Leu-Gly-Lys(Ac)-MCA substrate by diluting the stock solution in the assay buffer.
-
Initiate the reaction by adding the substrate to each well.
-
Incubate the plate at the optimal temperature for the HDAC enzyme (e.g., 37°C) for a set period (e.g., 30-60 minutes).
-
-
Development (Step 2: Cleavage):
-
Stop the deacetylation reaction by adding an HDAC inhibitor (optional, but can improve consistency).
-
Add the trypsin working solution to each well to initiate the cleavage of the deacetylated substrate.
-
Incubate for a short period (e.g., 10-15 minutes) to allow for the release of AMC.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~355 nm and emission at ~460 nm.[5]
-
Visualizations
Caption: The two-step enzymatic reaction pathway for the Ac-Leu-Gly-Lys(Ac)-MCA assay.
Caption: A general workflow for troubleshooting common issues in the assay.
References
- 1. Ac-Arg-Gly-Lys(Ac)-AMC peptide [novoprolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 8. monash.edu [monash.edu]
- 9. What are the factors affecting enzyme activity? | AAT Bioquest [aatbio.com]
- 10. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 11. Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Preventing substrate precipitation in Ac-Leu-Gly-Lys(Ac)-MCA stock solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting instructions and frequently asked questions (FAQs) to prevent substrate precipitation in Ac-Leu-Gly-Lys(Ac)-MCA stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Ac-Leu-Gly-Lys(Ac)-MCA stock solution precipitating?
Precipitation of Ac-Leu-Gly-Lys(Ac)-MCA is typically due to its chemical properties. The peptide has an overall neutral charge and contains hydrophobic (water-repelling) components, including the Leucine residue, acetyl groups, and the MCA fluorophore.[1][2] When the concentration exceeds its solubility limit in a given solvent, or if an inappropriate solvent is used, it will fall out of solution. Other common causes include improper storage, temperature fluctuations, and incorrect dilution techniques.[3]
Q2: What is the best solvent for preparing a stock solution of Ac-Leu-Gly-Lys(Ac)-MCA?
Given its neutral and hydrophobic nature, the recommended solvent is a high-purity, anhydrous organic solvent.[1][4] Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective choice. Dimethylformamide (DMF) can also be used as an alternative.[5][6] It is crucial to start with a small amount of pure organic solvent to fully dissolve the peptide before considering any dilution with aqueous buffers.[1]
Q3: How should I properly store the lyophilized powder and the prepared stock solution?
Proper storage is critical to maintain the substrate's integrity and prevent degradation or precipitation.
-
Lyophilized Powder: Store at -20°C or -80°C in a tightly sealed vial with a desiccant to protect it from moisture.[3][7][8] Before opening, always allow the vial to equilibrate to room temperature to prevent water condensation, as the peptide can be hygroscopic.[2][7]
-
Stock Solution: After dissolving in a solvent like DMSO, it is highly recommended to aliquot the solution into single-use volumes.[3] Store these aliquots at -20°C or -80°C. This practice minimizes damage from repeated freeze-thaw cycles.[8]
Q4: Can I dissolve Ac-Leu-Gly-Lys(Ac)-MCA directly in water or an aqueous buffer (like PBS)?
No, this is not recommended. Due to the peptide's hydrophobicity and neutral charge, it has very low solubility in aqueous solutions.[1] Attempting to dissolve it directly in water or buffer will likely result in incomplete dissolution or immediate precipitation. The correct method is to first create a concentrated stock in an organic solvent like DMSO and then carefully dilute that stock into your aqueous assay buffer.[9][10]
Troubleshooting Guides
Issue 1: The lyophilized powder is not dissolving in the initial solvent.
-
Confirm Solvent Choice: Ensure you are using high-purity, anhydrous DMSO or DMF.
-
Mechanical Agitation: Vortex the solution vigorously. If particles remain, sonication can be used to break up aggregates and aid dissolution.[1][5]
-
Gentle Warming: As a next step, you can warm the solution gently to a temperature not exceeding 40°C.[5][11]
-
Solubility Test: If the entire sample was used and failed to dissolve, it may be necessary to obtain a new vial and first perform a solubility test on a small amount of the peptide to determine the best solvent and maximum concentration.[1][4]
Issue 2: The stock solution in DMSO appears cloudy or forms a precipitate over time.
-
Check for Moisture: Water contamination in the DMSO or from atmospheric exposure can lower the peptide's solubility. Use anhydrous grade DMSO and handle it properly to minimize water absorption.
-
Exceeded Solubility Limit: The concentration may be too high. For similar acetylated lysine (B10760008) substrates, solubility in DMSO is around 25 mg/mL.[12] If your concentration is higher, you may need to prepare a more dilute stock solution.
-
Storage Conditions: Ensure the stock solution is stored at a consistent -20°C or -80°C. Temperature fluctuations can promote precipitation.[3] Before use, centrifuge the vial to pellet any minor, undissolved material.[5]
Issue 3: Precipitation occurs when diluting the DMSO stock into my aqueous assay buffer.
This is a common issue caused by the rapid change in solvent polarity, causing the hydrophobic peptide to "crash out" of the solution.
-
Modify Dilution Technique: Add the DMSO stock to the aqueous buffer dropwise while gently but constantly agitating the buffer.[10] This prevents localized high concentrations of the peptide and allows for more gradual mixing.
-
Reduce Final Concentration: The final concentration in the aqueous buffer may be too high. Try diluting to a lower working concentration.
-
Check Buffer pH: While the peptide itself is neutral, the stability of peptide solutions is often best in a slightly acidic pH range of 5-7.[2] Ensure your final assay buffer falls within this range if possible.
-
Limit Final DMSO Percentage: Most biological assays can tolerate a final DMSO concentration of 1-2%, with some tolerating up to 5%.[9] Ensure your dilution scheme does not result in an excessively high percentage of DMSO that could affect your experiment, but a sufficient amount is needed to maintain solubility.
Data Presentation
Table 1: Solubility Characteristics & Recommended Solvents
| Property | Analysis of Ac-Leu-Gly-Lys(Ac)-MCA | Recommended Solvent | Rationale |
| Overall Charge | Neutral (N-terminus and Lysine side chain are acetylated)[4][11] | Primary: Anhydrous DMSOSecondary: Anhydrous DMF | Neutral, hydrophobic peptides have poor solubility in aqueous solutions but dissolve well in organic solvents.[1][5] |
| Hydrophobicity | High (Contains Leucine, acetyl groups, and MCA moiety) | See above | Hydrophobic interactions can lead to aggregation and precipitation in aqueous media.[1][2] |
| Starting Conc. | ~5 mM or ~25 mg/mL (based on similar substrates)[12][13] | See above | It is critical not to exceed the solubility limit. Always test a small amount first.[4] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Years | Store in a desiccator, protected from light.[8] Allow vial to warm to room temperature before opening.[2][7] |
| Stock Solution (in DMSO) | -20°C to -80°C | Weeks to Months | Aliquot into single-use volumes to avoid freeze-thaw cycles.[3] |
| Working Dilution (Aqueous) | 2-8°C | Very Limited (Hours) | Prepare fresh for each experiment. Do not store. |
Experimental Protocols
Protocol 1: Solubility Testing of Ac-Leu-Gly-Lys(Ac)-MCA
This protocol should be performed on a small fraction of the lyophilized peptide before dissolving the entire sample.[1][4]
-
Preparation: Allow the peptide vial to warm to room temperature in a desiccator.
-
Weighing: Carefully weigh out a small amount (e.g., 1 mg) of the lyophilized powder into a microcentrifuge tube.
-
Solvent Addition: Add a calculated volume of anhydrous DMSO to achieve a high concentration (e.g., 20 µL to make a 50 mg/mL solution).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If not fully dissolved, sonicate the tube for 5-10 minutes. A fully dissolved solution should be completely clear with no visible particulates.[14]
-
Titration (if needed): If the peptide did not dissolve, add small, precise volumes of DMSO (e.g., 5 µL at a time), vortexing/sonicating after each addition until the peptide is fully dissolved. Record the total volume to calculate the maximum solubility.
Protocol 2: Preparing a 10 mM Stock Solution in DMSO
-
Equilibration: Bring the vial of lyophilized Ac-Leu-Gly-Lys(Ac)-MCA to room temperature in a desiccator (approx. 30 minutes).[2]
-
Reconstitution: Add the appropriate volume of anhydrous DMSO directly to the vial to achieve a 10 mM concentration.
-
Dissolution: Cap the vial tightly and vortex thoroughly until all powder is dissolved. If necessary, place the vial in a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into small, single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Troubleshooting workflow for resolving precipitation in stock solutions.
Caption: Logical workflow for correctly dissolving and diluting the peptide substrate.
References
- 1. jpt.com [jpt.com]
- 2. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 8. genscript.com [genscript.com]
- 9. Peptide Synthesis Knowledge Base [peptide2.com]
- 10. researchgate.net [researchgate.net]
- 11. biobasic.com [biobasic.com]
- 12. caymanchem.com [caymanchem.com]
- 13. peptide.co.jp [peptide.co.jp]
- 14. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
Common pitfalls in setting up an Ac-Leu-Gly-Lys(Ac)-MCA-based assay
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing the Ac-Leu-Gly-Lys(Ac)-MCA fluorogenic substrate. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the successful setup and execution of your assays.
Assay Principle
The Ac-Leu-Gly-Lys(Ac)-MCA assay is a two-step enzymatic process designed to measure the activity of histone deacetylases (HDACs).[1][2][3][4] In the initial step, an HDAC enzyme removes the acetyl group from the acetylated lysine (B10760008) residue of the substrate. This deacetylated product then becomes a substrate for trypsin in the second step. Trypsin cleaves the peptide bond C-terminal to the now-accessible lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group.[1][2] The resulting increase in fluorescence is directly proportional to the HDAC activity.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the setup and execution of Ac-Leu-Gly-Lys(Ac)-MCA-based assays.
Q1: Why is my fluorescence signal low or absent?
A1: Low or no signal can stem from several factors:
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Inactive HDAC Enzyme: Ensure the enzyme has been stored and handled correctly to maintain its activity. Repeated freeze-thaw cycles should be avoided. It is advisable to test the enzyme's activity with a known positive control.
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be ideal for your specific HDAC enzyme. Consult the literature for the optimal conditions for the HDAC you are studying.
-
Incorrect Wavelength Settings: Verify that your fluorescence plate reader is set to the appropriate excitation and emission wavelengths for AMC (typically Ex: 340-360 nm, Em: 440-460 nm).[5]
-
Insufficient Incubation Time: The HDAC reaction or the trypsin development step may not have proceeded long enough. Optimize the incubation times for both steps.
-
Low Enzyme Concentration: The concentration of the HDAC enzyme may be too low to generate a detectable signal within the assay timeframe.
Q2: What is causing high background fluorescence in my assay?
A2: High background can obscure the signal from your reaction. Here are potential causes and solutions:
-
Contaminated Reagents: The assay buffer, water, or other reagents might be contaminated with fluorescent compounds. Use high-purity, sterile reagents and prepare fresh buffers.
-
Substrate Impurity: The Ac-Leu-Gly-Lys(Ac)-MCA substrate itself may contain fluorescent impurities. Ensure you are using a high-purity substrate.
-
Autofluorescence of Test Compounds: When screening inhibitors, the compounds themselves might be fluorescent. Run a control with the compound alone (no enzyme or substrate) to measure its intrinsic fluorescence and subtract this from your experimental values.
-
Spontaneous Substrate Degradation: Protect the substrate from light and store it properly at -20°C or -80°C to prevent degradation that could lead to the release of the fluorophore.
Q3: My results are inconsistent and not reproducible. What should I check?
A3: Lack of reproducibility can be frustrating. Consider these common sources of variability:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of error. Use calibrated pipettes and proper techniques. Preparing a master mix for reagents can help minimize well-to-well variations.
-
Temperature Fluctuations: Ensure a stable and consistent temperature throughout the incubation steps, as enzyme activity is highly temperature-dependent.
-
Incomplete Mixing: Gently but thoroughly mix the reagents in each well to ensure a homogeneous reaction. Shaking the plate before fluorescence reading is recommended.[6]
-
Edge Effects in Microplates: The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations. Consider not using the outermost wells for critical samples or take precautions to minimize evaporation.
Q4: How can I optimize the concentrations of the enzyme and trypsin?
A4: Optimization is key to a successful assay.
-
HDAC Enzyme Concentration: Perform a titration of the HDAC enzyme to find a concentration that yields a robust signal-to-noise ratio and a linear reaction rate over the desired time course.[6]
-
Trypsin Concentration: Titrate the trypsin concentration to find the lowest amount needed for rapid and complete cleavage of the deacetylated substrate.[7] Excess trypsin can lead to proteolysis of the HDAC enzyme, affecting the results.[7] A lag phase in the fluorescence signal may indicate that the trypsin concentration is too low.[7]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for setting up an Ac-Leu-Gly-Lys(Ac)-MCA-based assay.
| Parameter | Recommended Range/Value | Notes |
| Excitation Wavelength | 340 - 360 nm | Optimal for AMC fluorophore.[5] |
| Emission Wavelength | 440 - 460 nm | Optimal for AMC fluorophore.[5] |
| Final DMSO Concentration | < 2-3% | High concentrations of DMSO can inhibit HDAC enzymes.[6] |
| Substrate Stock Concentration | >100x final assay concentration | To minimize the final DMSO concentration.[6] |
| Component | Typical Final Concentration | Notes |
| Ac-Leu-Gly-Lys(Ac)-MCA | 10 - 100 µM | The optimal concentration may vary depending on the specific HDAC and should be determined experimentally, ideally around the KM value.[1] |
| HDAC Enzyme | Low nM range | This should be optimized to ensure the reaction is in the linear range. |
| Trypsin | 0.05 - 5.0 mg/mL | The optimal concentration needs to be determined to ensure efficient cleavage without degrading the HDAC enzyme.[1][6] |
Experimental Protocols
This section provides a detailed methodology for a standard HDAC activity assay in a 96-well plate format.
Reagent Preparation
-
HDAC Assay Buffer: A common buffer is 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂.[6] Alternatively, a HEPES-based buffer can be used.[6]
-
Substrate Stock Solution: Dissolve Ac-Leu-Gly-Lys(Ac)-MCA in DMSO to a concentration of 10-50 mM. Store in aliquots at -20°C or -80°C, protected from light.
-
HDAC Enzyme Working Solution: Dilute the HDAC enzyme stock to the desired concentration in cold assay buffer immediately before use. Keep on ice.
-
Trypsin Solution: Prepare a stock solution of trypsin (e.g., 5 mg/mL) in assay buffer.[6] This can be diluted further for optimization experiments.
Assay Procedure
-
Plate Setup: Add the components to the wells of a black, flat-bottom 96-well plate in the following order:
-
Assay Buffer
-
HDAC Enzyme (or buffer for no-enzyme controls)
-
Inhibitor or vehicle (if screening compounds)
-
-
Pre-incubation (for inhibitor screening): If testing inhibitors, pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow for enzyme-inhibitor interaction.
-
Reaction Initiation: Start the reaction by adding the Ac-Leu-Gly-Lys(Ac)-MCA substrate to all wells.
-
HDAC Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Development Step: Add trypsin solution to all wells to stop the HDAC reaction and initiate the cleavage of the deacetylated substrate.
-
Development Incubation: Incubate the plate at room temperature or 37°C for 15-30 minutes to allow for the release of AMC.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with excitation at ~355 nm and emission at ~460 nm.[8]
Visualizations
Signaling Pathway: Role of HDACs in Gene Regulation
Histone deacetylases (HDACs) play a crucial role in the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure. This condensed state generally restricts the access of transcription factors to DNA, resulting in transcriptional repression. The Ac-Leu-Gly-Lys(Ac)-MCA assay provides a powerful tool to study the enzymatic activity of HDACs and to screen for potential inhibitors that could modulate these critical cellular processes.
Caption: Role of HDACs in regulating gene expression.
Experimental Workflow: Ac-Leu-Gly-Lys(Ac)-MCA Assay
The following diagram outlines the sequential steps involved in performing the Ac-Leu-Gly-Lys(Ac)-MCA assay, from reagent preparation to data analysis.
Caption: Step-by-step workflow for the assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing variability between wells in an Ac-Leu-Gly-Lys(Ac)-MCA assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ac-Leu-Gly-Lys(Ac)-MCA fluorogenic substrate. This guide is designed to help minimize inter-well variability and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Ac-Leu-Gly-Lys(Ac)-MCA assay?
This assay is a two-step enzymatic reaction primarily used to measure the activity of histone deacetylases (HDACs).[1][2]
-
Deacetylation: An HDAC enzyme removes the acetyl group from the lysine (B10760008) residue of the Ac-Leu-Gly-Lys(Ac)-MCA substrate.[1][2]
-
Proteolytic Cleavage: A developing enzyme, typically trypsin, cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule.[1][2]
The increase in fluorescence intensity is directly proportional to the HDAC activity.[2] The initial acetylation of lysine prevents cleavage by trypsin, ensuring that fluorescence is only generated after HDAC activity.[1]
Q2: What are the optimal excitation and emission wavelengths for AMC?
The optimal excitation wavelength for 7-amino-4-methylcoumarin (AMC) is approximately 380 nm, and the optimal emission wavelength is around 460 nm.[3]
Q3: Why am I seeing high background fluorescence in my "no-enzyme" control wells?
High background fluorescence in the absence of your enzyme of interest can be due to several factors:
-
Substrate Degradation: The Ac-Leu-Gly-Lys(Ac)-MCA substrate may have degraded due to improper storage (e.g., multiple freeze-thaw cycles, exposure to light) or non-optimal pH, leading to the spontaneous release of AMC.[4]
-
Contaminated Reagents: The assay buffer or other reagents might be contaminated with fluorescent compounds or other proteases that can cleave the substrate.[5]
-
Autofluorescence: Components in your sample or the assay buffer itself could be inherently fluorescent.[4][6]
Q4: How can I reduce the "edge effect" in my 96-well plate?
The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate behave differently than the interior wells, often due to increased evaporation and temperature gradients.[7] To minimize this:
-
Fill the outer wells with a buffer or sterile water to create a more uniform humidity environment across the plate.[7]
-
Ensure that the plate and all reagents are equilibrated to the reaction temperature before starting the assay.[7][8]
-
Use plate sealers, especially for kinetic assays with long incubation times, to reduce evaporation.
Troubleshooting Guides
High Inter-Well Variability
High variability between replicate wells is a common issue that can obscure meaningful results. Use the following guide to diagnose and resolve the problem.
Troubleshooting High Inter-Well Variability
Caption: A flowchart for troubleshooting high inter-well variability.
Low or No Signal
A weak or absent fluorescent signal can indicate a problem with one of the assay components or the reaction conditions.
Troubleshooting Low or No Signal
Caption: A decision tree for troubleshooting low or no fluorescent signal.
Data Presentation
Table 1: Common Sources of Variability and Recommended Solutions
| Source of Variability | Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Inconsistent volumes added to wells.[9] | Use calibrated pipettes and proper reverse pipetting for viscous solutions. Prepare a master mix of reagents.[9] |
| Temperature Gradients | Uneven temperature across the plate.[7] | Equilibrate the plate and all reagents to the reaction temperature before starting. Avoid placing the plate on hot or cold surfaces.[8] |
| Incomplete Mixing | Reagents not uniformly distributed in the well. | Mix gently but thoroughly after each reagent addition. An orbital shaker can be used. Avoid introducing air bubbles. |
| Evaporation | Volume loss from wells, especially outer wells.[7] | Use plate sealers for long incubations. Fill outer wells with buffer to create a humidity barrier.[7] |
| Reagent Instability | Degradation of enzyme or substrate. | Aliquot enzyme and substrate stocks to avoid multiple freeze-thaw cycles. Store at the recommended temperature (-80°C for long-term).[4][5] |
Table 2: Example Plate Setup for Minimizing Variability
| Well(s) | Content | Purpose |
| A1-A3 | Assay Buffer + Substrate | No-Enzyme Control: Measures background fluorescence from the substrate and buffer. |
| B1-B3 | Assay Buffer + Enzyme | Enzyme Control: Measures any intrinsic fluorescence from the enzyme preparation. |
| C1-C3 | Assay Buffer + Substrate + Known Inhibitor + Enzyme | Inhibitor Control: Positive control for inhibition. |
| D1-F12 | Assay Buffer + Substrate + Test Compound + Enzyme | Test Wells: Measures the effect of the test compound on enzyme activity. |
| G1-G3 | Assay Buffer + Substrate + Vehicle (e.g., DMSO) + Enzyme | Vehicle Control: Measures enzyme activity in the presence of the compound's solvent. |
| H1-H12 | Buffer/Water | Edge Effect Buffer: Minimizes evaporation from adjacent wells. |
Experimental Protocols
Standard Ac-Leu-Gly-Lys(Ac)-MCA Assay Protocol
This protocol is a general guideline and should be optimized for your specific enzyme and experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for your HDAC enzyme (e.g., Tris or HEPES-based buffer, pH 7.4-8.0).[10]
-
Substrate Stock Solution: Dissolve Ac-Leu-Gly-Lys(Ac)-MCA in DMSO to a stock concentration of 20 mM. Store in aliquots at -20°C or -80°C, protected from light.[10]
-
Enzyme Working Solution: Dilute the HDAC enzyme to the desired concentration in cold assay buffer immediately before use. Keep on ice.
-
Trypsin Solution: Prepare a stock solution of TPCK-treated trypsin in assay buffer (e.g., 5.0 mg/mL).[10]
2. Assay Procedure:
-
Plate Preparation: Use a black, 96-well plate for fluorescence assays to minimize background and crosstalk.[11]
-
Master Mix Preparation: Prepare a master mix containing the assay buffer and substrate to ensure consistency across wells.
-
Reagent Addition:
-
Add the appropriate volumes of assay buffer, test compounds, and controls to the wells as per your plate layout.
-
Initiate the reaction by adding the enzyme working solution to all wells except the "no-enzyme" controls.
-
-
First Incubation (Deacetylation):
-
Mix the plate gently on an orbital shaker.
-
Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).
-
-
Development Step:
-
Add the trypsin solution to all wells to stop the deacetylation reaction and initiate the cleavage of the deacetylated substrate.
-
-
Second Incubation (Development):
-
Incubate the plate at 37°C for 15-30 minutes to allow for the release of AMC.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity using a plate reader with excitation at ~380 nm and emission at ~460 nm.
-
Experimental Workflow Diagram
Caption: A general workflow for the Ac-Leu-Gly-Lys(Ac)-MCA assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. biospherix.com [biospherix.com]
- 9. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 10. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
Technical Support Center: Navigating Interference in Ac-Leu-Gly-Lys(Ac)-MCA-Based Sirtuin Inhibitor Screens
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing the Ac-Leu-Gly-Lys(Ac)-MCA fluorogenic substrate in sirtuin inhibitor high-throughput screening (HTS) campaigns. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the effects of interfering compounds, ensuring the integrity and accuracy of your screening data.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of false positives in my Ac-Leu-Gly-Lys(Ac)-MCA sirtuin inhibitor screen?
A1: False positives in fluorescence-based sirtuin inhibitor screens primarily arise from compound-mediated assay interference. The most prevalent sources of interference include:
-
Compound Autofluorescence: The test compound itself fluoresces at the same excitation and emission wavelengths as the AMC fluorophore released from the substrate, leading to an artificially high signal and apparent inhibition.[1]
-
Fluorescence Quenching: The test compound absorbs light at the excitation or emission wavelength of the AMC fluorophore, resulting in a decreased fluorescence signal and appearing as an inhibitor.[2]
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically sequester and inhibit enzymes, including sirtuins.[3][4] This is a common mechanism for promiscuous inhibitors.[5]
-
Reactivity with Assay Components: Some compounds can react directly with assay components, such as the enzyme or substrate, leading to a loss of signal. Thiol-reactive compounds are a known class of interferents.[6]
-
Pan-Assay Interference Compounds (PAINS): These are specific chemical scaffolds that are known to interfere with a wide range of biochemical assays through various mechanisms.[7]
Q2: My dose-response curve has a very steep Hill slope. What could this indicate?
A2: A steep Hill slope (significantly greater than 1) in a dose-response curve can be an indicator of compound aggregation.[8] Aggregators often exhibit a sharp increase in inhibition around their critical aggregation concentration (CAC).[4]
Q3: How can I differentiate between a true sirtuin inhibitor and an interfering compound?
A3: A multi-step validation process involving counter-screens and orthogonal assays is crucial. This typically involves:
-
Autofluorescence Check: Measuring the fluorescence of the compound alone at the assay's excitation and emission wavelengths.
-
Aggregation Counter-Screen: Re-testing the inhibitory activity in the presence of a non-ionic detergent like Triton X-100. True inhibitors should show minimal change in potency, while the activity of aggregators is often significantly reduced.[5][8]
-
Orthogonal Assays: Validating hits using a different assay format that is not based on fluorescence, such as an HPLC-based assay or a mass spectrometry-based assay.[9]
Q4: Are there specific chemical classes I should be wary of in my screening library?
A4: Yes, certain chemical motifs are frequently identified as PAINS. These include, but are not limited to, rhodanines, quinones, catechols, and certain heterocyclic compounds.[7] It is advisable to filter screening libraries for known PAINS scaffolds prior to initiating a screening campaign.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during Ac-Leu-Gly-Lys(Ac)-MCA sirtuin inhibitor screens.
Problem 1: High Hit Rate of Apparent Inhibitors
If your primary screen yields an unusually high number of "hits," it is likely that a significant portion are false positives due to assay interference.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a high hit rate in a primary screen.
Problem 2: Inconsistent IC50 Values
Variability in IC50 values for a given compound can be frustrating. The following guide helps to pinpoint the potential source of this inconsistency.
Troubleshooting Guide for IC50 Variability:
| Potential Cause | Troubleshooting Steps |
| Compound Instability/Solubility | 1. Prepare fresh compound stock solutions for each experiment. 2. Visually inspect for compound precipitation in the assay wells. 3. Determine the kinetic solubility of the compound in the assay buffer. |
| Assay Conditions | 1. Ensure consistent incubation times and temperatures. 2. Verify the stability of the sirtuin enzyme and NAD+ under assay conditions. 3. Check for lot-to-lot variability in reagents, especially the Ac-Leu-Gly-Lys(Ac)-MCA substrate. |
| Compound Aggregation | 1. Perform a detergent-based counter-screen (see Protocol 2). Aggregators can show variable IC50 values depending on minor fluctuations in assay conditions.[4] |
| Pipetting Errors | 1. Calibrate pipettes regularly. 2. Use low-binding pipette tips for compounds prone to adsorption. |
Experimental Protocols
Protocol 1: Autofluorescence Counter-Screen
This protocol is designed to identify compounds that are inherently fluorescent at the excitation and emission wavelengths used for AMC detection.
Materials:
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescence plate reader with excitation ~350-360 nm and emission ~450-465 nm filters
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer at the same concentrations used in the primary screening assay.
-
Add the compound dilutions to the wells of the microplate.
-
Include wells with assay buffer only as a negative control.
-
Read the fluorescence of the plate using the same excitation and emission wavelengths as the primary assay.
-
Data Analysis: Compare the fluorescence intensity of the compound-containing wells to the buffer-only wells. A significant increase in fluorescence indicates that the compound is autofluorescent and is a likely false positive.
Protocol 2: Detergent-Based Counter-Screen for Compound Aggregation
This protocol helps to distinguish true inhibitors from those that act via a non-specific aggregation mechanism.[5][8]
Materials:
-
Active compounds from the primary screen
-
Sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3)
-
Ac-Leu-Gly-Lys(Ac)-MCA substrate
-
NAD+
-
Assay buffer
-
Assay buffer containing 0.01% (v/v) Triton X-100 (prepare fresh daily)
-
Developer solution (e.g., trypsin in a suitable buffer)
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare two sets of serial dilutions for each test compound: one in the standard assay buffer and one in the assay buffer containing 0.01% Triton X-100.
-
Perform the sirtuin inhibition assay in parallel for both sets of compound dilutions.
-
Add the compound dilutions to the plate.
-
Add the sirtuin enzyme and NAD+.
-
Incubate for a defined period (e.g., 30 minutes at 37°C).
-
Initiate the reaction by adding the Ac-Leu-Gly-Lys(Ac)-MCA substrate.
-
Incubate for the desired reaction time (e.g., 60 minutes at 37°C).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Read the fluorescence.
-
-
Data Analysis: Calculate the IC50 values for each compound in the presence and absence of Triton X-100. A significant rightward shift (e.g., >5-fold) in the IC50 value in the presence of detergent is indicative of an aggregation-based mechanism of inhibition.[4]
Illustrative Data for an Aggregating Compound:
| Condition | Apparent IC50 (µM) |
| No Detergent | 2.5 |
| 0.01% Triton X-100 | > 50 |
Visualizing the Assay Principle and Interference Mechanisms
Caption: Sirtuin assay principle and common interference mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mnpals-dwd.primo.exlibrisgroup.com [mnpals-dwd.primo.exlibrisgroup.com]
- 7. Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advisor_2 [advisor.docking.org]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide: Ac-Leu-Gly-Lys(Ac)-MCA vs. Boc-Lys(Ac)-AMC for HDAC Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical step in designing robust and reliable histone deacetylase (HDAC) assays. Two commonly employed fluorogenic substrates are Ac-Leu-Gly-Lys(Ac)-MCA and Boc-Lys(Ac)-AMC. This guide provides an objective comparison of their performance, supported by available data, to aid in the selection process for your specific research needs.
Principle of Fluorogenic HDAC Assays
Both substrates operate on a similar two-step enzymatic principle. First, an HDAC enzyme removes the acetyl group from the lysine (B10760008) residue of the substrate. In the second step, a developing enzyme, typically trypsin, cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-methoxycoumarin-4-acetic acid (MCA) group.[1][2][3] The increase in fluorescence is directly proportional to the HDAC activity and can be measured using a fluorometric plate reader.[2]
At a Glance: Substrate Comparison
| Feature | Ac-Leu-Gly-Lys(Ac)-MCA | Boc-Lys(Ac)-AMC |
| Structure | A tripeptide with an N-terminal acetyl group and a C-terminal MCA fluorophore. | A single amino acid derivative with an N-terminal Boc protecting group and a C-terminal AMC fluorophore. |
| HDAC Isoform Preference | Generally considered a broad-spectrum substrate for Class I and II HDACs.[4] | Primarily used for Class I HDACs (HDAC1, 2, 3) and some Class IIb (HDAC6).[2][5] |
| Reported Km Value | Similar Michaelis-Menten constants (Km) for HDACs 1-3.[4] | A Km value of 20 µM has been reported for HDAC1.[1] |
| Typical Working Concentration | Often used in the range of 50-125 µM.[4] | Commonly used at concentrations between 20-25 µM.[1][6] |
| Key Advantages | The peptide structure may offer better recognition by some HDAC isoforms, potentially mimicking natural substrates more closely. | Its smaller size and cell-permeability make it suitable for both in vitro and cell-based assays.[6][7] |
| Limitations | May have lower cell permeability compared to Boc-Lys(Ac)-AMC, making it more suitable for in vitro assays with purified enzymes or cell lysates. | The simpler structure may not be recognized as efficiently by all HDAC isoforms, potentially leading to lower signal with certain enzymes. |
| Common Applications | High-throughput screening (HTS) for HDAC inhibitors, kinetic studies of purified HDACs.[4][8] | In vitro and in-cell inhibitor screening, determining IC50 values, and studying HDAC activity in cellular contexts.[1][9] |
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the enzymatic reaction and a typical experimental workflow.
Detailed Experimental Protocol
This protocol provides a general framework for an in vitro HDAC assay that can be adapted for either substrate.
I. Reagents and Materials:
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Recombinant Human HDAC Enzyme
-
HDAC Substrate Stock: Ac-Leu-Gly-Lys(Ac)-MCA or Boc-Lys(Ac)-AMC dissolved in DMSO (e.g., 10 mM)
-
HDAC Inhibitor (e.g., SAHA or Trichostatin A for positive control) or test compounds dissolved in DMSO
-
Developer Solution: Trypsin in Assay Buffer (e.g., 0.5 mg/mL). Prepare fresh.
-
96-well black, flat-bottom plates
-
Multichannel pipettes
-
Fluorescence plate reader
II. Assay Procedure:
-
Reagent Preparation: Prepare working solutions of the HDAC enzyme and substrate by diluting them in the assay buffer to the desired final concentration.
-
Assay Plate Setup: To each well of a 96-well plate, add the components in the following order:
-
Assay Buffer
-
Test compound or vehicle (DMSO)
-
HDAC enzyme solution
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.[1]
-
Reaction Initiation: Start the enzymatic reaction by adding the HDAC substrate working solution to all wells. The final reaction volume is typically 50-100 µL.
-
Enzymatic Reaction: Incubate the plate at 30°C or 37°C for 30-60 minutes. The optimal time may need to be determined empirically.
-
Signal Development: Stop the reaction and initiate signal development by adding an equal volume of the Developer Solution to each well.[2][6] This solution should contain trypsin and may also contain a potent HDAC inhibitor to halt the initial reaction.
-
Development Incubation: Incubate the plate at room temperature for 15-20 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for AMC/MCA (typically Ex: 340-360 nm, Em: 440-460 nm).[1][3][6]
III. Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control (0% inhibition) and a background control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a non-linear regression curve fit.
Biological Context: The Role of HDACs in Gene Regulation
HDACs are crucial enzymes that, in opposition to Histone Acetyltransferases (HATs), regulate the acetylation state of lysine residues on histone tails and other proteins.[10] This post-translational modification plays a key role in chromatin remodeling and gene expression. Deacetylation by HDACs generally leads to a more condensed chromatin structure, restricting access for transcription factors and resulting in transcriptional repression.
Conclusion
The choice between Ac-Leu-Gly-Lys(Ac)-MCA and Boc-Lys(Ac)-AMC depends largely on the specific application.
-
Boc-Lys(Ac)-AMC is a versatile and widely used substrate, particularly valuable for its cell permeability, which allows for both in vitro and in-cell assays. Its simplicity and established use for Class I HDACs make it a reliable choice for many screening applications.
-
Ac-Leu-Gly-Lys(Ac)-MCA , with its peptide backbone, may offer a more biologically relevant substrate for a broader range of HDAC isoforms, potentially yielding higher activity with enzymes that have specific substrate recognition motifs beyond the acetylated lysine. It is an excellent option for in vitro kinetic studies and HTS campaigns using purified enzymes.
Ultimately, for novel research projects or when targeting specific HDAC isoforms, it is advisable to empirically test both substrates to determine which provides the optimal assay window and performance for your experimental system.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. In-Cell Testing of Zinc-Dependent Histone Deacetylase Inhibitors in the Presence of Class-Selective Fluorogenic Substrates: Potential and Limitations of the Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assay in Summary_ki [w.bindingdb.org]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorogenic and Luminogenic Assays for Histone Deacetylase (HDAC) Activity
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal assay for HDAC activity analysis.
The study of histone deacetylases (HDACs) is pivotal in various research fields, including oncology, neurodegenerative diseases, and metabolic disorders. Accurate and efficient measurement of HDAC activity is crucial for understanding their biological roles and for the discovery and development of novel therapeutic inhibitors. Two of the most prevalent methods for quantifying HDAC activity in a high-throughput format are fluorogenic and luminogenic assays. This guide provides an objective comparison of these two assay platforms, supported by experimental data, to aid researchers in making an informed decision for their specific needs.
Principles of Detection
Both fluorogenic and luminogenic HDAC assays rely on the enzymatic removal of an acetyl group from a synthetic substrate by HDACs. However, the subsequent signal generation and detection methods differ significantly.
Fluorogenic HDAC Assays
Fluorogenic assays typically employ a two-step process. Initially, an HDAC enzyme deacetylates a substrate containing an acetylated lysine (B10760008) residue coupled to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC).[1][2] This deacetylation step, however, does not directly generate a fluorescent signal. A second step is required, where a developing reagent, often a protease like trypsin, is added.[1][2] This developer specifically cleaves the deacetylated substrate, releasing the fluorophore from its quencher and resulting in a measurable increase in fluorescence.[1][2] The intensity of the fluorescent signal is directly proportional to the HDAC activity.[1][2]
Luminogenic HDAC Assays
Luminogenic assays, in contrast, often utilize a simplified "add-mix-read" protocol.[3][4] These assays use a proluciferin substrate that is acetylated.[3] When an HDAC enzyme removes the acetyl group, the deacetylated intermediate becomes a substrate for a protease.[3] The protease then cleaves the substrate, releasing aminoluciferin (B605428).[3] In the presence of luciferase and ATP, aminoluciferin is rapidly converted into light, and the luminescent signal is proportional to the HDAC activity.[3][4]
Performance Comparison
The choice between a fluorogenic and a luminogenic assay often depends on the specific experimental requirements, such as sensitivity, throughput, and susceptibility to interference. Below is a summary of key performance metrics compiled from various studies.
| Performance Metric | Fluorogenic Assays | Luminogenic Assays | Key Advantages of Each |
| Sensitivity | Good | Excellent (reportedly 10- to 100-fold higher than comparable fluorescent methods)[5][6] | Luminogenic assays are ideal for samples with low HDAC expression or for detecting subtle changes in activity. |
| Dynamic Range | Good | Excellent (broad linear responses over 2-3 orders of magnitude)[3] | Luminogenic assays can accurately quantify a wider range of enzyme concentrations or inhibitor potencies in a single experiment. |
| Z'-Factor | Generally ≥ 0.5 | Typically > 0.7 | Both are suitable for high-throughput screening (HTS), with luminogenic assays often providing a more robust screening window. |
| Signal-to-Background (S/B) Ratio | Moderate to High | High | Luminogenic assays generally yield higher S/B ratios, leading to more reliable data. |
| Assay Steps | Typically 2 steps (HDAC reaction + Developer addition)[1] | Typically 1 step ("add-mix-read")[3] | The single-step nature of luminogenic assays simplifies automation and reduces the potential for pipetting errors in HTS. |
| Compound Interference | Potential for interference from fluorescent compounds. | Less prone to interference from fluorescent compounds, but can be affected by inhibitors of luciferase. | Luminogenic assays are generally preferred for screening large and diverse chemical libraries. |
| IC50 Values for Standard Inhibitors | |||
| Trichostatin A (TSA) | ~1.3 nM (rat liver HDAC)[7] | ~0.05 µM - 0.25 µM (in various cell lines)[8] | Both assay types can effectively determine inhibitor potency, with specific values varying based on assay conditions and enzyme source. |
| Vorinostat (SAHA) | IC50 values vary by isoform[9] | ~0.67 µM - 0.77 µM (in cell-based assays)[8] | Consistent determination of inhibitor potency across platforms, allowing for cross-study comparisons. |
Experimental Protocols
Detailed and optimized protocols are critical for obtaining reliable and reproducible results. Below are representative protocols for both fluorogenic and luminogenic HDAC activity assays.
Fluorogenic HDAC Assay Protocol (Biochemical)
This protocol is a generalized procedure based on commercially available kits.
Materials:
-
HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer
-
HDAC inhibitor (e.g., Trichostatin A) for control
-
Developer solution (e.g., Trypsin)
-
Black, flat-bottom 96-well plates
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the HDAC inhibitor and the substrate in Assay Buffer.
-
Enzyme Reaction:
-
Add Assay Buffer to each well.
-
Add the HDAC inhibitor or vehicle control to the appropriate wells.
-
Add the HDAC enzyme to all wells except the "no enzyme" control.
-
Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Signal Development:
-
Add the Developer solution to each well to stop the HDAC reaction and initiate fluorescence development.
-
Incubate for 15-20 minutes at 37°C.
-
-
Data Acquisition: Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
Luminogenic HDAC Assay Protocol (Cell-Based)
This protocol is a generalized procedure based on the HDAC-Glo™ I/II Assay.
Materials:
-
Cells cultured in appropriate medium
-
HDAC-Glo™ I/II Reagent (contains proluciferin substrate, protease, and luciferase)
-
HDAC inhibitor (e.g., Trichostatin A) for control
-
White, opaque 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a desired density and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the HDAC inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubate for the desired treatment period (e.g., 1-6 hours).
-
-
Lysis and Signal Generation:
-
Equilibrate the HDAC-Glo™ I/II Reagent to room temperature.
-
Add a volume of HDAC-Glo™ I/II Reagent equal to the volume of cell culture medium in each well. This single addition will lyse the cells and initiate the luminescent reaction.
-
-
Data Acquisition:
-
Incubate the plate at room temperature for 15-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Visualizing the Methodologies
To further clarify the principles and workflows of each assay, the following diagrams are provided.
Biochemical pathway of a fluorogenic HDAC assay.
Biochemical pathway of a luminogenic HDAC assay.
Comparison of experimental workflows.
Conclusion
Both fluorogenic and luminogenic assays are powerful tools for the study of HDACs and the screening of their inhibitors.
Fluorogenic assays are a well-established and cost-effective method suitable for many applications. They provide good sensitivity and are amenable to high-throughput screening. However, their multi-step nature can be a drawback for automation, and they are more susceptible to interference from fluorescent compounds.
Luminogenic assays offer several key advantages, including higher sensitivity, a broader dynamic range, and a simpler "add-mix-read" protocol that is ideal for high-throughput screening.[3][5][6] Their reduced susceptibility to interference from fluorescent compounds makes them a more robust choice for screening large and diverse chemical libraries. While the initial cost of reagents may be higher, the increased data quality and simplified workflow can provide significant long-term value.
Ultimately, the choice between a fluorogenic and a luminogenic HDAC assay will depend on the specific needs of the researcher. For studies requiring the highest sensitivity and a streamlined workflow, particularly in the context of high-throughput screening, luminogenic assays represent the superior choice. For more routine applications where cost is a primary concern and the potential for compound interference is low, fluorogenic assays remain a viable and effective option.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. selectscience.net [selectscience.net]
- 6. HDAC-Glo™ I/II Assays [promega.kr]
- 7. researchgate.net [researchgate.net]
- 8. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unveiling Protease Cross-Reactivity of Ac-Leu-Gly-Lys(Ac)-MCA: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a specific and reliable fluorogenic substrate is paramount for accurate protease activity assessment. This guide provides a comprehensive analysis of the cross-reactivity of the histone deacetylase (HDAC) substrate, Ac-Leu-Gly-Lys(Ac)-MCA, with other proteases, offering a comparative look at its performance against alternative substrates and supported by experimental data.
The fluorogenic peptide Ac-Leu-Gly-Lys(Ac)-MCA is primarily designed as a substrate for a two-step assay to measure the activity of histone deacetylases (HDACs). Its utility is based on a conditional cleavage mechanism. In its native state, the acetylated lysine (B10760008) residue renders the peptide resistant to cleavage by trypsin. Upon enzymatic deacetylation by an HDAC, the exposed lysine becomes a recognition site for trypsin, which then cleaves the peptide bond C-terminal to the lysine, releasing the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. This indirect measurement of HDAC activity is a widely used method in high-throughput screening for HDAC inhibitors.
Principle of the Two-Step HDAC Assay
The assay's core principle lies in the sequential enzymatic reactions that lead to a fluorescent signal directly proportional to the HDAC activity.
-
Deacetylation: An HDAC enzyme removes the acetyl group from the ε-amino group of the lysine residue in the Ac-Leu-Gly-Lys(Ac)-MCA substrate.
-
Proteolytic Cleavage: A developer enzyme, typically trypsin, recognizes the deacetylated lysine and cleaves the adjacent peptide bond, liberating the fluorescent AMC molecule.
This two-step process ensures that the signal generation is dependent on the initial deacetylation event.
dot
Cross-Reactivity Profile of Ac-Leu-Gly-Lys(Ac)-MCA
The primary concern for cross-reactivity of this substrate is not with other proteases acting on the intact molecule, but rather the specificity of the deacetylation step.
Deacetylase Specificity: The rate of the overall reaction is dependent on the efficiency of the deacetylation of Ac-Leu-Gly-Lys(Ac)-MCA by various HDAC isoforms. Different HDACs exhibit varying levels of activity towards specific peptide sequences. The peptide sequence Leu-Gly-Lys was designed as a general substrate for HDACs, but isoform-specific preferences exist.
Performance Comparison with Alternative HDAC Substrates
Several alternative fluorogenic substrates for HDAC activity are available, each with distinct characteristics. The choice of substrate can significantly impact the sensitivity and specificity of the assay.
| Substrate Name | Peptide Sequence | Fluorophore | Key Features |
| Ac-Leu-Gly-Lys(Ac)-MCA | Ac-Leu-Gly-Lys(Ac) | MCA | Standard, widely used substrate for two-step HDAC assays. |
| Boc-Lys(Ac)-AMC | Boc-Lys(Ac) | AMC | A simpler substrate, also for two-step HDAC assays.[1] |
| HDAC Green™ | Non-peptide | Proprietary | A one-step, highly sensitive substrate that is resistant to protease hydrolysis.[2] |
| SensoLyte™ 520 HDAC Substrate | Proprietary | Proprietary (Ex/Em = 490/520 nm) | Long-wavelength fluorophore to reduce interference from autofluorescent compounds.[2] |
| Ac-Arg-Gly-Lys(Ac)-R110 | Ac-Arg-Gly-Lys(Ac) | R110 | Rhodamine 110-based substrate offering a different spectral profile. |
| HDAC-Glo™ I/II Substrate | Proprietary | Aminoluciferin | Bioluminogenic substrate for sensitive detection of Class I and II HDACs.[3] |
Experimental Protocols
Two-Step Fluorogenic HDAC Activity Assay
This protocol provides a general framework for measuring HDAC activity using Ac-Leu-Gly-Lys(Ac)-MCA. Optimization of enzyme and substrate concentrations, as well as incubation times, is recommended for specific experimental conditions.
Materials:
-
Ac-Leu-Gly-Lys(Ac)-MCA substrate
-
HDAC enzyme source (e.g., purified recombinant HDAC, nuclear or cell extracts)
-
Trypsin (TPCK-treated)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC Inhibitor (e.g., Trichostatin A) for control experiments
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Ac-Leu-Gly-Lys(Ac)-MCA in DMSO. Dilute to the desired working concentration in HDAC Assay Buffer.
-
Prepare the HDAC enzyme dilution in cold HDAC Assay Buffer.
-
Prepare a stock solution of Trichostatin A in DMSO for inhibitor controls.
-
Prepare a working solution of trypsin in HDAC Assay Buffer.
-
-
HDAC Reaction:
-
To the wells of a 96-well plate, add the HDAC enzyme.
-
For inhibitor control wells, add the HDAC inhibitor and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the Ac-Leu-Gly-Lys(Ac)-MCA substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Development Step:
-
Add the trypsin solution to each well to stop the HDAC reaction and initiate the cleavage of the deacetylated substrate.
-
Incubate at room temperature for 10-20 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for AMC.
-
dot
Conclusion
Ac-Leu-Gly-Lys(Ac)-MCA serves as a reliable and widely adopted substrate for the two-step fluorogenic assay of HDAC activity. Its primary strength lies in the conditional cleavage mechanism, which confers high specificity for the initial deacetylation event by minimizing direct cleavage by trypsin and other proteases in its acetylated form. While the peptide backbone may be susceptible to other, non-trypsin-like proteases, the critical cross-reactivity to consider is the deacetylation by different HDAC isoforms. For researchers requiring higher sensitivity, different spectral properties, or a one-step assay, a variety of alternative substrates are available. The selection of the most appropriate substrate should be guided by the specific experimental goals, the HDAC isoforms of interest, and the potential for interference from compounds in the screening library.
References
Validating HDAC inhibitor hits from an Ac-Leu-Gly-Lys(Ac)-MCA screen
For scientists and drug development professionals, the journey from a primary high-throughput screen to a validated histone deacetylase (HDAC) inhibitor hit is a multi-step process requiring rigorous validation. This guide provides a comparative analysis of essential validation assays for hits identified from an Ac-Leu-Gly-Lys(Ac)-MCA screen, offering detailed experimental protocols, data presentation standards, and workflow visualizations to ensure robust and reliable results.
From Primary Hit to Confirmed Inhibitor: A Validation Workflow
The validation of a potential HDAC inhibitor involves a tiered approach, starting with confirmation of the initial hit, followed by assessment of potency and selectivity, and culminating in the elucidation of its mechanism of action in a cellular context. This workflow is designed to eliminate false positives and characterize the true biological activity of the compound.
Caption: A typical workflow for validating HDAC inhibitor hits.
The Ac-Leu-Gly-Lys(Ac)-MCA Assay: A Two-Step Enzymatic Reaction
The primary screen utilizing the Ac-Leu-Gly-Lys(Ac)-MCA substrate relies on a coupled enzymatic reaction. First, an active HDAC enzyme removes the acetyl group from the lysine (B10760008) residue. This deacetylated peptide then becomes a substrate for a developer enzyme, typically trypsin, which cleaves the peptide bond and releases the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. The resulting fluorescence is directly proportional to the HDAC activity.
Caption: The two-step mechanism of the Ac-Leu-Gly-Lys(Ac)-MCA HDAC assay.
Comparative Analysis of Validation Assays
A critical aspect of hit validation is the selection of appropriate secondary and counter-screens. Below is a comparison of common biochemical and cell-based assays used to confirm and characterize HDAC inhibitor hits.
| Assay Type | Principle | Advantages | Disadvantages | Key Performance Metrics |
| Biochemical Assays | ||||
| Dose-Response (IC50) with Ac-Leu-Gly-Lys(Ac)-MCA | Measures the concentration of inhibitor required to reduce HDAC activity by 50% using the primary assay substrate. | - Direct confirmation of inhibition. - High-throughput compatible. | - Susceptible to assay artifacts (e.g., fluorescence interference, trypsin inhibition). | IC50 values |
| HDAC Isoform Selectivity Panel | Utilizes a panel of recombinant HDAC isoforms to determine the inhibitor's selectivity profile. | - Crucial for understanding potential therapeutic applications and off-target effects. | - Activity of purified enzymes may not fully reflect cellular activity. | IC50 values for each isoform |
| Counter-Screens | ||||
| Trypsin Inhibition Assay | The compound is tested for its ability to directly inhibit the developer enzyme, trypsin. | - Identifies false positives that interfere with the second step of the primary assay. | - Does not rule out other forms of assay interference. | % Inhibition of Trypsin |
| Autofluorescence Assay | The intrinsic fluorescence of the compound is measured at the assay's excitation and emission wavelengths. | - Eliminates compounds that create a false positive signal due to their own fluorescence. | - Does not identify quenchers. | Signal-to-Background Ratio |
| Cell-Based Assays | ||||
| HDAC-Glo™ I/II Assay | A luminescent cell-based assay that measures the activity of HDAC Class I and II enzymes in live cells.[1] | - Measures inhibitor activity in a more physiologically relevant context. - Can be multiplexed with cytotoxicity assays. | - May not be suitable for all cell types. - Susceptible to luciferase inhibitors. | IC50 values, Z' factor |
| Western Blot for Histone Acetylation | Detects the accumulation of acetylated histones (e.g., Acetyl-H3, Acetyl-H4) in cells treated with the inhibitor. | - Direct evidence of target engagement in a cellular environment. | - Lower throughput. - Semi-quantitative. | Fold change in acetylation |
| Cell Viability/Cytotoxicity Assay | Assesses the effect of the inhibitor on cell proliferation and survival. | - Provides information on the functional consequences of HDAC inhibition. | - Does not directly measure HDAC inhibition. | GI50/IC50 values |
Experimental Protocols
Dose-Response IC50 Determination (Biochemical)
-
Compound Preparation: Prepare a serial dilution of the hit compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 96-well plate, add the HDAC assay buffer, the diluted compound, and the recombinant HDAC enzyme.[2] Incubate at 37°C for 30 minutes to allow for inhibitor binding.
-
Substrate Addition: Add the Ac-Leu-Gly-Lys(Ac)-MCA substrate to initiate the enzymatic reaction. Incubate at 37°C for 30-60 minutes.
-
Development: Add the developer solution containing trypsin to stop the HDAC reaction and initiate the cleavage of the deacetylated substrate.[2] Incubate at 37°C for 20-30 minutes.
-
Fluorescence Measurement: Read the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to a DMSO control and fit the data to a dose-response curve to determine the IC50 value.
HDAC Isoform Selectivity Profiling
The protocol is similar to the dose-response IC50 determination, but the assay is performed in parallel using a panel of different recombinant HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8).[2][3] This allows for the determination of IC50 values for each isoform, revealing the selectivity profile of the inhibitor.
Counter-Screen for Trypsin Inhibition
-
Reaction Setup: In a 96-well plate, add the assay buffer, the hit compound at a fixed concentration (e.g., the IC50 concentration from the primary assay), and a deacetylated version of the substrate.
-
Developer Addition: Add the trypsin developer solution.
-
Fluorescence Measurement: Immediately measure the fluorescence over time.
-
Data Analysis: Compare the rate of fluorescence generation in the presence and absence of the compound. A significant reduction in the rate indicates trypsin inhibition.
Cell-Based Western Blot for Histone Acetylation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HCT116) and allow them to adhere overnight. Treat the cells with various concentrations of the HDAC inhibitor for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and HDAC inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3) and total histones (as a loading control).
-
Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Conclusion
The validation of HDAC inhibitor hits from an Ac-Leu-Gly-Lys(Ac)-MCA screen is a systematic process that requires a combination of biochemical and cell-based assays. By employing a tiered approach that includes dose-response confirmation, counter-screens to eliminate false positives, selectivity profiling, and cell-based assays to confirm the mechanism of action, researchers can confidently identify and characterize novel and potent HDAC inhibitors for further development. This guide provides a framework for designing and implementing a robust validation cascade, ensuring the generation of high-quality, reproducible data.
References
A Head-to-Head Comparison: Ac-Leu-Gly-Lys(Ac)-MCA Fluorogenic Assay versus Colorimetric Methods for HDAC Activity Measurement
For researchers, scientists, and drug development professionals navigating the landscape of histone deacetylase (HDAC) activity assays, choosing the optimal method is critical for generating robust and reliable data. This guide provides an objective comparison of the popular fluorogenic substrate, Ac-Leu-Gly-Lys(Ac)-MCA, against common colorimetric HDAC assay methods, supported by experimental principles and available performance data.
The study of HDACs, a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, has significant implications for drug discovery, particularly in oncology and neurology. Accurate measurement of HDAC activity is paramount for screening potential inhibitors and understanding their mechanism of action. Two of the most prevalent methods for this purpose are fluorogenic assays utilizing specific substrates like Ac-Leu-Gly-Lys(Ac)-MCA and various colorimetric assays. This guide will dissect the methodologies, compare their performance, and provide a clear overview to aid in selecting the most suitable assay for your research needs.
At a Glance: Key Differences and Performance Metrics
The primary distinction between these two approaches lies in their detection method. Fluorogenic assays measure the emission of light from a fluorescent molecule produced during the enzymatic reaction, while colorimetric assays detect a change in color. This fundamental difference influences several key performance parameters, as summarized below.
| Feature | Ac-Leu-Gly-Lys(Ac)-MCA (Fluorogenic) | Colorimetric Methods |
| Principle | Two-step enzymatic reaction releasing a fluorescent product (AMC). | 1. ELISA-based: Antibody detection of deacetylated histones. 2. Chemical-based: Release of a chromophore (e.g., p-nitroanilide). |
| Detection | Fluorescence (Excitation/Emission) | Absorbance (Visible Light) |
| Sensitivity | Generally higher; capable of detecting lower enzyme concentrations. | Moderate to good; some kits can detect sub-nanogram levels of HDACs.[1] |
| Throughput | High; amenable to automation. | High; well-suited for 96-well and 384-well formats. |
| Z'-Factor | Typically high (often > 0.7), indicating excellent assay quality for HTS. | Generally good, though can be more susceptible to interference. |
| Substrate Specificity | Primarily a substrate for Class I HDACs (HDAC1, 2, 3). | Varies by kit; can be broad or isoform-specific depending on the substrate and/or antibody. |
| Interference | Potential for interference from fluorescent compounds. | Potential for interference from colored compounds or compounds affecting the developing enzyme. |
| Cost | Can be more expensive per assay point. | Generally more cost-effective. |
Delving into the Methodologies: Experimental Protocols
A clear understanding of the experimental workflow is essential for assay selection and successful implementation.
Ac-Leu-Gly-Lys(Ac)-MCA (Fluorogenic) Assay Protocol
This assay is a coupled enzymatic reaction that occurs in two steps:
-
HDAC Deacetylation: The HDAC enzyme present in the sample removes the acetyl group from the lysine (B10760008) residue of the Ac-Leu-Gly-Lys(Ac)-MCA substrate.
-
Developer Enzyme Cleavage: A developer enzyme, typically trypsin, is added. Trypsin specifically recognizes and cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule.
-
Fluorescence Measurement: The fluorescence of the liberated AMC is measured using a fluorometer with excitation and emission wavelengths typically around 360 nm and 460 nm, respectively. The intensity of the fluorescence is directly proportional to the HDAC activity.
Colorimetric HDAC Assay Protocols
Colorimetric assays for HDAC activity are available in a few different formats.
This method relies on the specific recognition of deacetylated histones by an antibody.
-
Substrate Immobilization: An acetylated histone or peptide substrate is pre-coated onto the wells of a microplate.
-
HDAC Reaction: The sample containing the HDAC enzyme is added to the wells and incubated, allowing the deacetylation of the substrate.
-
Antibody Binding: A specific primary antibody that recognizes the deacetylated lysine residue is added, followed by a secondary antibody conjugated to an enzyme, typically horseradish peroxidase (HRP).
-
Color Development: A chromogenic HRP substrate (e.g., TMB) is added, which is converted by HRP into a colored product.
-
Absorbance Measurement: The reaction is stopped, and the absorbance of the colored product is measured using a spectrophotometer. The intensity of the color is proportional to the amount of deacetylated substrate, and thus to the HDAC activity.
This method involves the enzymatic release of a colored compound.
-
HDAC Deacetylation: The HDAC enzyme deacetylates a synthetic substrate containing an acetylated lysine residue.
-
Developer Reaction: A developer solution is added, which contains a protease that specifically cleaves the deacetylated substrate.
-
Chromophore Release: The cleavage of the substrate releases p-nitroanilide (pNA), a yellow-colored compound.
-
Absorbance Measurement: The absorbance of the pNA is measured at approximately 405 nm. The amount of pNA produced is directly proportional to the HDAC activity.
Performance Comparison: A Deeper Dive
The choice between a fluorogenic and a colorimetric assay often comes down to the specific requirements of the experiment, such as the need for high sensitivity, the potential for compound interference, and budget constraints.
Sensitivity: Fluorogenic assays are generally considered more sensitive than colorimetric assays. The ability to detect low levels of fluorescence allows for the measurement of smaller amounts of enzyme activity, which can be advantageous when working with limited sample material or low-activity HDAC isoforms. However, some modern colorimetric kits have achieved high sensitivity, with detection limits in the sub-nanogram range for specific HDACs.[1]
High-Throughput Screening (HTS): Both assay formats are well-suited for HTS in 96- or 384-well plates. The quality of an HTS assay is often assessed by the Z'-factor, a statistical parameter that reflects the separation between the high and low signals of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Fluorogenic HDAC assays, including those using substrates similar to Ac-Leu-Gly-Lys(Ac)-MCA, have been reported to have high Z'-factors, often exceeding 0.7, making them highly reliable for screening large compound libraries.
Substrate Specificity: The Ac-Leu-Gly-Lys(Ac)-MCA substrate is primarily recognized by Class I HDACs (HDAC1, HDAC2, and HDAC3). This can be an advantage when specifically targeting this class of enzymes. However, for studying other HDAC isoforms, different substrates would be required. Colorimetric assays can offer broader or more specific detection depending on the kit's components. ELISA-based assays can be made highly specific by using isoform-specific antibodies. The substrates in pNA-based assays may also have varying degrees of specificity for different HDACs.
Interference: A significant consideration in any assay is the potential for interference from test compounds. In fluorogenic assays, compounds that are inherently fluorescent or that quench fluorescence can lead to false-positive or false-negative results. In colorimetric assays, compounds that absorb light at the detection wavelength or that interfere with the developer enzyme can also produce misleading data. It is therefore crucial to include appropriate controls to identify and account for any compound interference.
Logical Comparison of Assay Characteristics
Conclusion: Making the Right Choice
Both Ac-Leu-Gly-Lys(Ac)-MCA-based fluorogenic assays and colorimetric methods are valuable tools for measuring HDAC activity. The optimal choice depends on the specific experimental goals and available resources.
-
For high-sensitivity applications and robust high-throughput screening of large compound libraries where potential fluorescence interference can be carefully controlled, the Ac-Leu-Gly-Lys(Ac)-MCA fluorogenic assay is an excellent choice. Its high Z'-factor provides confidence in the screening results.
-
For routine HDAC activity measurements, inhibitor screening with known non-interfering compounds, and when cost is a significant consideration, colorimetric assays offer a reliable and economical alternative. The availability of isoform-specific ELISA-based kits can also be a deciding factor when studying a particular HDAC.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will empower researchers to select the most appropriate assay to advance their HDAC research.
References
A Comparative Guide to Peptide-Based Substrates for Monitoring Enzyme Activity
In the dynamic fields of biochemical research and drug development, the accurate measurement of enzyme activity is paramount. Fluorogenic peptide substrates are invaluable tools in this endeavor, offering a sensitive and continuous method for assaying enzymatic reactions. Among these, Ac-Leu-Gly-Lys(Ac)-MCA has emerged as a widely utilized substrate, particularly for the study of histone deacetylases (HDACs). This guide provides a comprehensive comparison of Ac-Leu-Gly-Lys(Ac)-MCA with alternative peptide-based substrates, supported by experimental data and detailed protocols to assist researchers in selecting the optimal substrate for their specific needs.
Principle of the Two-Step Fluorogenic HDAC Assay
The primary application of Ac-Leu-Gly-Lys(Ac)-MCA is in a two-step enzymatic assay designed to measure the activity of HDACs. This clever assay design leverages the substrate specificity of a developing enzyme, typically trypsin.
-
Deacetylation by HDAC: In the initial step, an HDAC enzyme removes the acetyl group from the ε-amino group of the lysine (B10760008) residue within the Ac-Leu-Gly-Lys(Ac)-MCA substrate.
-
Proteolytic Cleavage and Fluorescence: The deacetylated product, Ac-Leu-Gly-Lys-MCA, then becomes a substrate for a protease like trypsin. Trypsin specifically cleaves the peptide bond on the C-terminal side of the now-unmodified lysine residue. This cleavage liberates the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule.
-
Signal Detection: The increase in fluorescence, which can be measured over time, is directly proportional to the HDAC activity. The excitation and emission maxima for AMC are typically in the range of 340-360 nm and 440-460 nm, respectively.[1][2]
This two-step mechanism provides a sensitive and continuous method for monitoring HDAC activity, making it well-suited for high-throughput screening of potential HDAC inhibitors.[3]
Performance Comparison of Fluorogenic Substrates
The choice of substrate can significantly impact the sensitivity, specificity, and kinetic parameters of an enzyme assay. While Ac-Leu-Gly-Lys(Ac)-MCA is a popular choice, several alternatives exist, each with its own set of advantages and disadvantages. A direct, comprehensive comparison of kinetic data across multiple HDAC isoforms is challenging due to variations in experimental conditions across different studies. However, available data provides valuable insights into their relative performance.
| Substrate | Target Enzyme(s) | Key Features & Performance Metrics |
| Ac-Leu-Gly-Lys(Ac)-MCA | Class I & II HDACs | - Commonly used for general HDAC activity screening. - Reported to have similar Michaelis-Menten constants (Km) for HDAC1, HDAC2, and HDAC3 in the low micromolar range, allowing for comparable enzyme saturation conditions.[4] |
| Boc-Lys(Ac)-AMC | Class I & II HDACs | - A simpler, cell-permeable fluorogenic HDAC substrate.[5] - The Km value for HDAC1 has been determined to be 58.89 μM in one study.[6] |
| Fluor de Lys® Substrates | Specific HDACs/Sirtuins | - A commercial system that includes a substrate and a developer. - The Km of the Fluor de Lys®-SIRT1 Substrate for HDAC1 has been measured at 19.3 µM.[7] |
| Resorufin-based Substrates | Proteases | - Offer significantly greater sensitivity in some fluorescence-based assays due to lower background fluorescence from biological matrices. - Longer excitation and emission wavelengths can reduce interference from colored compounds. |
| FRET-based Substrates | Various Proteases | - Utilize Förster Resonance Energy Transfer for signal generation, often resulting in a high signal-to-noise ratio. |
Experimental Protocols
General Protocol for a Two-Step Fluorometric HDAC Activity Assay
This protocol provides a general framework for measuring HDAC activity using an acetylated lysine-MCA substrate and a trypsin developer.
Materials:
-
HDAC Substrate (e.g., Ac-Leu-Gly-Lys(Ac)-MCA or Boc-Lys(Ac)-AMC)
-
HDAC Enzyme Source (purified enzyme or nuclear extract)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Trypsin (TPCK-treated)
-
HDAC Inhibitor (e.g., Trichostatin A) for control reactions
-
Black, flat-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the HDAC substrate in DMSO. Further dilute to the desired working concentration in HDAC Assay Buffer.
-
Prepare a stock solution of trypsin in an appropriate buffer.
-
Dilute the HDAC enzyme to the desired concentration in cold HDAC Assay Buffer immediately before use.
-
-
Assay Reaction:
-
To the wells of a black 96-well plate, add the HDAC Assay Buffer, the HDAC enzyme, and the test compounds (or vehicle control).
-
To initiate the reaction, add the HDAC substrate to each well. The final reaction volume is typically 50-100 µL.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Development Step:
-
Stop the HDAC reaction and initiate the development step by adding the trypsin solution to each well. The developer solution may also contain an HDAC inhibitor like Trichostatin A to ensure the HDAC reaction is completely halted.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and the release of AMC.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no enzyme) from all readings.
-
The HDAC activity is proportional to the fluorescence signal. For inhibitor studies, calculate the percent inhibition relative to the vehicle control.
-
Protocol for Determining Michaelis-Menten Kinetic Parameters
To determine the Km and Vmax of a substrate, the assay is performed with a fixed enzyme concentration and varying substrate concentrations.
Procedure:
-
Follow the general assay protocol, but prepare a serial dilution of the HDAC substrate across a range of concentrations (e.g., from 0.1x to 10x the expected Km).
-
Measure the initial reaction velocity (rate of fluorescence increase) for each substrate concentration. This is typically done by taking multiple readings over a short period where the reaction is linear.
-
Plot the initial velocity versus the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using a suitable software package (e.g., GraphPad Prism) to determine the Km and Vmax values.
Visualizing the Workflow and Signaling Pathway
Diagrams are essential for clearly communicating complex biological processes and experimental procedures. Below are Graphviz DOT scripts to generate such visualizations.
References
- 1. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. HDAC Activity Assay Kit (Fluorometric) (ab1438) is not available | Abcam [abcam.co.jp]
A Comparative Guide to HDAC Substrate Specificity: Ac-Leu-Gly-Lys(Ac)-MCA in Focus
For researchers, scientists, and drug development professionals, selecting the appropriate substrate is critical for accurate and reliable measurement of histone deacetylase (HDAC) activity. This guide provides a detailed comparison of the fluorogenic substrate Ac-Leu-Gly-Lys(Ac)-MCA with other commonly used HDAC substrates, supported by experimental data and detailed protocols.
The specificity of an HDAC substrate for different isozymes is a key determinant in the design of robust assays for screening HDAC inhibitors and for studying the biological roles of individual HDACs. Ac-Leu-Gly-Lys(Ac)-MCA is a widely utilized fluorogenic peptide substrate that serves as a useful tool for assessing the activity of certain HDAC classes. This guide will delve into its specificity in comparison to other popular substrates.
Quantitative Comparison of HDAC Substrate Kinetics
The enzymatic activity of HDACs is often characterized by the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). Kₘ reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ) and is an inverse measure of the substrate's binding affinity to the enzyme. The ratio kcat/Kₘ represents the catalytic efficiency of the enzyme for a particular substrate.
While direct, comprehensive comparative studies profiling the kinetic parameters of a wide array of fluorogenic substrates across all HDAC isozymes are limited, data from various publications allow for a comparative analysis.
A study by Moreno-Yruela et al. indicated that the substrate Ac-Leu-Gly-Lys(Ac)-AMC exhibits similar Michaelis-Menten constants (Kₘ) in the low micromolar range for HDACs 1, 2, and 3[1]. This suggests that it is a suitable substrate for assessing the activity of these Class I HDACs.
For a broader comparison, kinetic data for the structurally similar substrate, Ac-Gly-Ala-Lys(Ac)-AMC, provides valuable insights into the general specificity of such short acetylated peptides.
Table 1: Kinetic Parameters of Ac-Gly-Ala-Lys(Ac)-AMC with Human HDAC Isozymes
| HDAC Isozyme | Class | kcat (s⁻¹) | Kₘ (µM) | kcat/Kₘ (M⁻¹s⁻¹) |
| HDAC1 | I | 0.08 ± 0.01 | 39 ± 7 | 2,100 |
| HDAC2 | I | 0.03 ± 0.003 | 29 ± 5 | 1,000 |
| HDAC3 | I | 2.8 ± 0.3 | 25 ± 4 | 110,000 |
| HDAC6 | IIb | 0.02 ± 0.002 | 21 ± 4 | 950 |
| HDAC8 | I | 0.006 ± 0.001 | >200 | 60 |
| HDAC10 | IIb | 0.008 ± 0.001 | 35 ± 8 | 230 |
Data adapted from Schultz et al., Biochemistry 2004. The substrate used was Ac-Gly-Ala-(Nε-acetyl-Lys)-AMC.
Table 2: Overview of Common Fluorogenic and Luminogenic HDAC Substrates and their Primary Targets
| Substrate | Abbreviation | Fluorophore/Luminophore | Primary HDAC Targets | Key Characteristics |
| Acetyl-Leucyl-Glycyl-Lysyl(acetyl)-MCA | Ac-Leu-Gly-Lys(Ac)-MCA | AMC | Class I (HDAC1, 2, 3) | Good substrate for several Class I HDACs. |
| Boc-Lysyl(acetyl)-AMC | Boc-Lys(Ac)-AMC | AMC | Class I and IIb | Widely used, cell-permeable substrate. |
| Acetyl-Arginyl-Histidyl-Lysyl(acetyl)-Lysyl(acetyl)-AMC | Fluor de Lys-HDAC8 | AMC | HDAC8 | Optimized for HDAC8 activity assays. |
| Boc-Lysyl(trifluoroacetyl)-AMC | Boc-Lys(TFA)-AMC | AMC | Class IIa | Selective for Class IIa HDACs. |
| Luminogenic Peptide Substrates | N/A | Aminoluciferin | Isoform-selective | High sensitivity and broad dynamic range. |
Experimental Methodologies
The most common method for determining HDAC activity using fluorogenic substrates like Ac-Leu-Gly-Lys(Ac)-MCA is a two-step enzymatic assay.
Two-Step Fluorogenic HDAC Activity Assay
This assay relies on the principle that trypsin can cleave the amide bond C-terminal to a lysine (B10760008) residue, but not an acetylated lysine. The HDAC-mediated deacetylation of the substrate renders it susceptible to trypsin cleavage, which liberates the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group.
Experimental Workflow Diagram
Caption: Workflow of the two-step HDAC activity assay.
Materials:
-
HDAC enzyme (recombinant or from cell lysates)
-
Ac-Leu-Gly-Lys(Ac)-MCA substrate
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Trypsin (TPCK-treated)
-
HDAC inhibitor (e.g., Trichostatin A) for control reactions
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)
Protocol:
-
Reaction Setup: In a 96-well black microplate, add the HDAC enzyme to the HDAC Assay Buffer.
-
Substrate Addition: Initiate the reaction by adding the Ac-Leu-Gly-Lys(Ac)-MCA substrate to each well. The final substrate concentration should be optimized based on the Kₘ for the specific HDAC isozyme being assayed.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination and Development: Stop the HDAC reaction and initiate the development step by adding trypsin to each well. A pan-HDAC inhibitor can be included with the trypsin to ensure the HDAC reaction is completely halted.
-
Development Incubation: Incubate the plate at 37°C for 15-30 minutes to allow for trypsin cleavage.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for AMC (Ex: ~355 nm, Em: ~460 nm).
-
Data Analysis: The HDAC activity is proportional to the fluorescence signal after subtracting the background fluorescence from control wells (e.g., no enzyme or enzyme with inhibitor).
Signaling Pathway Context
HDACs are crucial regulators of gene expression through their role in chromatin remodeling. They remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure that is generally associated with transcriptional repression.
Simplified Histone Deacetylation Pathway
Caption: Simplified pathway of histone acetylation and deacetylation.
Conclusion
Ac-Leu-Gly-Lys(Ac)-MCA is a valuable tool for measuring the activity of Class I HDACs, particularly HDAC1, HDAC2, and HDAC3, for which it exhibits good affinity. However, its utility for other HDAC isozymes, such as HDAC8, is limited due to significantly lower catalytic efficiency.
When selecting an HDAC substrate, researchers must consider the specific isozyme(s) of interest. For broad screening of Class I and IIb HDACs, Boc-Lys(Ac)-AMC is a common choice. For isoform-specific studies, substrates like Fluor de Lys-HDAC8 for HDAC8 or trifluoroacetylated substrates for Class IIa HDACs are more appropriate. The advent of luminogenic assays also offers highly sensitive and selective alternatives for profiling HDAC inhibitors against specific isoforms. A thorough understanding of the kinetic parameters and specificity of each substrate is paramount for generating accurate and meaningful data in HDAC research and drug discovery.
References
A Guide to Correlating In Vitro and In-Cell Histone Deacetylase Activity: A Comparison of the Ac-Leu-Gly-Lys(Ac)-MCA Assay and Cellular Alternatives
For researchers, scientists, and drug development professionals, accurately measuring the activity of histone deacetylases (HDACs) and sirtuins (SIRTs) is crucial for understanding their roles in cellular processes and for the development of novel therapeutics. This guide provides a comprehensive comparison of the widely used in vitro Ac-Leu-Gly-Lys(Ac)-MCA assay with common in-cell methods for determining HDAC/SIRT activity, offering insights into how data from these different approaches can be correlated.
The Ac-Leu-Gly-Lys(Ac)-MCA assay is a robust and sensitive fluorogenic method for measuring the activity of class I, II, and III (sirtuins) HDACs in a purified system or in cell lysates.[1][2] However, translating these in vitro findings to the complex cellular environment presents a significant challenge. This guide will delve into the methodologies of the Ac-Leu-Gly-Lys(Ac)-MCA assay and popular in-cell alternatives, present comparative data, and provide detailed experimental protocols to aid in the design and interpretation of your experiments.
The In Vitro Approach: Ac-Leu-Gly-Lys(Ac)-MCA Assay
The Ac-Leu-Gly-Lys(Ac)-MCA assay is a two-step enzymatic reaction. Initially, an HDAC or sirtuin enzyme removes the acetyl group from the lysine (B10760008) residue of the substrate. Subsequently, a developing enzyme, typically trypsin, cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety. The resulting fluorescence is directly proportional to the HDAC/SIRT activity.[1]
In-Cell Alternatives: Measuring Activity in a Physiological Context
Several methods have been developed to measure HDAC/SIRT activity directly within intact cells, providing a more physiologically relevant assessment. These include:
-
Cell-Based Fluorogenic Assays: These assays utilize cell-permeable fluorogenic substrates, such as Boc-Lys(Ac)-AMC. The substrate enters the cells and is deacetylated by endogenous HDACs. The deacetylated product can then be measured in the cell lysate or sometimes directly in the culture medium after cell lysis.[3][4]
-
Bioluminescent Assays (e.g., HDAC-Glo™): These "add-mix-read" assays use a cell-permeable, luminogenic substrate. HDAC/SIRT activity leads to the generation of a substrate for a luciferase enzyme, producing a light signal that is proportional to enzyme activity. These assays are known for their high sensitivity and broad dynamic range.[5]
-
Target Engagement Assays (e.g., NanoBRET™): This technology measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein in live cells. The displacement of the tracer by a test compound provides a quantitative measure of target engagement and can be used to determine intracellular potency.[6][7][8][9]
-
Western Blotting for Substrate Acetylation: This classic technique measures the acetylation status of known HDAC/SIRT substrates, such as histones or tubulin. While less high-throughput, it provides direct evidence of changes in endogenous substrate modification.[10]
Correlating In Vitro and In-Cell Data: A Look at the Evidence
Direct correlation of absolute enzyme activity between in vitro and in-cell assays is complex due to differences in substrate availability, cofactor concentrations (especially NAD+ for sirtuins), and the presence of endogenous inhibitors or activators within the cell. However, a strong correlation is often observed when comparing the potency of inhibitors (IC50 values) determined by these different methods.
Below is a summary of representative data comparing inhibitor potencies in biochemical and cellular assays.
| Inhibitor | Target(s) | Biochemical Assay (IC50, µM) | Cellular Assay (IC50, µM) | Cellular Assay Type | Reference |
| Vorinostat (SAHA) | Pan-HDAC | ~0.034 (HDAC6) | 0.77 (HCT116 cells) | HDAC-Glo I/II | [8][11] |
| Trichostatin A (TSA) | Pan-HDAC | - | 0.07 (HCT116 cells) | HDAC-Glo I/II | [11] |
| Nafamostat | HDAC I/II | - | 0.07 (HCT116 cells) | HDAC-Glo I/II | [11] |
| Piceatannol | HDAC I/II | - | 4.88 (HCT116 cells) | HDAC-Glo I/II | [11] |
| MGCD0103 | HDAC1, 2, 3, 11 | - | Varies by cell line (e.g., 0.06 in HCT116) | Whole-cell Boc-Lys(ε-Ac)-AMC assay | [12] |
| MS-275 | HDAC1, 2, 3 | - | Varies by cell line (e.g., 0.25 in HCT116) | Whole-cell Boc-Lys(ε-Ac)-AMC assay | [12] |
Note: The biochemical IC50 values for some inhibitors are highly dependent on the specific HDAC isoform and the substrate used. The data presented here is for illustrative purposes to show the general correlation that can be observed.
A study comparing a biochemical HDAC-Glo I/II assay with a cell-based version using HCT116 and HEK293 cells found a high correlation coefficient (R² = 0.80) for the IC50 values of known HDAC inhibitors.[11] Another comparative study of target engagement assays for HDAC1 showed that cellular target engagement assays correlated well with activity-based assays, indicating that most inhibitors identified in activity-based assays are on-target.[13]
Experimental Protocols
Ac-Leu-Gly-Lys(Ac)-MCA In Vitro HDAC/SIRT Assay
Materials:
-
Ac-Leu-Gly-Lys(Ac)-MCA substrate
-
HDAC/SIRT enzyme (purified or in cell/nuclear extract)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
For Sirtuins: NAD+
-
Trypsin (TPCK-treated)
-
Stop Solution (e.g., containing a trypsin inhibitor for endpoint assays)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, HDAC/SIRT enzyme, and for sirtuin assays, NAD+. If screening inhibitors, add the compounds at this stage.
-
Initiate Reaction: Add the Ac-Leu-Gly-Lys(Ac)-MCA substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Add trypsin to each well to cleave the deacetylated substrate. Incubate for a further 10-20 minutes at 37°C.
-
Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence (no enzyme control) and plot the fluorescence intensity against inhibitor concentration to determine IC50 values.
In-Cell HDAC Activity Assay (Fluorometric)
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
Cell-permeable fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Lysis Buffer
-
Developing reagent (containing trypsin)
-
96-well clear-bottom black plate
-
Fluorometric plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and culture overnight.
-
Compound Treatment: Treat cells with test compounds for the desired time.
-
Substrate Loading: Add the cell-permeable substrate to the cells and incubate for a specific period (e.g., 1-3 hours).
-
Cell Lysis and Development: Add a lysis buffer containing the developing enzyme (trypsin) to each well. This lyses the cells and allows the cleavage of the deacetylated substrate.
-
Incubation: Incubate the plate for a short period to allow for the development of the fluorescent signal.
-
Measurement: Read the fluorescence intensity.
-
Data Analysis: Normalize the data to a vehicle control and determine the IC50 values for the inhibitors.
Visualizing the Concepts
To better understand the processes described, the following diagrams illustrate the key pathways and workflows.
Caption: Overview of HDAC and sirtuin signaling pathways in the nucleus and cytoplasm.
Caption: Workflow comparison of the in vitro Ac-Leu-Gly-Lys(Ac)-MCA assay and a typical in-cell fluorogenic assay.
Conclusion
The Ac-Leu-Gly-Lys(Ac)-MCA assay is a powerful tool for the in vitro characterization of HDAC and sirtuin activity. While a direct one-to-one correlation of absolute activity with in-cell measurements is challenging, the potency of inhibitors often shows a strong correlation between the two systems. For a comprehensive understanding of enzyme function and inhibitor efficacy, it is recommended to employ a combination of in vitro assays, such as the Ac-Leu-Gly-Lys(Ac)-MCA assay for initial screening and kinetic studies, and in-cell assays to confirm cellular activity and target engagement in a more physiological setting. This integrated approach will provide a more complete and reliable picture of your target's function and the potential of your therapeutic candidates.
References
- 1. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-Cell Testing of Zinc-Dependent Histone Deacetylase Inhibitors in the Presence of Class-Selective Fluorogenic Substrates: Potential and Limitations of the Method [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 6. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selectscience.net [selectscience.net]
- 8. NanoBRET® Target Engagement HDAC Assays [promega.com]
- 9. NanoBRET® Target Engagement HDAC Assays [worldwide.promega.com]
- 10. Development and Validation of High-Content Analysis for Screening HDAC6-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Navigating the Nuances of HDAC Isoform Analysis: A Guide to the Ac-Leu-Gly-Lys(Ac)-MCA Assay and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of histone deacetylase (HDAC) isoform activity is paramount for advancing epigenetic research and therapeutic development. The Ac-Leu-Gly-Lys(Ac)-MCA assay has been a widely adopted tool for its convenience and high-throughput capabilities. However, a deeper dive into its substrate specificity reveals significant limitations for dissecting the activity of individual HDAC isoforms. This guide provides a comprehensive comparison of the Ac-Leu-Gly-Lys(Ac)-MCA assay with alternative methods, supported by experimental data, to empower researchers in selecting the optimal assay for their specific needs.
The Ac-Leu-Gly-Lys(Ac)-MCA Assay: A Broad-Spectrum Tool
The Ac-Leu-Gly-Lys(Ac)-MCA assay is a fluorogenic method that relies on a two-step enzymatic reaction. First, an HDAC enzyme removes the acetyl group from the acetylated lysine (B10760008) residue of the substrate. This deacetylated intermediate then becomes susceptible to cleavage by a developer enzyme, typically trypsin, which releases the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. The resulting fluorescence is directly proportional to the HDAC activity.
While straightforward and adaptable for high-throughput screening, the primary limitation of the Ac-Leu-Gly-Lys(Ac)-MCA substrate lies in its broad specificity. It is recognized by both class I (HDACs 1, 2, 3, and 8) and class IIb (HDAC6 and 10) HDACs.[1] This lack of isoform selectivity makes it challenging to attribute observed activity to a single HDAC isoform, particularly in complex biological samples where multiple HDACs are present.
Unveiling the Limitations: A Comparative Look
The quest for more specific and accurate HDAC activity assessment has led to the development of a diverse array of alternative assays. These methods offer varying degrees of isoform selectivity, sensitivity, and experimental complexity. Below is a comparison of the Ac-Leu-Gly-Lys(Ac)-MCA assay with prominent alternatives.
Table 1: Comparison of HDAC Activity Assays
| Assay Type | Principle | Advantages | Limitations | Isoform Specificity |
| Ac-Leu-Gly-Lys(Ac)-MCA | Fluorogenic, two-step enzymatic reaction | High-throughput, commercially available | Low isoform specificity (Class I and IIb), potential for trypsin inhibition to interfere | Low |
| Radiometric Assay | Measures release of radiolabeled acetyl groups | High sensitivity, considered a "gold standard" | Requires handling of radioactive materials, lower throughput | Can be adapted with specific substrates |
| ELISA-Based Assay | Antibody-based detection of deacetylated substrates | High specificity with isoform-specific antibodies, non-radioactive | Lower throughput than fluorogenic assays, requires specific antibody development | High |
| NanoBRET™/SplitLuc CETSA | Target engagement assays measuring compound binding in live cells | Measures direct target interaction in a cellular context, high throughput | Indirect measure of enzymatic activity, requires genetic modification of cells | High |
| Isoform-Specific Fluorogenic Substrates | Fluorogenic assays utilizing substrates designed for specific HDACs | High-throughput, direct measurement of activity | Availability of specific substrates for all isoforms is limited | Moderate to High |
Performance Data: A Quantitative Comparison
The choice of assay can significantly impact the determined potency of HDAC inhibitors. The following table summarizes representative IC50 values of common HDAC inhibitors determined by various assay formats, highlighting the potential for discrepancies based on the methodology.
Table 2: Comparative IC50 Values (nM) of HDAC Inhibitors Across Different Assays
| Compound | Target HDAC(s) | Ac-Leu-Gly-Lys(Ac)-MCA Assay (or similar fluorogenic) | Radiometric Assay | Cell-Based/Target Engagement Assay (e.g., NanoBRET™) | Reference |
| Trichostatin A (TSA) | Pan-HDAC | ~1-5 | ~1-10 | ~10-50 | [2] |
| Vorinostat (SAHA) | Pan-HDAC | ~50-100 | ~30-80 | ~100-500 | [3] |
| MS-275 (Entinostat) | Class I selective (HDAC1, 3) | HDAC1: ~200-500, HDAC3: >5000 | HDAC1: ~100-300, HDAC3: >10000 | HDAC1: ~300-1000 | [2] |
| Tubastatin A | HDAC6 selective | ~15 | Not widely reported | ~5-20 | N/A |
Note: IC50 values can vary depending on experimental conditions such as enzyme and substrate concentrations.
Visualizing the Workflow: From Deacetylation to Detection
To better understand the principles behind these assays, the following diagrams illustrate the core experimental workflows.
Figure 1. Workflow comparison of the Ac-Leu-Gly-Lys(Ac)-MCA assay and an ELISA-based HDAC assay.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Ac-Leu-Gly-Lys(Ac)MCA
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides detailed procedures for the safe disposal of Ac-Leu-Gly-Lys(Ac)MCA, a fluorogenic peptide substrate, to foster a secure research environment and maintain regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult your institution's specific safety protocols and the product's Safety Data Sheet (SDS), if available. In the absence of a specific SDS, general precautions for handling peptide compounds and coumarin (B35378) derivatives should be followed. The 7-Amino-4-methylcoumarin (AMC) portion of the molecule is known to cause skin and eye irritation.[1]
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles are essential to protect against splashes.
-
Lab Coat: A standard laboratory coat must be worn to protect skin and clothing.
All handling of this compound, particularly in its powdered form, should be conducted in a designated area, such as a chemical fume hood, to prevent inhalation of airborne particles.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₁N₅O₉ | PubChem[2] |
| Molecular Weight | 615.7 g/mol | PubChem[2] |
| XLogP3 | 0.6 | PubChem[2] |
| Exact Mass | 615.29042790 Da | PubChem[2] |
| Monoisotopic Mass | 615.29042790 Da | PubChem[2] |
Disposal Procedures for this compound
All waste containing this compound, including unused solutions, contaminated labware, and personal protective equipment, should be treated as chemical waste.[3] Adherence to institutional, local, state, and federal regulations is mandatory.[4]
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first critical step in safe disposal.
-
Solid Waste:
-
Collect all solid waste, such as contaminated gloves, pipette tips, and vials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be marked with "Hazardous Chemical Waste" and the full chemical name: "this compound".
-
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Never pour peptide solutions down the drain. [3]
-
If organic solvents were used, this waste must be collected in a separate, compatible container labeled for hazardous solvent waste. Do not mix different types of solvent waste.
-
Step 2: Chemical Inactivation (Recommended)
To minimize potential biological activity and environmental impact, chemical inactivation of peptide waste is a recommended best practice before disposal.
-
Detailed Inactivation Protocol:
-
Preparation: In a chemical fume hood, prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl).
-
Addition of Waste: Slowly add the liquid peptide waste to the inactivation solution. A ratio of 1 part waste to 10 parts inactivation solution is recommended to ensure complete degradation.[5]
-
Reaction Time: Gently stir the mixture and allow it to react for at least 24 hours at room temperature.[5]
-
Neutralization: After the inactivation period, carefully neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, use a base like sodium bicarbonate. For basic solutions, use a weak acid.[5]
-
Collection: Transfer the neutralized solution to a properly labeled hazardous waste container.
-
Step 3: Storage and Final Disposal
-
Storage: Store all sealed hazardous waste containers in a designated, secure waste accumulation area, away from incompatible materials.
-
Disposal Request: Follow your institution's established procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for disposal by a licensed hazardous waste contractor.
Experimental Workflow and Disposal Pathway Diagrams
The following diagrams illustrate the key decision-making processes and workflows for handling and disposing of this compound.
Caption: Experimental workflow from preparation to waste generation.
Caption: Decision pathway for proper waste disposal.
References
- 1. 7-Amino-4-methylcoumarin | C10H9NO2 | CID 92249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ac-Leu-Gly-Lys(Suc)-AMC | C30H41N5O9 | CID 60167976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. puretidestherapy.com [puretidestherapy.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ac-Leu-Gly-Lys(Ac)MCA
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should be conducted for all procedures involving Ac-Leu-Gly-Lys(Ac)MCA to determine if additional protective measures are required. The following table summarizes the minimum recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must meet ANSI Z87.1 standards to protect against dust and potential splashes. |
| Face Shield | Recommended in addition to goggles during activities with a high risk of splashing, such as reconstituting the lyophilized powder. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended. Gloves should be inspected for integrity before use and changed immediately upon contamination. |
| Body Protection | Laboratory Coat | A standard, long-sleeved lab coat is required to protect skin and clothing from accidental contact. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the lyophilized powder to prevent inhalation of fine particles. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.
Receiving and Storage:
Upon receipt, visually inspect the container for any signs of damage or a compromised seal. The product should be clearly labeled. For long-term stability, store the lyophilized powder at -20°C or below, protected from light and moisture. If the peptide is reconstituted, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Handling and Preparation:
All handling of the lyophilized powder and concentrated stock solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk. Use appropriate PPE at all times. When preparing solutions, avoid creating dust.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.[1][2][3][4]
Waste Segregation and Collection:
All materials that have come into contact with this compound, including pipette tips, gloves, vials, and excess solutions, should be considered chemical waste.[1][2][3] This waste should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2][4] Do not dispose of this material down the drain or in the regular trash.[1][2]
Labeling and Storage of Waste:
The waste container must be labeled with "Hazardous Chemical Waste" and the full chemical name: "this compound". Store the container in a designated satellite accumulation area, away from incompatible materials, until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[2][3]
Experimental Protocol: Fluorogenic Enzyme Assay
The following is a generalized protocol for a key experiment utilizing this compound as a fluorogenic substrate, typically for measuring the activity of a specific enzyme.
-
Reagent Preparation :
-
Prepare an assay buffer appropriate for the enzyme of interest.
-
Reconstitute the lyophilized this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration.
-
Prepare a solution of the enzyme to be assayed at the desired concentration in the assay buffer.
-
-
Assay Procedure :
-
Pipette the assay buffer into the wells of a microplate.
-
Add the enzyme solution to the appropriate wells. Include control wells with no enzyme.
-
Initiate the reaction by adding the this compound working solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the cleaved 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore (typically around 340-360 nm excitation and 440-460 nm emission).
-
Record the fluorescence at regular intervals over a specific time period.
-
Calculate the rate of substrate cleavage by determining the change in fluorescence over time. This rate is proportional to the enzyme activity.
-
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision points and steps in handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
